molecular formula C6H13N B169055 (R)-3-Methylpiperidine CAS No. 16078-25-4

(R)-3-Methylpiperidine

Cat. No.: B169055
CAS No.: 16078-25-4
M. Wt: 99.17 g/mol
InChI Key: JEGMWWXJUXDNJN-ZCFIWIBFSA-N
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Description

(R)-3-Methylpiperidine (CAS 16078-25-4) is a chiral piperidine of significant value in medicinal chemistry and organic synthesis. With a molecular formula of C6H13N and a molecular weight of 99.17 g/mol, this compound serves as a versatile building block for the construction of more complex, stereochemically defined molecules . Its mechanism of action often involves the nitrogen atom in the piperidine ring facilitating hydrogen bonding and coordination with biological targets or metal ions, which is crucial for its activity . A prominent application of this compound and its derivatives is in the development of active pharmaceutical ingredients (APIs). It is a key structural motif in potent and selective Dipeptidyl Peptidase IV (DPP-4) inhibitors for the treatment of Type 2 Diabetes, where the (R)-configuration is essential for high binding affinity and for mitigating undesirable mechanism-based inactivation of cytochrome P450 enzymes . Beyond diabetes research, this chiral synthon is also explored for its potential in creating compounds with neuroprotective and antimicrobial properties, making it a valuable asset in drug discovery campaigns . The compound can be synthesized through several methods, including chiral resolution of racemic mixtures with agents like L-tartaric acid, asymmetric catalytic synthesis, and sustainable biocatalytic routes using ω-transaminases, which can achieve enantiomeric excess (ee) greater than 99% . This compound is offered for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use, as the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(3R)-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGMWWXJUXDNJN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423805
Record name (R)-3-Methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16078-25-4
Record name (R)-3-Methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-3-Methylpiperidine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-3-Methylpiperidine, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical and physical properties, provides an experimental protocol for its stereoselective synthesis, and explores its relevance in the context of opioid receptor signaling.

Core Data

This compound is a chiral amine that, along with its enantiomer and racemic mixture, serves as a crucial building block in the synthesis of various biologically active molecules.

Chemical and Physical Properties
PropertyValueCAS Number
CAS Number Not readily available for the free base
223792-48-1This compound Hydrochloride[1][2][3]
626-56-2Racemic 3-Methylpiperidine[4][5]
17305-22-5(S)-3-Methylpiperidine[6][7]
Molecular Formula C₆H₁₃N[4][5]
Molecular Weight 99.17 g/mol
Appearance Clear liquid (for racemic mixture)[4]
Boiling Point 125-126 °C (at 763 mmHg) (for racemic mixture)[4]
Density 0.845 g/mL (at 25 °C) (for racemic mixture)[4]
Refractive Index n20/D 1.447 (for racemic mixture)
Melting Point -24 °C (for racemic mixture)[4]
Solubility Miscible with water (for racemic mixture)[4]

Stereoselective Synthesis of this compound

The enantioselective synthesis of this compound is critical for its application in pharmaceuticals where stereochemistry often dictates biological activity. One effective method is the asymmetric hydrogenation of an N-protected 3-methylpyridinium salt.

Experimental Protocol: Asymmetric Hydrogenation of N-benzyl-3-methylpyridinium bromide

This protocol outlines a two-step process involving the asymmetric hydrogenation of a pyridinium salt followed by deprotection to yield the target compound.

Step 1: Asymmetric Hydrogenation

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine [Rh(cod)₂]OTf (2 mol%) and (R,R)-f-spiroPhos (2.2 mol%) in a vial. Add anhydrous THF and stir the mixture at 40°C for 1 hour.

  • Reaction Setup: In a separate vial, dissolve N-benzyl-3-methylpyridinium bromide (1 equivalent), triethylamine (5 equivalents), and an internal standard such as dodecane in a mixture of anhydrous THF and anhydrous trifluoroethanol (TFE).

  • Hydrogenation: Transfer the prepared catalyst solution to the substrate mixture. Place the vial in a high-pressure hydrogenation reactor.

  • Reaction Execution: Purge the reactor with nitrogen (5 times) followed by hydrogen (5 times). Pressurize the reactor to 50 bar with hydrogen and stir the reaction mixture at 50°C for 16 hours.

  • Work-up and Analysis: After cooling and carefully releasing the pressure, the yield and enantiomeric excess of the resulting (R)-N-benzyl-3-methylpiperidine are determined by gas chromatography (GC) analysis. The product can be purified by column chromatography.

Step 2: Deprotection

  • Hydrogenolysis: Dissolve the purified (R)-N-benzyl-3-methylpiperidine in methanol and add 10% Palladium on carbon (Pd/C).

  • Reaction: Stir the mixture under a hydrogen atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC) or GC.

  • Isolation: Remove the catalyst by filtration and evaporate the solvent to yield this compound.

G Asymmetric Hydrogenation Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_deprotection Deprotection cluster_analysis Analysis and Purification Rh_catalyst [Rh(cod)₂]OTf catalyst_sol Chiral Rh-catalyst solution Rh_catalyst->catalyst_sol ligand (R,R)-f-spiroPhos ligand->catalyst_sol THF Anhydrous THF THF->catalyst_sol reactor High-pressure reactor catalyst_sol->reactor substrate N-benzyl-3-methylpyridinium bromide substrate->reactor base Triethylamine base->reactor solvent THF/TFE solvent->reactor product_protected (R)-N-benzyl-3-methylpiperidine reactor->product_protected H₂ (50 bar), 50°C final_product This compound product_protected->final_product analysis GC analysis (yield, ee) product_protected->analysis deprotection_reagents Pd/C, H₂, Methanol deprotection_reagents->final_product purification Column chromatography analysis->purification purification->product_protected

Caption: Workflow for the Asymmetric Hydrogenation of N-benzyl-3-methylpyridinium bromide.

Biological Context: Opioid Receptor Signaling

The 3-methylpiperidine scaffold is a key component in a number of synthetic opioids. These compounds primarily exert their effects by interacting with opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors, particularly the mu-opioid receptor (MOR), initiates a signaling cascade that leads to analgesia.

Opioid Receptor Activation and G-Protein Signaling

The canonical signaling pathway for opioid receptors involves the coupling to inhibitory G-proteins (Gi/o).

  • Agonist Binding: An opioid agonist, such as a molecule containing the 3-methylpiperidine moiety, binds to the extracellular domain of the opioid receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric G-protein (Gαi/o, Gβ, and Gγ subunits) by promoting the exchange of GDP for GTP on the Gα subunit.

  • Downstream Effects: The activated Gαi/o subunit dissociates from the Gβγ dimer.

    • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Ion Channel Modulation: The Gβγ dimer can directly interact with and modulate the activity of ion channels. It typically leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron, and the closing of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

This combination of effects ultimately leads to a reduction in neuronal excitability and the analgesic and other physiological effects associated with opioids.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space opioid_receptor Opioid Receptor (GPCR) g_protein G-Protein (Gi/o) opioid_receptor->g_protein activates g_alpha Gαi/o-GTP g_protein->g_alpha dissociates to g_beta_gamma Gβγ g_protein->g_beta_gamma dissociates to opioid Opioid Agonist (this compound derivative) opioid->opioid_receptor adcy Adenylyl Cyclase camp cAMP atp ATP atp->camp inhibited by Gαi/o-GTP pka Protein Kinase A camp->pka activates cellular_response Reduced Neuronal Excitability (Analgesia) pka->cellular_response girk GIRK Channel k_ion K+ girk->k_ion efflux vgcc VGCC ca_ion Ca2+ vgcc->ca_ion influx inhibited k_ion->cellular_response Hyperpolarization g_alpha->adcy inhibits g_beta_gamma->girk activates g_beta_gamma->vgcc inhibits

Caption: Opioid Receptor G-Protein Signaling Pathway.

References

An In-depth Technical Guide to the Solubility of (R)-3-Methylpiperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-3-Methylpiperidine, a chiral heterocyclic compound of significant interest in pharmaceutical synthesis. Understanding its solubility in various organic solvents is critical for its application in reaction chemistry, purification, and formulation development. This document presents available quantitative solubility data, details experimental protocols for solubility determination, and discusses the influence of stereochemistry on solubility.

Introduction

This compound is a valuable chiral building block in the synthesis of a wide range of pharmaceutical agents. Its solubility profile dictates the choice of solvents for chemical reactions, influences crystallization and purification processes, and is a key parameter in the development of liquid formulations. While qualitatively recognized as being miscible with many common organic solvents, precise quantitative data is essential for robust process development and optimization.

Quantitative Solubility Data

Currently, specific quantitative solubility data for the enantiomerically pure this compound is not widely available in published literature. The data presented below is for racemic 3-Methylpiperidine at 25°C. It is important to note that while enantiomers have identical physical properties in an achiral environment (including solubility in achiral solvents), differences can arise in chiral environments. However, for most practical applications in common organic solvents, this data serves as a strong and reliable estimate for the solubility of this compound.

Table 1: Quantitative Solubility of 3-Methylpiperidine in Various Organic Solvents at 25°C [1]

SolventSolubility (g/L)
Ethanol2596.2
Methanol2356.27
n-Butanol2157.61
Ethyl Acetate1976.77
n-Propanol1857.39
Acetone1653.21
1,4-Dioxane1460.4
Isopropanol1294.94
Acetonitrile1162.81
Methyl Acetate1063.05
Isobutanol911.88
N,N-Dimethylformamide (DMF)777.0
Toluene420.3

It is generally observed that aliphatic amines exhibit good solubility in polar organic solvents.[2] The principle of "like dissolves like" suggests that aromatic amines are more soluble in aromatic solvents, while aliphatic amines, such as this compound, dissolve more readily in aliphatic and other polar organic solvents.[3]

The Influence of Stereochemistry on Solubility

Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit different physical properties, including solubility.[4][5] This difference is particularly pronounced between diastereomers. Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment. Therefore, the solubility of this compound in an achiral solvent is expected to be identical to that of (S)-3-Methylpiperidine and the racemic mixture.

However, when a chiral environment is introduced, for instance, by using a chiral solvent or by forming a salt with a chiral acid or base, the resulting diastereomeric species can have significantly different solubilities. This principle is the basis for the classical resolution of racemates by crystallization.

Experimental Protocols for Solubility Determination

The following section details a standard experimental protocol for the quantitative determination of the solubility of a liquid amine like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute in a known amount of the solvent.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solute, and then determining the mass of the dissolved solute in a known volume or mass of the solvent after evaporation.

Materials and Equipment:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with sealed caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Rotary evaporator or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The excess solute ensures that the solution becomes saturated.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for a few hours to let the undissolved solute settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the settled solute) using a calibrated pipette.

    • To remove any suspended micro-droplets of the undissolved amine, filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.

  • Solvent Evaporation and Mass Determination:

    • Determine the mass of the filtered solution.

    • Carefully evaporate the solvent from the flask using a rotary evaporator or a vacuum oven. The temperature should be kept below the boiling point of this compound to avoid loss of the solute.

    • Once the solvent is completely removed, dry the flask containing the this compound residue to a constant weight.

    • The final weight of the flask minus its initial tare weight gives the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Calculate the solubility in g/L using the mass of the dissolved this compound and the volume of the aliquot of the saturated solution taken.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow undissolved solute to settle B->C D Withdraw a known volume of the supernatant C->D E Filter through a syringe filter D->E F Evaporate the solvent E->F G Determine the mass of the dissolved this compound F->G H Calculate Solubility (g/L) G->H

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, offering valuable data for researchers and professionals in the field of drug development and chemical synthesis. The provided experimental protocol can be adapted to determine solubility under various conditions, enabling more precise control over chemical processes.

References

Spectroscopic Profile of (R)-3-Methylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-Methylpiperidine, a chiral heterocyclic compound of interest in pharmaceutical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Overview of this compound

This compound is a chiral amine with the molecular formula C₆H₁₃N and a molecular weight of 99.17 g/mol .[1] Its structure consists of a piperidine ring substituted with a methyl group at the 3-position. The stereochemistry at this chiral center is of significant importance in its biological activity and interaction with other chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The data presented here are for 3-methylpiperidine, as the NMR spectra of enantiomers are identical in a non-chiral solvent.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the hydrogen atoms in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: ¹H NMR Spectroscopic Data for 3-Methylpiperidine in CDCl₃ [2]

SignalChemical Shift (ppm)MultiplicityAssignment
A2.97mH-2eq, H-6eq
B2.50mH-2ax, H-6ax
C2.19mH-3
D1.76mH-4eq, H-5eq
E1.61mH-4ax, H-5ax
F1.50s (br)NH
K0.83d-CH₃

Note: Assignments are based on typical chemical shifts for piperidine derivatives and may require 2D NMR for definitive confirmation.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 3-Methylpiperidine

Chemical Shift (ppm)Assignment
55.4C-2
46.9C-6
35.5C-4
31.8C-3
25.5C-5
19.4-CH₃

Note: This data is predicted based on standard values for similar structures, as specific experimental ¹³C NMR data for the (R)-enantiomer was not explicitly found in the initial search.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance or Varian INOVA, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, is commonly used.

Data Acquisition:

  • ¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically used. A larger number of scans is generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 3-Methylpiperidine

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H Stretch (secondary amine)
2920-2960StrongC-H Stretch (aliphatic)
2850-2870StrongC-H Stretch (aliphatic)
1450-1470MediumC-H Bend (CH₂ and CH₃)
1050-1250MediumC-N Stretch
Experimental Protocol for IR Spectroscopy

Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum or a Thermo Nicolet iS50, is used.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is first recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data (Electron Ionization) for 3-Methylpiperidine [1][2]

m/zRelative Intensity (%)Assignment
9956.8[M]⁺ (Molecular Ion)
9856.4[M-H]⁺
8447.5[M-CH₃]⁺
7024.3[M-C₂H₅]⁺
5640.9[C₄H₈]⁺
44100.0[C₂H₆N]⁺
Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS), is commonly used.

Data Acquisition: The sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV). The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chiral amine like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

References

An In-depth Technical Guide on the Thermodynamic Properties of (R)-3-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of (R)-3-Methylpiperidine, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Understanding the thermodynamic characteristics of its derivatives, such as this compound, is crucial for predicting their stability, reactivity, and behavior in biological systems, thereby aiding in rational drug design and development.

Core Thermodynamic Properties

The fundamental thermodynamic properties of a compound, including its enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity, provide a quantitative measure of its energetic landscape. While experimental data specifically for the (R)-enantiomer of 3-methylpiperidine is limited, the following data for 3-methylpiperidine provides a valuable approximation for its thermodynamic behavior.

Data Presentation

The following table summarizes the available quantitative thermodynamic data for 3-methylpiperidine.

Thermodynamic PropertySymbolStateValueUnitsReference(s)
Standard Molar Enthalpy of FormationΔfH°Liquid-123.6 ± 1.4kJ·mol-1[3][4]
Standard Molar Enthalpy of FormationΔfH°Gas-79.2 ± 1.6kJ·mol-1[3][4]
Standard Gibbs Free Energy of FormationΔfG°Gas111.80kJ·mol-1[5]

Note: The provided data for enthalpy and Gibbs free energy of formation are for 3-methylpiperidine, without specification of the enantiomer. In many cases, the thermodynamic properties of enantiomers are identical unless they are in a chiral environment.

Experimental Protocols

The determination of thermodynamic properties relies on precise calorimetric techniques. The following sections detail the general methodologies used for determining the enthalpy of formation of liquid organic compounds like this compound.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of formation of a liquid organic compound is often determined indirectly from its standard enthalpy of combustion (ΔcH°). This is measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

Generalized Protocol:

  • Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of the liquid sample is encapsulated in a combustible container of known heat of combustion.

  • Bomb Assembly: The sample is placed in the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals before and after ignition until a constant temperature is reached.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the fuse wire and any side reactions. The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.[6][7]

Visualizations

Experimental Workflow: Bomb Calorimetry

The following diagram illustrates the general workflow for determining the enthalpy of combustion using a bomb calorimeter.

BombCalorimetryWorkflow Bomb Calorimetry Experimental Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis SamplePrep Sample Preparation (weighing and encapsulation) BombAssembly Bomb Assembly (sample placement, sealing, oxygen pressurization) SamplePrep->BombAssembly CalorimeterSetup Calorimeter Setup (filling with water, bomb submersion) BombAssembly->CalorimeterSetup Ignition Ignition (electrical fuse) CalorimeterSetup->Ignition TempRecording Temperature Recording (monitoring temperature change) Ignition->TempRecording DataAnalysis Data Analysis (calculating heat of combustion) TempRecording->DataAnalysis EnthalpyCalc Enthalpy of Formation Calculation (using Hess's Law) DataAnalysis->EnthalpyCalc

Caption: A flowchart of the bomb calorimetry experimental workflow.

Synthetic Pathway of this compound

This compound can be synthesized through various stereoselective routes. The following diagram illustrates a representative synthetic pathway.

SynthesisWorkflow Synthetic Pathway of this compound Start N-Protected 3-Piperidone Grignard Grignard Reaction (e.g., with MeMgBr) Start->Grignard Dehydration Dehydration Grignard->Dehydration AsymmetricHydrogenation Asymmetric Hydrogenation (chiral catalyst) Dehydration->AsymmetricHydrogenation Deprotection Deprotection AsymmetricHydrogenation->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: A simplified synthetic workflow for this compound.

Representative Signaling Pathway for Piperidine Alkaloids

Piperidine alkaloids, the class of compounds to which this compound belongs, are known to exert their biological effects by modulating various intracellular signaling pathways. While the specific pathways affected by this compound are a subject of ongoing research, the diagram below illustrates a generalized pathway often implicated in the action of piperidine derivatives, leading to downstream cellular responses such as apoptosis.[1]

SignalingPathway Generalized Signaling Pathway for Piperidine Alkaloids Piperidine This compound (or other piperidine derivatives) Receptor Cell Surface Receptor (e.g., GPCR) Piperidine->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation NFkB NF-κB Akt->NFkB Inhibition GeneExpression Gene Expression (e.g., pro-apoptotic genes) NFkB->GeneExpression Regulation Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: A representative signaling cascade for piperidine alkaloids.

Conclusion

This technical guide has provided a summary of the available thermodynamic data for 3-methylpiperidine, outlined the experimental methodologies for its determination, and presented visual workflows for its synthesis and a potential biological signaling pathway. While specific thermodynamic data for the (R)-enantiomer remains an area for further investigation, the provided information serves as a valuable resource for researchers and professionals in the field of drug discovery and development. A thorough understanding of these fundamental properties is essential for the continued exploration of this compound and other piperidine derivatives as potential therapeutic agents.

References

(R)-3-Methylpiperidine: A Comprehensive Technical Guide to Chemical Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Methylpiperidine is a key chiral building block in the synthesis of numerous pharmaceutical compounds. A thorough understanding of its chemical stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and formulated drug products. This in-depth technical guide provides a comprehensive overview of the stability of this compound, outlining potential degradation pathways and providing detailed experimental protocols for stress testing based on International Council for Harmonisation (ICH) guidelines. While specific public data on the forced degradation of this compound is limited, this guide consolidates general knowledge of piperidine derivative stability and presents illustrative, chemically plausible data to guide researchers in their internal studies.

Introduction

This compound, a chiral cyclic secondary amine, is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its chemical stability is a critical quality attribute that can influence the purity, potency, and safety of the final drug product. Degradation of this starting material or intermediates derived from it can lead to the formation of impurities that may be difficult to remove in downstream processes and could possess undesirable toxicological properties.

This guide details the intrinsic stability of this compound and explores its susceptibility to degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. The information presented herein is intended to assist researchers, scientists, and drug development professionals in designing robust stability studies, developing stability-indicating analytical methods, and establishing appropriate storage and handling conditions.

Chemical Stability Profile

This compound is generally a stable compound under standard storage conditions, which typically involve storage in a well-closed container at controlled room temperature, protected from light and moisture.[1] However, as a secondary amine, it possesses inherent reactivity that can lead to degradation under specific environmental or process-related stresses.

The primary sites susceptible to chemical transformation are the nitrogen atom of the piperidine ring and the adjacent carbon atoms. Potential degradation pathways include oxidation, and thermal decomposition.[1]

Potential Degradation Pathways

While specific, experimentally confirmed degradation pathways for this compound are not extensively documented in public literature, inferences can be drawn from the known reactivity of similar piperidine derivatives.[1]

Oxidative Degradation

The secondary amine functionality in this compound is susceptible to oxidation. Common oxidizing agents, such as hydrogen peroxide, peroxyl radicals, or even atmospheric oxygen over extended periods, can initiate degradation. Potential products of oxidation include the corresponding N-oxide, or more extensive oxidation could lead to ring-opening products. Studies on N-methylpiperidine have shown that oxidation with hydrogen peroxide can lead to the formation of N-oxides.[2]

dot```dot graph Oxidative_Degradation_Pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

R_3_MP [label="this compound"]; N_Oxide [label="this compound N-oxide"]; Ring_Opened [label="Ring-Opened Products"];

R_3_MP -> N_Oxide [label="Oxidation (e.g., H₂O₂)"]; N_Oxide -> Ring_Opened [label="Further Oxidation"]; }

Caption: General Pathway for Thermal Degradation of this compound.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. [3][4][5][6]The following protocols are based on ICH guidelines and are designed to be adapted for the specific analysis of this compound.

dot

Experimental_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC Analyze Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Analyze Thermal Thermal (80°C, solid & solution) Thermal->HPLC Analyze Photo Photolytic (ICH Q1B) Photo->HPLC Analyze Characterization Impurity Characterization (MS, NMR) HPLC->Characterization R_3_MP This compound Sample R_3_MP->Acid Expose R_3_MP->Base Expose R_3_MP->Oxidation Expose R_3_MP->Thermal Expose R_3_MP->Photo Expose

Caption: General Experimental Workflow for Forced Degradation Studies.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a mixture of acetonitrile and water. [7]This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. The target degradation is typically in the range of 5-20%. [3]

Acidic and Basic Hydrolysis
  • Protocol:

    • To separate aliquots of the this compound stock solution, add an equal volume of 0.2 M HCl and 0.2 M NaOH to achieve final concentrations of 0.1 M acid and base, respectively.

    • Maintain the solutions at 60°C and withdraw samples at appropriate time points (e.g., 2, 6, 12, 24, and 48 hours).

    • Neutralize the samples before analysis.

    • Analyze by a stability-indicating HPLC method.

Oxidative Degradation
  • Protocol:

    • To an aliquot of the this compound stock solution, add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

    • Maintain the solution at room temperature and withdraw samples at appropriate time points (e.g., 1, 4, 8, and 24 hours).

    • Analyze by a stability-indicating HPLC method.

Thermal Degradation
  • Protocol:

    • Solid State: Place a known amount of solid this compound in a controlled temperature oven at 80°C.

    • Solution State: Place an aliquot of the this compound stock solution in a controlled temperature oven at 80°C.

    • Withdraw samples at appropriate time points (e.g., 1, 3, 7, and 14 days).

    • For the solid sample, dissolve in the analytical method diluent before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

Photostability Testing
  • Protocol:

    • Expose solid this compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. [8][9][10][11] 2. A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples by a stability-indicating HPLC method.

Data Presentation (Illustrative)

The following tables present hypothetical, yet chemically plausible, quantitative data from forced degradation studies of this compound. This data is for illustrative purposes to guide researchers in their own data presentation.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime% Assay of this compound% DegradationNumber of Degradants
Control 48 h99.80.20
0.1 M HCl 48 h95.24.81
0.1 M NaOH 48 h98.51.50
3% H₂O₂ 24 h88.711.32
Thermal (80°C) 14 d92.17.91
Photolytic (ICH Q1B) -97.42.61

Table 2: Chromatographic Data of this compound and its Degradation Products (Illustrative)

PeakRetention Time (min)Relative Retention Time (RRT)% Peak Area (Oxidative Stress)
This compound5.21.0088.7
Degradant 13.80.736.5
Degradant 26.11.174.8

Development of a Stability-Indicating Analytical Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method (SIAM). High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique. [7][12][13]

Illustrative HPLC Method Parameters
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

This method should be capable of separating the main peak of this compound from all process-related impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is essential to demonstrate the specificity of the method.

Conclusion

While this compound is a relatively stable molecule, it is susceptible to degradation under specific stress conditions, particularly oxidation and high temperatures. A comprehensive understanding of its stability profile through well-designed forced degradation studies is critical for the development of robust and safe pharmaceutical products. The experimental protocols and illustrative data presented in this guide provide a framework for researchers to conduct their own detailed investigations into the chemical stability and degradation of this compound, ensuring the quality and integrity of this vital pharmaceutical building block. Further studies are warranted to isolate and definitively characterize the degradation products formed under various stress conditions.

References

The Synthesis of 3-Methylpiperidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpiperidine, a chiral piperidine derivative, is a crucial building block in medicinal chemistry, finding application in the synthesis of a wide range of pharmaceuticals, including analgesics and central nervous system agents. This technical guide provides an in-depth exploration of the discovery and historical evolution of 3-methylpiperidine synthesis. It details key synthetic methodologies, including classical approaches and modern industrial processes, complete with experimental protocols and quantitative data to facilitate comparison and implementation in a research and development setting.

Introduction: Discovery and Historical Context

The history of 3-methylpiperidine is intrinsically linked to the broader story of piperidine chemistry, which gained significant momentum in the late 19th century with the study of alkaloids. A pivotal moment in this field was the first total synthesis of the piperidine alkaloid (±)-coniine by the German chemist Albert Ladenburg in 1886.[1][2][3][4][5] Ladenburg's synthesis, which started from 2-methylpyridine (α-picoline), was a landmark achievement that validated structural theories of the time and opened the door to the laboratory synthesis of complex natural products.[1][2][3][4][5]

While a specific "discovery" of 3-methylpiperidine is not attributed to a single individual, its synthesis and investigation emerged from the extensive research into piperidine alkaloids during the mid-20th century. Early methods for obtaining substituted piperidines often involved the reduction of the corresponding pyridine derivatives, a strategy that remains relevant today.

Core Synthetic Strategies

Several key strategies have been developed for the synthesis of 3-methylpiperidine, ranging from classical laboratory methods to large-scale industrial processes. The choice of method often depends on factors such as the desired scale, available starting materials, and required purity. The primary synthetic routes are:

  • Catalytic Hydrogenation of 3-Methylpyridine (3-Picoline): This is one of the most common and direct methods for the preparation of 3-methylpiperidine.

  • Cyclization of 2-Methyl-1,5-diaminopentane: An efficient industrial method that provides high yields and purity.

  • Reductive Amination of 2-Methylpentanal: A classical approach involving the formation of an imine followed by reduction.

  • Synthesis from 2-Methylglutaronitrile: A multi-step process that first yields 3-methylpyridine, which is then hydrogenated.

The logical relationship between these key starting materials and the final product is illustrated in the following diagram:

Synthesis_Pathways cluster_pyridine Pyridine-based Routes cluster_acyclic Acyclic Precursor Routes 3-Methylpyridine 3-Methylpyridine 3-Methylpiperidine 3-Methylpiperidine 3-Methylpyridine->3-Methylpiperidine Catalytic Hydrogenation 2-Methylglutaronitrile 2-Methylglutaronitrile 2-Methylglutaronitrile->3-Methylpyridine Dehydrogenation 2-Methyl-1,5-diaminopentane 2-Methyl-1,5-diaminopentane 2-Methyl-1,5-diaminopentane->3-Methylpiperidine Catalytic Cyclization 2-Methylpentanal 2-Methylpentanal 2-Methylpentanal->3-Methylpiperidine Reductive Amination Hydrogenation_Workflow start Start reactants Charge Reactor: - 3-Methylpyridine - Solvent (e.g., Acetic Acid, Ethanol) - Catalyst (e.g., PtO₂, Rh/C) start->reactants purge Purge with Nitrogen reactants->purge pressurize Pressurize with Hydrogen purge->pressurize react Stir at specified Temperature and Pressure pressurize->react monitor Monitor reaction progress (TLC, GC-MS) react->monitor depressurize Cool and Vent Hydrogen monitor->depressurize filter Filter to remove catalyst depressurize->filter isolate Isolate product (e.g., solvent evaporation, distillation) filter->isolate end End isolate->end

References

Biological Activity of (R)- and (S)-3-Methylpiperidine Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-methylpiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a chiral center at the 3-position gives rise to (R)- and (S)-enantiomers, which can exhibit distinct pharmacological profiles. This technical guide provides a comprehensive overview of the biological activity of (R)- and (S)-3-methylpiperidine enantiomers. While direct comparative quantitative data on the biological activity of the parent enantiomers is not extensively available in the public domain, this guide synthesizes information on their synthesis, stereoselective effects in derivative compounds, and their interactions with key biological targets, particularly nicotinic acetylcholine receptors (nAChRs). Detailed experimental protocols for the synthesis, resolution, and biological evaluation of these enantiomers are provided to facilitate further research in this area.

Introduction

The piperidine ring is a fundamental heterocyclic scaffold found in numerous pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive building block for drug design. The addition of a methyl group at the 3-position introduces chirality, leading to the (R)- and (S)-enantiomers of 3-methylpiperidine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, including differences in potency, efficacy, and toxicity. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions.

While the broader class of piperidine derivatives has been extensively studied, this guide focuses specifically on the biological activities of the (R)- and (S)-enantiomers of 3-methylpiperidine. A primary focus of research on piperidine-containing compounds has been their interaction with nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels involved in a wide range of physiological and pathological processes.

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure (R)- and (S)-3-methylpiperidine is a crucial first step for the evaluation of their individual biological activities. Several synthetic and resolution strategies have been developed.

Experimental Protocol: Enantioselective Synthesis

A common approach to obtaining enantiomerically enriched 3-substituted piperidines is through the asymmetric reduction of pyridine precursors.

Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of 3-Methylpyridine

This protocol is adapted from methodologies described for the asymmetric hydrogenation of substituted pyridines.

  • Preparation of the Catalyst: In a glovebox, a solution of [Rh(COD)2]BF4 (1 mol%) and a chiral phosphine ligand (e.g., (S)-Xyl-P-Phos, 1.1 mol%) in a degassed solvent such as methanol or dichloromethane is stirred for 30 minutes.

  • Hydrogenation Reaction: The substrate, 3-methylpyridine, is dissolved in the same degassed solvent. The catalyst solution is then added to the substrate solution under an inert atmosphere.

  • Hydrogenation: The reaction mixture is transferred to a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50-100 atm). The reaction is stirred at a specific temperature (e.g., room temperature to 50 °C) for a predetermined time (e.g., 12-24 hours).

  • Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the enantiomerically enriched 3-methylpiperidine. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Experimental Protocol: Resolution of Racemic 3-Methylpiperidine

Classical resolution via diastereomeric salt formation remains a widely used and effective method.

Protocol: Diastereomeric Salt Resolution using a Chiral Acid

  • Salt Formation: A solution of racemic 3-methylpiperidine in a suitable solvent (e.g., ethanol, methanol, or acetone) is treated with a solution of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid (0.5 equivalents), in the same solvent.

  • Fractional Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize. The crystals are collected by filtration.

  • Recrystallization: The collected crystals are recrystallized from the same solvent to improve the diastereomeric purity. This process can be repeated until a constant specific rotation is achieved.

  • Liberation of the Free Base: The purified diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH or K2CO3) to liberate the free amine.

  • Extraction and Purification: The enantiomerically pure 3-methylpiperidine is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the pure enantiomer. The other enantiomer can be recovered from the mother liquor by a similar process using the opposite enantiomer of the resolving agent.

Workflow for Synthesis and Resolution of 3-Methylpiperidine Enantiomers

G cluster_synthesis Asymmetric Synthesis cluster_resolution Classical Resolution s1 3-Methylpyridine s2 Asymmetric Hydrogenation (e.g., Rh-chiral ligand) s1->s2 s3 Enantiomerically Enriched (R)- or (S)-3-Methylpiperidine s2->s3 r1 Racemic 3-Methylpiperidine r2 Diastereomeric Salt Formation (Chiral Acid) r1->r2 r3 Fractional Crystallization r2->r3 r4 Separated Diastereomers r3->r4 r5 Liberation of Free Base r4->r5 r6 Pure (R)- and (S)-Enantiomers r5->r6

Caption: General workflows for obtaining the enantiomers of 3-methylpiperidine.

Biological Activity and Stereoselectivity

While quantitative data directly comparing the biological activities of (R)- and (S)-3-methylpiperidine are scarce, studies on their derivatives strongly suggest that stereochemistry at the 3-position plays a critical role in receptor interaction and biological response.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The nAChRs are a primary target for many piperidine-containing compounds. These receptors are pentameric ligand-gated ion channels composed of various subunits (α1-α10, β1-β4, γ, δ, ε), leading to a wide diversity of receptor subtypes with distinct pharmacological properties.

Although direct binding data for the 3-methylpiperidine enantiomers is not available, the structural similarity to nicotine suggests that they are likely to interact with nAChRs. The methyl group at the 3-position is expected to influence the binding affinity and subtype selectivity by altering the steric and electronic properties of the molecule.

Signaling Pathway of Nicotinic Acetylcholine Receptors

agonist Agonist ((R/S)-3-Methylpiperidine?) nAChR Nicotinic Acetylcholine Receptor agonist->nAChR Binds channel_opening Ion Channel Opening nAChR->channel_opening Conformational Change ion_influx Na+ / Ca2+ Influx channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling depolarization->downstream

Caption: Simplified signaling pathway of nAChRs upon agonist binding.

Quantitative Data

As of the latest literature review, direct comparative quantitative data (e.g., Kᵢ, IC₅₀, EC₅₀) for the binding and functional activity of (R)-3-methylpiperidine and (S)-3-methylpiperidine at specific receptor subtypes is not available. The following table is provided as a template for researchers to populate as data becomes available.

Table 1: Receptor Binding Affinities of (R)- and (S)-3-Methylpiperidine Enantiomers (Template)

Receptor SubtypeLigandKᵢ (nM)IC₅₀ (nM)Reference
nAChR α4β2 This compound---
(S)-3-Methylpiperidine---
nAChR α7 This compound---
(S)-3-Methylpiperidine---
Other Targets This compound---
(S)-3-Methylpiperidine---

Table 2: Functional Activity of (R)- and (S)-3-Methylpiperidine Enantiomers (Template)

Receptor SubtypeLigandEC₅₀ (nM)Emax (%)Assay TypeReference
nAChR α4β2 This compound--e.g., Electrophysiology-
(S)-3-Methylpiperidine---
nAChR α7 This compound--e.g., Calcium Flux-
(S)-3-Methylpiperidine---
Other Targets This compound---
(S)-3-Methylpiperidine---

Experimental Protocols for Biological Evaluation

To facilitate the determination of the biological activity of (R)- and (S)-3-methylpiperidine, the following detailed protocols for common assays are provided.

Radioligand Binding Assay for nAChRs

This protocol describes a competitive binding assay to determine the affinity of the test compounds for nAChR subtypes.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain cortex) or cells expressing the nAChR subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Membrane preparation, radioligand (e.g., [³H]-epibatidine or [³H]-cytisine), and assay buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a competing non-radioactive ligand (e.g., nicotine or carbachol).

      • Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound ((R)- or (S)-3-methylpiperidine).

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Workflow for Radioligand Binding Assay

prep Membrane Preparation assay Incubation with Radioligand and Test Compound prep->assay filter Filtration to Separate Bound and Free Ligand assay->filter count Scintillation Counting filter->count analysis Data Analysis (IC50, Ki) count->analysis

Caption: General workflow for a radioligand binding assay.

Functional Assay for nAChRs using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique directly measures the ion channel function of nAChRs in response to agonist application.

Protocol: Two-Electrode Voltage Clamp Electrophysiology

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject the oocytes with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2).

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application and Data Acquisition:

    • Apply the agonist ((R)- or (S)-3-methylpiperidine) at various concentrations to the oocyte via the perfusion system.

    • Record the resulting inward current, which reflects the influx of cations through the activated nAChR channels.

    • Wash the oocyte with recording solution between applications to allow for receptor recovery.

  • Data Analysis:

    • Measure the peak current amplitude for each agonist concentration.

    • Normalize the responses to the maximal response obtained with a saturating concentration of a full agonist (e.g., acetylcholine).

    • Plot the normalized current against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for half-maximal activation) and the Emax (maximal efficacy).

Conclusion

The (R)- and (S)-enantiomers of 3-methylpiperidine represent important chiral building blocks in medicinal chemistry. While the current literature strongly indicates that stereochemistry at the 3-position of the piperidine ring is a critical determinant of biological activity, a direct and quantitative comparison of the parent enantiomers is lacking. This guide has provided a framework for understanding the potential biological activities of these compounds, with a focus on their likely interaction with nicotinic acetylcholine receptors. The detailed experimental protocols for synthesis, resolution, and biological evaluation are intended to empower researchers to fill the existing knowledge gaps and to further explore the therapeutic potential of these and related chiral piperidine derivatives. Future studies elucidating the specific receptor binding affinities and functional activities of (R)- and (S)-3-methylpiperidine will be invaluable for the rational design of more potent and selective therapeutic agents.

An In-depth Technical Guide to (R)-3-Methylpiperidine Hydrochloride: Properties, Synthesis, and Pharmacological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methylpiperidine hydrochloride is a chiral cyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereospecific configuration makes it a valuable synthon for the development of targeted therapeutics, particularly in the realm of analgesics and other centrally acting agents. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound hydrochloride, along with detailed experimental protocols and visualizations to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound hydrochloride is a white to off-white solid that is soluble in water. Its physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
CAS Number 223792-48-1[1][2][3][4]
Molecular Formula C₆H₁₄ClN[1][2][3][4]
Molecular Weight 135.64 g/mol [2][3]
Appearance Solid[1][3]
Melting Point 192.8-193.0 °C[1][3]
Purity ≥97%[1][2][3]
Storage Temperature Room Temperature[1][3]
Table 2: Computed Properties
PropertyValueReference(s)
InChI 1S/C6H13N.ClH/c1-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1[1][3]
InChIKey DIJAKMCTWBGMNQ-FYZOBXCZSA-N[1][3]
SMILES C[C@H]1CNCCC1.Cl[2]
Topological Polar Surface Area 12.03 Ų[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 0[2]

Spectroscopic Data

¹H NMR Spectrum (Reference: 3-Methylpiperidine)
  • A: 2.97 ppm

  • B: 2.500 ppm

  • C: 2.192 ppm

  • D: 1.761 ppm

  • E: 1.614 ppm

  • F: 1.50 ppm

  • G: 1.43 ppm

  • J: 1.010 ppm

  • K: 0.830 ppm[5]

¹³C NMR Spectrum (Reference: N-Methylpiperidine)
  • A representative spectrum for N-methylpiperidine shows characteristic peaks for the piperidine ring and the N-methyl group.[6]

IR Spectrum (Reference: 3-Methylpiperidine)
  • The infrared spectrum of 3-methylpiperidine would show characteristic peaks for N-H stretching, C-H stretching, and N-H bending vibrations.[7]

Mass Spectrum (Reference: 3-Methylpiperidine)
  • The mass spectrum of 3-methylpiperidine would exhibit a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[8]

Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical step in its utilization for pharmaceutical development. Below are detailed methodologies for its stereoselective synthesis and chiral separation.

Protocol 1: Asymmetric Hydrogenation of an N-Protected 3-Methylpyridinium Salt

This method provides a highly efficient route to this compound with good enantioselectivity.[9]

Materials:

  • N-benzyl-3-methylpyridinium bromide

  • [Rh(cod)₂]OTf (Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate)

  • (R,R)-f-spiroPhos

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous 2,2,2-Trifluoroethanol (TFE)

  • Triethylamine

  • Hydrogen gas

  • 10% Palladium on carbon (Pd/C)

  • Methanol

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve [Rh(cod)₂]OTf (2 mol%) and (R,R)-f-spiroPhos (2.2 mol%) in a mixture of anhydrous THF and anhydrous TFE.

  • Reaction Setup: In a separate vial, combine N-benzyl-3-methylpyridinium bromide, triethylamine, and an internal standard (e.g., dodecane). Add the anhydrous THF/TFE solvent mixture.

  • Hydrogenation: Transfer the prepared catalyst solution to the substrate-containing vial. Place the vial in a high-pressure hydrogenation reactor.

  • Reaction Execution: Purge the reactor with nitrogen, followed by hydrogen. Pressurize the reactor to 50 bar with hydrogen and stir the reaction mixture at 50°C for 16 hours.[9]

  • Work-up and Analysis: After cooling and releasing the pressure, determine the yield and enantiomeric excess of the resulting (R)-N-benzyl-3-methylpiperidine by GC analysis. Purify the product by column chromatography.

  • Deprotection: Dissolve the purified (R)-N-benzyl-3-methylpiperidine in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

  • Isolation: Remove the catalyst by filtration and evaporate the solvent to yield this compound. The hydrochloride salt can be prepared by treating the free base with a solution of HCl in a suitable solvent like diethyl ether.

G cluster_synthesis Asymmetric Hydrogenation Workflow start N-benzyl-3-methylpyridinium bromide hydrogenation Asymmetric Hydrogenation (50 bar H₂, 50°C, 16h) start->hydrogenation catalyst [Rh(cod)₂]OTf / (R,R)-f-spiroPhos catalyst->hydrogenation intermediate (R)-N-benzyl-3-methylpiperidine hydrogenation->intermediate deprotection Deprotection (Pd/C, H₂) intermediate->deprotection product This compound deprotection->product hcl_salt HCl Salt Formation product->hcl_salt final_product This compound HCl hcl_salt->final_product

Asymmetric Hydrogenation Workflow
Protocol 2: Chiral HPLC Separation of 3-Methylpiperidine Enantiomers

For analytical or preparative separation of the enantiomers, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a robust method.[1][10]

Materials:

  • Racemic or enantioenriched 3-Methylpiperidine sample

  • Chiral HPLC column (e.g., Polysaccharide-based CSP like Chiralpak® series)

  • Mobile phase: Hexane/Heptane and an alcohol (e.g., ethanol, isopropanol)

  • Mobile phase modifier (for basic analytes): Diethylamine (DEA) or Triethylamine (TEA) (typically 0.1%)

  • Derivatizing agent (if necessary for UV detection)

Procedure:

  • Sample Preparation: Dissolve the 3-Methylpiperidine sample in the mobile phase. If the compound lacks a UV chromophore, derivatization with a UV-active agent may be necessary.

  • Chromatographic Conditions:

    • Column: Select an appropriate polysaccharide-based chiral stationary phase.

    • Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent (hexane or heptane) and an alcohol. For basic compounds like 3-methylpiperidine, adding a small amount of an amine modifier (0.1% DEA or TEA) can improve peak shape.[10]

    • Flow Rate: Typically set between 0.5-1.0 mL/min.[10]

    • Detection: UV detection at an appropriate wavelength (e.g., 220 nm or 254 nm).[10]

  • Data Analysis: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers.

G cluster_hplc Chiral HPLC Workflow sample 3-Methylpiperidine Sample (Racemic or Enantioenriched) preparation Sample Preparation (Dissolution, Derivatization if needed) sample->preparation injection Injection onto Chiral HPLC System preparation->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection analysis Peak Integration and ee Calculation detection->analysis

Chiral HPLC Analysis Workflow

Pharmacological Relevance and Signaling Pathways

The 3-methylpiperidine scaffold is a key component in a number of potent synthetic analgesics, particularly analogs of fentanyl. The stereochemistry at the 3-position can significantly influence the pharmacological activity of these compounds, often enhancing their analgesic potency. These compounds primarily exert their effects by interacting with opioid receptors, which are G-protein coupled receptors (GPCRs).

Opioid Receptor Signaling Pathway

Derivatives of this compound that act as opioid receptor agonists initiate a signaling cascade that leads to analgesia. The general mechanism is as follows:

  • Ligand Binding: The opioid agonist binds to the extracellular domain of the opioid receptor (e.g., mu-opioid receptor).

  • Receptor Activation: This binding induces a conformational change in the receptor.

  • G-Protein Coupling: The activated receptor interacts with an intracellular heterotrimeric G-protein (Gi/o).

  • G-Protein Activation: The G-protein exchanges GDP for GTP, causing the dissociation of the Gα and Gβγ subunits.

  • Downstream Effects:

    • The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

    • The Gβγ subunit inhibits voltage-gated calcium channels (reducing neurotransmitter release) and activates G-protein-coupled inwardly rectifying potassium channels (causing hyperpolarization of the neuron).

These molecular events ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.

G cluster_pathway Opioid Receptor Signaling Pathway Ligand This compound Derivative (Opioid Agonist) Receptor Opioid Receptor (GPCR) Ligand->Receptor Binds to G_protein Heterotrimeric G-Protein (Gαβγ-GDP) Receptor->G_protein Activates Activated_G_protein Activated G-Protein (Gα-GTP + Gβγ) G_protein->Activated_G_protein GDP/GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase Activated_G_protein->Adenylyl_Cyclase Gα inhibits Ca_channel Voltage-Gated Ca²⁺ Channel Activated_G_protein->Ca_channel Gβγ inhibits K_channel GIRK K⁺ Channel Activated_G_protein->K_channel Gβγ activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K⁺ Efflux K_channel->K_efflux K_efflux->Analgesia

Opioid Receptor Signaling Cascade

Conclusion

This compound hydrochloride is a fundamentally important chiral building block with significant applications in the development of novel therapeutics. Its stereocontrolled synthesis is achievable through established methods like asymmetric hydrogenation, and its enantiomeric purity can be reliably determined using chiral chromatography. The incorporation of this moiety into molecules targeting the opioid system has led to the discovery of potent analgesics. A thorough understanding of its properties, synthesis, and the signaling pathways it can modulate is essential for medicinal chemists and pharmacologists working to design the next generation of targeted therapies.

References

A Comprehensive Technical Guide to (R)-3-Methylpiperidine: Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Methylpiperidine is a valuable chiral building block in medicinal chemistry, particularly in the development of potent analgesics targeting the central nervous system. The choice between utilizing its free base form or its hydrochloride salt is a critical decision in the drug development pipeline, impacting everything from chemical synthesis and formulation to pharmacokinetic profiles and therapeutic efficacy. This in-depth technical guide provides a comprehensive comparison of this compound free base and its hydrochloride salt, covering their physicochemical properties, synthesis, stability, and applications in drug discovery, with a focus on opioid receptor modulators. Detailed experimental protocols and data are presented to assist researchers in making informed decisions for their specific applications.

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of a molecule dictate its handling, formulation, and biological fate. The conversion of the free base this compound to its hydrochloride salt results in significant changes to these properties.

PropertyThis compound (Free Base)This compound HydrochlorideRationale for Difference
Molecular Formula C₆H₁₃NC₆H₁₄ClNAddition of hydrogen chloride.
Molecular Weight 99.17 g/mol [1]135.64 g/mol [2][3]Addition of HCl molecule.
Appearance Clear, colorless liquid[1]White to off-white solid[2]Salt formation leads to a crystalline lattice structure.
Melting Point Not applicable (liquid at room temperature)192.8-193.0 °C[2]Stronger intermolecular forces in the ionic salt lattice.
Boiling Point 125-126 °CNot applicable (decomposes)The free base is a volatile liquid, while the salt is a stable solid at atmospheric pressure.
Solubility in Water MiscibleSoluble (11.2 mg/mL)[4]The ionic nature of the hydrochloride salt allows for favorable interactions with polar water molecules.
Solubility in Organic Solvents Highly soluble in alcohols, ethers, and other organic solvents.Generally lower solubility in non-polar organic solvents.The polar, ionic character of the salt reduces its solubility in non-polar environments.
pKa ~11 (estimated for secondary amines)Not applicableThe amine is protonated in the salt form.
Stability Susceptible to oxidation and reaction with atmospheric CO₂.More stable to oxidation and atmospheric conditions.[4]Protonation of the lone pair on the nitrogen atom reduces its reactivity.

Synthesis and Preparation

The synthesis of enantiomerically pure this compound and its subsequent conversion to the hydrochloride salt are critical steps for its use in pharmaceutical development.

Synthesis of this compound (Free Base)

A common route to enantiomerically pure this compound involves the resolution of racemic 3-methylpiperidine or stereoselective synthesis from a chiral precursor. One illustrative synthetic approach starts from a chiral precursor, such as (R)-3-amino-1-Boc-piperidine.

Experimental Protocol: Synthesis of this compound from (R)-3-amino-1-Boc-piperidine (Illustrative)

  • N-Methylation: To a solution of (R)-3-(Boc-amino)piperidine in a suitable solvent such as methanol, add formaldehyde. Cool the mixture to 0°C and add a reducing agent, for example, sodium cyanoborohydride, portion-wise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-methylated intermediate.

  • Deprotection: Dissolve the crude N-methylated intermediate in a suitable solvent (e.g., methanol) and add a strong acid, such as hydrochloric acid in dioxane, to remove the Boc protecting group. Stir the reaction at room temperature for several hours.

  • Isolation of Free Base: After deprotection, the product is in its hydrochloride salt form. To obtain the free base, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the free base into an organic solvent. Dry the organic layer and remove the solvent under reduced pressure to yield this compound as an oil.

Workflow for the Synthesis of this compound

A (R)-3-(Boc-amino)piperidine B N-Methylation (Formaldehyde, NaBH3CN) A->B Step 1 C N-Boc-(R)-3-aminopiperidine B->C D Deprotection (HCl in Dioxane) C->D Step 2 E This compound Hydrochloride D->E F Neutralization (e.g., NaOH) E->F Step 3 G This compound (Free Base) F->G

Caption: Synthesis of this compound Free Base.

Preparation of this compound Hydrochloride

The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Preparation of this compound Hydrochloride

  • Acidification: Dissolve the this compound free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Precipitation: Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) while stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain this compound hydrochloride as a white solid.

Workflow for Salt Formation

A This compound (Free Base) B Dissolution in Anhydrous Solvent A->B C Addition of HCl B->C D Precipitation C->D E Filtration and Drying D->E F This compound Hydrochloride E->F

Caption: Preparation of the Hydrochloride Salt.

Stability Profile: Free Base vs. Hydrochloride Salt

The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its shelf-life, formulation, and safety. Forced degradation studies are employed to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

General Principles of Stability:

  • Free Base: The lone pair of electrons on the nitrogen atom of the free base makes it susceptible to oxidation. It can also react with atmospheric carbon dioxide to form a carbamate salt.

  • Hydrochloride Salt: The protonation of the nitrogen atom to form the ammonium salt significantly reduces the nucleophilicity and basicity of the amine, thereby increasing its stability towards oxidation and other degradation pathways.[4]

Experimental Protocol: Forced Degradation Study

A forced degradation study should be conducted on both the free base and the hydrochloride salt to compare their stability profiles under various stress conditions.[5][6][7][8][9]

  • Sample Preparation: Prepare solutions of both this compound and its hydrochloride salt in appropriate solvents (e.g., water, methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the samples with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: Treat the samples with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Treat the samples with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose solid samples to dry heat (e.g., 80 °C).

    • Photolytic Degradation: Expose solutions to UV and visible light as per ICH Q1B guidelines.

  • Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Logical Flow of a Forced Degradation Study

cluster_0 Sample Preparation cluster_1 Stress Conditions A Free Base Solution C Acidic (HCl, heat) A->C D Basic (NaOH, heat) A->D E Oxidative (H2O2) A->E F Thermal (Dry Heat) A->F G Photolytic (UV/Vis Light) A->G B Hydrochloride Salt Solution B->C B->D B->E B->F B->G H Stability-Indicating HPLC Analysis C->H D->H E->H F->H G->H I Data Comparison: - Purity - Degradation Products H->I

Caption: Forced Degradation Study Workflow.

Analytical Methods

Robust analytical methods are essential for ensuring the quality, purity, and enantiomeric excess of this compound and its derivatives.

Purity Determination by HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection can be developed for purity analysis. Since 3-methylpiperidine lacks a strong chromophore, derivatization with a UV-active agent (e.g., dansyl chloride or benzoyl chloride) is often necessary.

Enantiomeric Excess Determination by Chiral HPLC

Determining the enantiomeric purity is crucial for chiral drugs. Chiral HPLC is the most common technique for this purpose.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess

  • Derivatization (if necessary): To enhance detection and chromatographic separation, derivatize the enantiomers with a suitable chiral or achiral reagent that introduces a chromophore.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

    • Detection: UV detection at a wavelength appropriate for the derivatized analyte.

  • Data Analysis: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.

Workflow for Enantiomeric Excess Determination

A Sample of This compound B Derivatization (e.g., with Benzoyl Chloride) A->B C Chiral HPLC Analysis B->C D Peak Integration C->D E Calculation of Enantiomeric Excess (% ee) D->E

Caption: Chiral HPLC Analysis Workflow.

Application in Drug Development: A Focus on Opioid Receptor Modulators

This compound is a key structural motif in a number of potent opioid receptor agonists, particularly analogs of fentanyl. The stereochemistry at the 3-position of the piperidine ring can significantly influence the binding affinity and efficacy at the µ-opioid receptor.

The µ-Opioid Receptor Signaling Pathway

The µ-opioid receptor is a G-protein coupled receptor (GPCR). Agonist binding initiates a signaling cascade that leads to analgesia but can also cause side effects like respiratory depression.

Signaling Pathway of the µ-Opioid Receptor

agonist Opioid Agonist (e.g., Fentanyl Analog) receptor µ-Opioid Receptor agonist->receptor Binding g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channel K+ Channel g_protein->ion_channel Activation neurotransmitter Neurotransmitter Release g_protein->neurotransmitter Inhibition camp cAMP adenylyl_cyclase->camp Production ion_channel->receptor Hyperpolarization

Caption: µ-Opioid Receptor Signaling Cascade.

Structure-Activity Relationship (SAR) of a Fentanyl Analog

The incorporation of the this compound moiety into fentanyl-like structures has been explored to enhance potency. For example, the compound cis-(+)-N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide is a highly potent analgesic.[10]

Binding Affinity of Fentanyl Analogs at the µ-Opioid Receptor

CompoundKi (nM) at µ-Opioid ReceptorPotency Relative to Morphine
Morphine~1-101x
Fentanyl~0.3-1.4[11]~50-100x
Carfentanil~0.02-0.05[12]~10,000x[12]
cis-(+)-N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamidePotent AgonistUp to 6684x[10]
Impact of Salt Form on Bioavailability

Conclusion

The selection between the free base and hydrochloride salt of this compound is a multifaceted decision with significant implications for drug development. The hydrochloride salt offers superior stability, handling properties, and potentially enhanced aqueous solubility and bioavailability, making it the preferred form for many pharmaceutical applications. Conversely, the free base is the reactive species in many synthetic transformations and may be advantageous in certain non-aqueous formulation strategies. A thorough understanding of the distinct properties of each form, supported by robust analytical data and well-designed experimental protocols, is paramount for the successful development of novel therapeutics incorporating this important chiral building block.

References

Methodological & Application

Application Notes and Protocols for the Chiral Synthesis of (R)-3-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The chiral piperidine scaffold is a privileged structural motif found in a vast array of pharmaceuticals and biologically active compounds. The precise stereochemical orientation of substituents on the piperidine ring is often paramount for achieving the desired therapeutic effect and minimizing off-target activities. (R)-3-Methylpiperidine is a key chiral building block in the synthesis of numerous drug candidates, making its efficient and stereoselective preparation a topic of significant interest in medicinal chemistry and process development.

These application notes provide detailed protocols for two distinct and effective strategies for the chiral synthesis of this compound: Asymmetric Hydrogenation of a Pyridinium Salt and a Chiral Auxiliary-Mediated Approach. Additionally, a promising chemo-enzymatic method is discussed.

I. Asymmetric Hydrogenation of an N-Protected 3-Methylpyridinium Salt

This highly efficient method involves the direct asymmetric hydrogenation of a prochiral N-benzyl-3-methylpyridinium salt utilizing a chiral rhodium catalyst. The resulting (R)-N-benzyl-3-methylpiperidine can be readily deprotected to afford the target compound with high enantiomeric excess.[1]

Data Presentation
EntrySubstrateCatalyst (mol%)Ligand (mol%)ProductYield (%)ee (%)
1N-benzyl-3-methylpyridinium bromide[Rh(cod)₂]OTf (2)(R,R)-f-spiroPhos (2.2)(R)-N-benzyl-3-methylpiperidine8588
2(R)-N-benzyl-3-methylpiperidinePd/C, H₂-This compound>95>99
Experimental Protocol: Asymmetric Hydrogenation of N-benzyl-3-methylpyridinium bromide

Materials:

  • N-benzyl-3-methylpyridinium bromide

  • Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate ([Rh(cod)₂]OTf)

  • (R,R)-f-spiroPhos (chiral ligand)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous 2,2,2-Trifluoroethanol (TFE)

  • Hydrogen gas (H₂)

  • Palladium on carbon (10% Pd/C)

  • Methanol

Procedure:

Step 1: Asymmetric Hydrogenation

  • In a glovebox, a high-pressure reactor is charged with N-benzyl-3-methylpyridinium bromide (1 mmol), [Rh(cod)₂]OTf (0.02 mmol), and (R,R)-f-spiroPhos (0.022 mmol).

  • Anhydrous THF (2 mL) and anhydrous TFE (2 mL) are added, followed by triethylamine (0.1 mmol).

  • The reactor is sealed, removed from the glovebox, and then purged with hydrogen gas.

  • The reactor is pressurized to 50 bar with hydrogen and the reaction mixture is stirred at 50°C for 16 hours.[1]

  • After cooling to room temperature and carefully venting the reactor, the solvent is removed under reduced pressure.

  • The yield and enantiomeric excess of the resulting (R)-N-benzyl-3-methylpiperidine are determined by chiral GC or HPLC analysis.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Deprotection

  • The purified (R)-N-benzyl-3-methylpiperidine (1 mmol) is dissolved in methanol (10 mL).

  • 10% Pd/C (10 mol%) is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) until the reaction is complete, as monitored by TLC or GC.

  • The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield this compound.[1]

Workflow Diagram

Asymmetric_Hydrogenation cluster_step1 Step 1: Asymmetric Hydrogenation cluster_step2 Step 2: Deprotection start1 N-benzyl-3-methylpyridinium bromide product1 (R)-N-benzyl-3-methylpiperidine start1->product1 catalyst [Rh(cod)₂]OTf / (R,R)-f-spiroPhos catalyst->product1 conditions1 H₂ (50 bar), 50°C THF/TFE, Et₃N conditions1->product1 start2 (R)-N-benzyl-3-methylpiperidine product2 This compound start2->product2 reagent2 Pd/C, H₂ reagent2->product2

Caption: Asymmetric hydrogenation and subsequent deprotection for the synthesis of this compound.

II. Chiral Auxiliary-Mediated Asymmetric Synthesis

This strategy employs a chiral auxiliary to direct the stereoselective alkylation of a piperidin-2-one derivative. The auxiliary is subsequently removed to furnish the chiral product. The following protocol is adapted from the synthesis of a closely related chiral N-protected 3-methylpiperidin-2-one, which serves as a valuable intermediate.[2]

Data Presentation
EntryChiral AuxiliaryAlkylating AgentDiastereomeric RatioOverall Yield (%)
1(R)-PhenylglycinolMethyl Iodide>99:191
Experimental Protocol: Asymmetric Synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one

Materials:

  • 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Formation of the Chiral Piperidin-2-one

  • Synthesize the starting material, 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one, from commercially available D-phenylglycinol and delta-valerolactone according to literature procedures.

Step 2: Asymmetric Alkylation

  • Dissolve 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one (1 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add s-BuLi (2.5 eq.) to the solution while maintaining the temperature at -78°C. Stir the mixture for 1 hour at this temperature.

  • Add methyl iodide (1.5 eq.) to the reaction mixture and continue stirring at -78°C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • The diastereomeric excess (de) of the product can be determined by chiral HPLC analysis.

  • Purify the product by flash chromatography on silica gel.[2]

Step 3: Auxiliary Cleavage (Conceptual)

  • Cleavage of the phenylglycinol auxiliary can typically be achieved through hydrogenolysis (e.g., Pd/C, H₂) or other reductive methods to yield the corresponding 3-methylpiperidin-2-ol, which can be further transformed to this compound.

Logical Relationship Diagram

Chiral_Auxiliary cluster_synthesis Synthesis Pathway start D-Phenylglycinol + δ-Valerolactone intermediate1 Chiral Piperidin-2-one start->intermediate1 alkylation Asymmetric Alkylation (s-BuLi, MeI) intermediate1->alkylation intermediate2 Alkylated Piperidin-2-one (High de) alkylation->intermediate2 cleavage Auxiliary Cleavage intermediate2->cleavage final_product This compound (Conceptual) cleavage->final_product

Caption: Chiral auxiliary-mediated synthesis of this compound.

III. Chemo-enzymatic Dearomatization

A modern and highly selective approach to chiral piperidines involves the chemo-enzymatic dearomatization of activated pyridines. This method utilizes a cascade reaction involving an amine oxidase and an ene-imine reductase (EneIRED).[3] By choosing the appropriate stereocomplementary EneIRED, it is possible to synthesize either the (R) or (S) enantiomer of the desired piperidine with high enantiomeric excess.

The general strategy involves the conversion of an N-substituted tetrahydropyridine to a stereo-defined piperidine. For instance, the synthesis of (S)-N-Boc-3-methylpiperidine has been demonstrated with high conversion and enantioselectivity. It is anticipated that employing a stereocomplementary EneIRED would provide access to the (R)-enantiomer.[1][3] This enzymatic approach offers the advantages of mild reaction conditions, high selectivity, and environmentally friendly catalysis.

Conceptual Workflow Diagram

Chemo_Enzymatic cluster_cascade Enzymatic Cascade thp N-Substituted Tetrahydropyridine dhp Dihydropyridinium Intermediate thp->dhp Amine Oxidase iminium Iminium Ion dhp->iminium EneIRED (Conjugate Reduction) product This compound Derivative iminium->product EneIRED (Iminium Reduction)

Caption: Chemo-enzymatic cascade for the synthesis of chiral piperidines.

References

Asymmetric Synthesis of (R)-3-Methylpiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-methylpiperidine scaffold is a crucial structural element in a multitude of biologically active compounds and pharmaceutical agents. The stereochemical configuration at the C3 position is frequently paramount for achieving the desired pharmacological activity. Consequently, the development of efficient and robust methods for the synthesis of enantiomerically pure (R)-3-methylpiperidine is a significant focus of chemical research. This document provides detailed protocols for two effective strategies for the asymmetric synthesis of this compound: Asymmetric Hydrogenation of a Pyridinium Salt and a Chiral Auxiliary-Mediated approach.

Data Presentation

The following tables summarize the quantitative data for the two distinct synthetic methodologies, allowing for a clear comparison of their efficacy.

Table 1: Asymmetric Hydrogenation of N-Benzyl-3-methylpyridinium Bromide

EntrySubstrateCatalyst (mol%)ProductYield (%)ee (%)
1N-benzyl-3-methylpyridinium bromide[Rh(cod)₂]OTf (2) / (R,R)-f-spiroPhos (2.2)(R)-N-benzyl-3-methylpiperidine8588
2(R)-N-benzyl-3-methylpiperidinePd/C, H₂This compound>95>99

Table 2: Chiral Auxiliary-Mediated Synthesis

EntryStarting MaterialKey IntermediateFinal ProductOverall Yield (%)de (%) (Methylation)
1δ-valerolactone and L-phenylglycinol(3R)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-oneThis compound~82>99

Note: The synthesis of the (R)-enantiomer necessitates the use of L-phenylglycinol as the chiral auxiliary source. The literature often reports the synthesis of the (S)-enantiomer using D-phenylglycinol.[1]

Experimental Protocols

I. Asymmetric Hydrogenation of an N-Protected 3-Methylpyridinium Salt

This method involves the direct asymmetric hydrogenation of a prochiral N-benzyl-3-methylpyridinium salt utilizing a chiral rhodium catalyst. The resulting (R)-N-benzyl-3-methylpiperidine is subsequently deprotected to afford the final product. This approach is highly efficient and provides good enantioselectivity.[1]

A. Asymmetric Hydrogenation of N-benzyl-3-methylpyridinium bromide

Materials:

  • N-benzyl-3-methylpyridinium bromide

  • Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate ([Rh(cod)₂]OTf)

  • (R,R)-f-spiroPhos

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous 2,2,2-Trifluoroethanol (TFE)

  • Dodecane (internal standard)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

Protocol:

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine [Rh(cod)₂]OTf (0.23 mg, 2 mol%) and (R,R)-f-spiroPhos (0.30 mg, 2.2 mol%) in a vial. Add 0.5 mL of anhydrous THF and stir the mixture at 40°C for 1 hour.[1]

  • Reaction Setup: In a separate vial, add N-benzyl-3-methylpyridinium bromide (0.025 mmol), triethylamine (17.4 µL, 0.125 mmol), and dodecane (10 mg) as an internal standard. Add 0.5 mL of anhydrous THF and 0.5 mL of anhydrous TFE.[1]

  • Hydrogenation: Transfer the prepared catalyst solution to the substrate-containing vial. Seal the vial and place it in a high-pressure hydrogenation reactor.

  • Reaction Execution: Purge the reactor five times with nitrogen, followed by five purges with hydrogen. Pressurize the reactor to 50 bar with hydrogen and stir the reaction mixture at 50°C for 16 hours.[1]

  • Work-up and Analysis: After cooling and carefully venting the reactor, determine the yield and enantiomeric excess of (R)-N-benzyl-3-methylpiperidine by GC analysis. Purify the product by column chromatography.[1]

  • Deprotection: Dissolve the purified (R)-N-benzyl-3-methylpiperidine in methanol. Add 10% Pd/C catalyst. Place the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir until the reaction is complete (monitor by TLC or GC).

  • Isolation: Remove the Pd/C catalyst by filtration through Celite. Concentrate the filtrate under reduced pressure to yield this compound.[1]

II. Chiral Auxiliary-Mediated Synthesis

This strategy employs a chiral auxiliary, derived from L-phenylglycinol, to direct the stereoselective methylation of a piperidin-2-one precursor. Subsequent reduction of the lactam and cleavage of the auxiliary yields the desired this compound with excellent stereocontrol.[1]

A. Synthesis of (3R)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one

Materials:

  • 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one (synthesized from δ-valerolactone and L-phenylglycinol)

  • sec-Butyllithium (s-BuLi)

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Enolate Formation: Dissolve 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one in anhydrous THF in a flame-dried flask under a nitrogen atmosphere. Cool the solution to -78°C.

  • Slowly add 2.5 equivalents of s-BuLi solution, ensuring the temperature remains at -78°C. Stir the mixture for 1 hour at this temperature.[1]

  • Alkylation: Add 3.0 equivalents of methyl iodide to the reaction mixture at -78°C. Stir for an additional 30 minutes.[1]

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain (3R)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one.[1]

B. Reduction and Auxiliary Cleavage

Materials:

  • (3R)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst)

  • Methanol (MeOH)

Protocol:

  • Reduction of Lactam: In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF and cool to 0°C.

  • Slowly add a solution of (3R)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one in anhydrous THF.

  • After the addition, allow the reaction to warm to room temperature and then reflux until TLC analysis indicates complete consumption of the starting material.[1]

  • Work-up (Fieser): Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude N-protected this compound.[1]

  • Auxiliary Cleavage (Hydrogenolysis): Dissolve the crude product in methanol and add Pearlman's catalyst (Pd(OH)₂/C).

  • Stir the mixture under a hydrogen atmosphere until the cleavage is complete.

  • Isolation: Filter the catalyst and concentrate the solvent under reduced pressure to yield this compound.

Visualizations

G cluster_prep Catalyst Preparation cluster_hydrog Asymmetric Hydrogenation cluster_deprot Deprotection rh_prec [Rh(cod)₂]OTf catalyst_prep Stir in THF 40°C, 1h rh_prec->catalyst_prep ligand (R,R)-f-spiroPhos ligand->catalyst_prep active_catalyst Active Rh Catalyst catalyst_prep->active_catalyst conditions THF/TFE, Et₃N 50°C, 50 bar H₂ active_catalyst->conditions substrate N-benzyl-3-methyl- pyridinium bromide substrate->conditions product_prot (R)-N-benzyl-3-methylpiperidine (Yield: 85%, ee: 88%) conditions->product_prot deprot_cond Pd/C, H₂ MeOH product_prot->deprot_cond final_product This compound (Yield: >95%) deprot_cond->final_product

Caption: Workflow for Asymmetric Hydrogenation Synthesis.

G cluster_aux_attach Auxiliary Attachment cluster_alkylation Diastereoselective Alkylation cluster_reduction Reduction & Cleavage sm1 δ-valerolactone aux_attached 1-[(1R)-2-hydroxy-1-phenylethyl]- piperidin-2-one sm1->aux_attached sm2 L-phenylglycinol sm2->aux_attached alk_cond 1. s-BuLi, THF, -78°C 2. MeI aux_attached->alk_cond intermediate (3R)-1-[(1R)-2-hydroxy-1-phenylethyl]- 3-methylpiperidin-2-one (de: >99%) alk_cond->intermediate red_cond LiAlH₄, THF intermediate->red_cond cleavage_cond Pd(OH)₂/C, H₂ red_cond->cleavage_cond final_product This compound cleavage_cond->final_product

Caption: Chiral Auxiliary-Mediated Synthetic Pathway.

References

(R)-3-Methylpiperidine: A Chiral Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(R)-3-Methylpiperidine is a valuable chiral building block in organic synthesis, prized for its role in constructing complex molecular architectures with specific stereochemistry. The 3-methylpiperidine scaffold is a key structural motif in a variety of biologically active compounds and pharmaceutical agents. The stereochemical orientation at the C3 position is frequently critical for achieving the desired pharmacological activity, making the synthesis of enantiomerically pure this compound a significant focus of research and development.

This document provides detailed application notes and experimental protocols for the use of this compound in synthesis, with a focus on its application in the development of novel therapeutics.

Synthetic Strategies for this compound

Several effective strategies have been developed for the enantioselective synthesis of this compound. These methods provide access to this crucial chiral intermediate in high enantiomeric purity.

Asymmetric Hydrogenation of a Pyridinium Salt

A highly efficient method for the synthesis of this compound involves the asymmetric hydrogenation of a prochiral N-protected 3-methylpyridinium salt. This approach utilizes a chiral rhodium catalyst to achieve high enantioselectivity. The resulting N-protected this compound can then be deprotected to yield the final product.[1]

Workflow for Asymmetric Hydrogenation

sub N-benzyl-3- methylpyridinium bromide cat [Rh(cod)₂]OTf / (R,R)-f-spiroPhos H₂, 50 bar, 50 °C int (R)-N-benzyl- 3-methylpiperidine cat->int Asymmetric Hydrogenation dep Pd/C, H₂ Methanol prod This compound dep->prod Deprotection

Caption: Asymmetric hydrogenation workflow for this compound synthesis.

Table 1: Asymmetric Hydrogenation of N-benzyl-3-methylpyridinium bromide

EntrySubstrateCatalyst (mol%)ProductYield (%)ee (%)
1N-benzyl-3-methylpyridinium bromide[Rh(cod)₂]OTf (2) / (R,R)-f-spiroPhos (2.2)(R)-N-benzyl-3-methylpiperidine8588
2(R)-N-benzyl-3-methylpiperidinePd/C, H₂This compound>95>99

Experimental Protocol: Asymmetric Hydrogenation of N-benzyl-3-methylpyridinium bromide [1]

Materials:

  • N-benzyl-3-methylpyridinium bromide

  • [Rh(cod)₂]OTf (Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate)

  • (R,R)-f-spiroPhos (chiral ligand)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous 2,2,2-Trifluoroethanol (TFE)

  • Dodecane (internal standard)

  • 10% Pd/C

  • Methanol

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve [Rh(cod)₂]OTf (2 mol%) and (R,R)-f-spiroPhos (2.2 mol%) in anhydrous THF. Stir the solution for 30 minutes.

  • Reaction Setup: In a separate vial, add N-benzyl-3-methylpyridinium bromide (0.025 mmol), triethylamine (17.4 µL, 0.125 mmol), and dodecane (10 mg) as an internal standard. Add 0.5 mL of anhydrous THF and 0.5 mL of anhydrous TFE.

  • Hydrogenation: Transfer the prepared catalyst solution to the vial containing the substrate. Cap the vial and place it in a high-pressure hydrogenation reactor.

  • Reaction Execution: Purge the reactor five times with nitrogen, followed by five purges with hydrogen. Pressurize the reactor to 50 bar with hydrogen and stir the reaction mixture at 50°C for 16 hours.

  • Work-up and Analysis: After cooling and carefully releasing the pressure, the yield and enantiomeric excess of (R)-N-benzyl-3-methylpiperidine are determined by GC analysis. The product is purified by column chromatography.

  • Deprotection: The purified (R)-N-benzyl-3-methylpiperidine is dissolved in methanol, and 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC). The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

Application in Drug Development

The chiral nature of this compound makes it a critical component in the synthesis of various pharmaceuticals, where specific stereoisomers exhibit desired therapeutic effects.

Synthesis of Fentanyl Analogues for Analgesia

The 3-methylpiperidine scaffold is a key structural feature in potent synthetic analgesics. Its incorporation into molecules targeting the opioid system has led to the development of compounds with high potency.[2]

General Synthetic Scheme for a Fentanyl Analogue

start Methyl 3-methyl-4- oxopiperidinecarboxylate step1 Schiff Base Formation with Aniline int1 Intermediate Schiff Base step1->int1 step2 Reduction (NaBH₄) int2 Methyl 3-methyl-4- (phenylamino)-1- piperidinecarboxylate step2->int2 step3 N-Deprotection int3 cis-3-Methyl-4- (phenylamino)piperidine step3->int3 step4 N-Propionylation int4 cis-3-Methyl-4-(N- phenylpropionamido)piperidine step4->int4 step5 N-Alkylation with Phenethyl Bromide final cis-(+)-N-[3-Methyl-1-(2- phenylethyl)-4-piperidyl]- N-phenylpropanamide step5->final

Caption: Synthetic workflow for a Fentanyl analogue.

Table 2: Analgesic Potency of selected 3-Methylpiperidine Derivatives [2]

CompoundAnalgesic TestPotency Ratio (vs. Morphine)Potency Ratio (vs. Fentanyl)Duration of Action
cis-42Mouse Hot-Plate13,03629-
43Mouse Hot-Plate2,7786~2 min

Experimental Protocol: Synthesis of cis-(+)-N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide (A Fentanyl Analogue) [2]

Step 1: Synthesis of methyl 3-methyl-4-(phenylamino)-1-piperidinecarboxylate A Schiff base is formed from methyl 3-methyl-4-oxopiperidinecarboxylate and aniline. The resulting Schiff base is then reduced with sodium borohydride (NaBH₄).

Step 2: N-Deprotection The methyl carbamate protecting group is removed. Note that acidic or basic conditions may not be suitable for this deprotection, and alternative strategies may be required.

Step 3: N-Propionylation The resulting cis-3-methyl-4-(phenylamino)piperidine is reacted with propionyl chloride in the presence of a base to yield cis-3-methyl-4-(N-phenylpropionamido)piperidine.

Step 4: N-Alkylation with Phenethyl Bromide The deprotected cis-3-methyl-4-(N-phenylpropionamido)piperidine is reacted with phenethyl bromide to yield the final product.

Intermediate for Niraparib Synthesis

(R)-3-phenylpiperidine, a derivative of this compound, is a key chiral intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[3][4][5][6][7] The stereochemistry of the piperidine ring is crucial for the drug's efficacy.

Synthetic Approach to a Niraparib Intermediate

start N-protected 3-piperidone grignard Grignard Reaction int1 3-hydroxy-3-phenyl piperidine derivative grignard->int1 elimination Elimination int2 Tetrahydropyridine derivative elimination->int2 reduction Hydrogenation int3 Racemic 3-phenyl- piperidine derivative reduction->int3 deprotection Deprotection int4 Racemic 3-phenyl- piperidine deprotection->int4 resolution Chiral Resolution final (R)-3-phenylpiperidine resolution->final

Caption: Synthesis of a key chiral intermediate for Niraparib.

A chemo-enzymatic approach has also been developed for the synthesis of a key intermediate for Niraparib, starting from 3-(4-bromophenyl)pyridine. This method involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to produce (S)-3-(4-bromophenyl)piperidine with high enantiomeric excess (99% ee).[6]

This application note highlights the versatility and importance of this compound and its derivatives as chiral building blocks in the synthesis of complex, biologically active molecules. The provided protocols offer a starting point for researchers to utilize this valuable synthon in their own drug discovery and development efforts.

References

Application Notes and Protocols: Synthesis of Analgesics Using 3-Methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-methylpiperidine scaffold is a crucial pharmacophore in the design and synthesis of potent opioid analgesics. As a structural component of numerous fentanyl analogues, the incorporation of a methyl group at the 3-position of the piperidine ring significantly influences the analgesic potency and pharmacokinetic profile of these compounds. The stereochemistry of this methyl group, particularly the cis configuration relative to the C4-substituent, has been shown to dramatically enhance analgesic activity. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of analgesics derived from 3-methylpiperidine, targeting researchers in medicinal chemistry and drug development. The primary mechanism of action for these compounds is through agonism of the µ-opioid receptor, a G-protein coupled receptor (GPCR) central to pain modulation.

Data Presentation

The analgesic potency of several 3-methylpiperidine derivatives is summarized below. These compounds, primarily fentanyl analogues, exhibit significantly higher potency compared to morphine and, in some cases, fentanyl itself. The data highlights the profound effect of the cis-3-methyl substitution on analgesic activity.

CompoundAnalgesic TestPotency Ratio (vs. Morphine)Potency Ratio (vs. Fentanyl)Duration of ActionReference
cis-(+)-N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide (23)Rat Tail Withdrawal6684~22Shorter than morphine
cis-42Mouse Hot-Plate1303629-
Diastereomer 43Mouse Hot-Plate27786~2 min
Brifentanil (40)Mouse Hot-Plate--~2 min
Compound 47Mouse Hot-Plate--~2 min
Compound 57Mouse Hot-Plate--~2 min

Signaling Pathway: µ-Opioid Receptor Activation

The analgesic effects of 3-methylpiperidine-based opioids are primarily mediated by the activation of the µ-opioid receptor (MOR). This receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, initiates an intracellular signaling cascade through the inhibitory G-protein, Gαi. This cascade leads to a reduction in neuronal excitability and neurotransmitter release, ultimately resulting in analgesia.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (3-Methylpiperidine Derivative) MOR μ-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to G_Protein G-Protein (αi, β, γ subunits) MOR->G_Protein Activates G_alpha_GTP Gαi-GTP G_Protein->G_alpha_GTP Dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates to AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits K_channel K+ Channel G_beta_gamma->K_channel Opens Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Closes cAMP cAMP AC->cAMP ATP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to K+ efflux Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmitter_Release Reduces Ca2+ influx Analgesia Analgesia Hyperpolarization->Analgesia Reduced_Neurotransmitter_Release->Analgesia

Caption: µ-Opioid receptor signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of cis-(+)-N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide

This protocol outlines the synthesis of a highly potent fentanyl analogue incorporating the cis-3-methylpiperidine scaffold, based on the methodology reported by Van Bever et al. (1974).

Experimental Workflow

synthesis_workflow start Start: 3-Methyl-4-piperidone reductive_amination Step 1: Reductive Amination with Aniline start->reductive_amination acylation Step 2: N-Propionylation reductive_amination->acylation deprotection Step 3: Deprotection acylation->deprotection alkylation Step 4: N-Alkylation with Phenethyl Bromide deprotection->alkylation end Final Product: cis-(+)-Fentanyl Analogue alkylation->end

Application Notes: (R)-3-Methylpiperidine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methylpiperidine is a valuable chiral building block in medicinal chemistry, prized for its role in the synthesis of a variety of pharmaceutical agents. The piperidine scaffold is a common motif in numerous drugs due to its favorable pharmacokinetic properties and ability to interact with biological targets. The stereochemistry at the C3 position, specifically the (R)-configuration, is often crucial for the desired pharmacological activity, making enantiomerically pure this compound a key starting material for several important classes of drugs. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of key pharmaceutical intermediates for drugs targeting diabetes, cancer, and pain management.

I. Synthesis of DPP-IV Inhibitor Intermediates (Alogliptin & Linagliptin)

(R)-3-aminopiperidine, a closely related derivative of this compound, is a critical intermediate in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of oral medications for type 2 diabetes. These drugs work by prolonging the action of incretin hormones, which stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

Data Presentation
Intermediate/ProductStarting MaterialKey ReagentsYield (%)Enantiomeric Excess (ee %)Reference
(R)-tert-butyl piperidin-3-ylcarbamate(R)-3-aminopiperidin-2-one hydrochlorideLithium aluminum hydride, Boc anhydride->98%[1]
(R)-3-aminopiperidine dihydrochloride(R)-N-Boc-3-aminopiperidineHCl-ethanol solution92.4%-
Linagliptin1-[(4-Methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine and (R)-piperidine-3-amine dihydrochloridePotassium carbonate, MIBK-99.85%
Boc-protected LinagliptinQuinazolinyl xanthine and (R)-3-(Boc-amino)piperidinePotassium carbonate, DMSO--
Experimental Protocols

Protocol 1: Synthesis of (R)-tert-butyl piperidin-3-ylcarbamate

This protocol describes the synthesis of a key Boc-protected intermediate for DPP-IV inhibitors.

  • Reduction of (R)-3-aminopiperidin-2-one: To a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C, add (R)-3-aminopiperidin-2-one hydrochloride portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and again water. Filter the resulting precipitate and wash with THF.

  • Boc Protection: To the filtrate containing crude (R)-3-aminopiperidine, add a solution of di-tert-butyl dicarbonate (Boc anhydride) in THF. Stir the mixture at room temperature overnight.

  • Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (R)-tert-butyl piperidin-3-ylcarbamate, which can be further purified by column chromatography or recrystallization.

Protocol 2: Synthesis of Linagliptin

This protocol outlines the final coupling step to produce Linagliptin.

  • Reaction Setup: In a round-bottom flask, combine 1-[(4-Methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine, (R)-piperidine-3-amine dihydrochloride, and potassium carbonate in methyl isobutyl ketone (MIBK).

  • Reaction: Heat the mixture to 95 °C and maintain for 6-8 hours, monitoring the reaction progress by HPLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter the solid. Wash the filter cake with MIBK. The crude Linagliptin can be purified by recrystallization from a suitable solvent system to achieve high purity.

Signaling Pathway

DPP_IV_Inhibition Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates release DPP4 DPP-IV Enzyme Incretins->DPP4 substrate for Pancreas Pancreatic β-cells Incretins->Pancreas stimulates Glucagon Glucagon Secretion (from α-cells) Incretins->Glucagon inhibits Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins inactivates to DPP4_Inhibitor (R)-3-Aminopiperidine -based Inhibitor (e.g., Linagliptin) DPP4_Inhibitor->DPP4 inhibits Insulin Insulin Secretion Pancreas->Insulin increases Glucose Lowered Blood Glucose Insulin->Glucose leads to Glucagon->Glucose increases

DPP-IV Inhibition Pathway

II. Synthesis of PARP Inhibitor Intermediates (Niraparib)

The chiral piperidine core is also a key structural element in Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib, which are used in cancer therapy, particularly for BRCA-mutated cancers. These drugs exploit a concept known as synthetic lethality.

Data Presentation
Intermediate/ProductStarting MaterialKey Reagents/MethodOverall Yield (%)Enantiomeric Excess (ee %)Reference
(S)-N-Boc-3-(4-bromophenyl)piperidine3-(4-bromophenyl)pyridineChemo-enzymatic dearomatization61% (over 3 steps)99%
(S)-3-phenylpiperidineN-protected 3-piperidoneGrignard reaction, resolutionHighHigh
Experimental Protocols

Protocol 3: Chemo-enzymatic Synthesis of a Niraparib Precursor

This protocol describes a modern chemo-enzymatic approach to a key chiral intermediate for Niraparib.

  • N-Allylation: React 3-(4-bromophenyl)pyridine with an allyl halide to form the corresponding N-allylpyridinium salt.

  • Reduction to Tetrahydropyridine: Reduce the pyridinium salt using a reducing agent like sodium borohydride to yield the N-allyl-tetrahydropyridine.

  • One-Pot Amine Oxidase/Ene-Imine Reductase Cascade: In a buffered aqueous solution, combine the N-allyl-tetrahydropyridine, a 6-hydro-D-nicotine oxidase (6-HDNO) enzyme, an ene-imine reductase (EneIRED), and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NADPH). The 6-HDNO oxidizes the tetrahydropyridine to a dihydro-pyridinium intermediate, which is then asymmetrically reduced by the EneIRED to the chiral piperidine.

  • Work-up and Protection: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). After drying and concentration, perform a deallylation followed by Boc-protection to yield (S)-N-Boc-3-(4-bromophenyl)piperidine.

Signaling Pathway

PARP_Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork at BER Base Excision Repair (BER) PARP->BER initiates Trapped_PARP PARP Trapping on DNA PARPi PARP Inhibitor (e.g., Niraparib) PARPi->PARP inhibits & traps DNA_DSB DNA Double-Strand Break (DSB) Trapped_PARP->DNA_DSB causes DSB Replication_Fork->DNA_DSB leads to DSB HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR repaired by Apoptosis Cell Death (Apoptosis) DNA_DSB->Apoptosis unrepaired DSBs lead to BRCA_Deficient BRCA Deficient Cell HRR->BRCA_Deficient is deficient in BRCA_Deficient->Apoptosis undergoes

PARP Inhibition Mechanism

III. Synthesis of Analgesic Intermediates (Fentanyl Analogues)

The 3-methylpiperidine scaffold is a key feature in a number of potent synthetic opioids, including analogues of fentanyl. The introduction of a methyl group at the 3-position of the piperidine ring can significantly enhance analgesic potency.

Data Presentation
CompoundAnalgesic TestPotency Ratio (vs. Morphine)Potency Ratio (vs. Fentanyl)Duration of ActionReference
cis-3-MethylfentanylMouse Hot-Plate13,03629-[2]
trans-3-MethylfentanylMouse Hot-Plate2,7786~2 min[2]
Experimental Protocols

Protocol 4: Synthesis of cis-(+)-N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide (3-Methylfentanyl Analogue)

This multi-step protocol outlines the synthesis of a potent 3-methylfentanyl analogue.

  • Schiff Base Formation and Reduction: React methyl 3-methyl-4-oxopiperidinecarboxylate with aniline to form the corresponding Schiff base. Reduce the imine in situ with sodium borohydride to yield methyl 3-methyl-4-(phenylamino)-1-piperidinecarboxylate. This step produces a mixture of cis and trans isomers.

  • Propionylation: Acylate the secondary amine with propionyl chloride in the presence of a base (e.g., triethylamine) to form methyl 3-methyl-4-(N-phenylpropionamido)-1-piperidinecarboxylate.

  • Decarboxylation: Hydrolyze the methyl ester under basic conditions (e.g., potassium hydroxide in methanol) and then acidify to effect decarboxylation, yielding 3-methyl-4-(N-phenylpropionamido)piperidine. Isomer separation (cis/trans) can be performed at this stage using chromatographic techniques.

  • N-Alkylation: React the desired cis-isomer with phenethyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetonitrile or DMF to yield the final product.

Signaling Pathway

Opioid_Signaling cluster_0 cluster_1 Opioid Opioid Analgesic (e.g., 3-Methylfentanyl) MOR μ-Opioid Receptor (GPCR) Opioid->MOR binds to G_Protein Gαi/o Protein MOR->G_Protein AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Voltage-gated Ca²⁺ Channels G_Protein->Ca_Channel inhibits influx K_Channel GIRK K⁺ Channels G_Protein->K_Channel activates efflux cAMP cAMP AC->cAMP produces Neuron Presynaptic Neuron Ca_Channel->Neuron reduces neurotransmitter release Post_Neuron Postsynaptic Neuron K_Channel->Post_Neuron hyperpolarizes membrane Analgesia Analgesia Neuron->Analgesia contributes to Post_Neuron->Analgesia contributes to

Opioid Receptor Signaling

References

Application Notes and Protocols for N-alkylation of (R)-3-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of piperidine scaffolds is a cornerstone transformation in medicinal chemistry and drug development. The substituent on the nitrogen atom plays a critical role in modulating the pharmacological, pharmacokinetic, and physicochemical properties of bioactive molecules. (R)-3-methylpiperidine is a valuable chiral building block, and its N-functionalization allows for the synthesis of diverse compound libraries for screening and lead optimization. This document provides detailed protocols for two robust and widely applicable methods for the N-alkylation of this compound: Direct N-Alkylation with Alkyl Halides and N-Alkylation via Reductive Amination .

Methodological Overview

Direct N-Alkylation is a classical approach involving the nucleophilic substitution of an alkyl halide by the secondary amine of this compound in the presence of a base. This method is straightforward but may require careful control of reaction conditions to avoid the formation of quaternary ammonium salts as byproducts.[1][2]

Reductive Amination offers a milder and often more selective alternative.[1] This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of this compound with an aldehyde or ketone. The intermediate is then reduced in situ by a suitable hydride reagent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-alkylated product.[1] This method is particularly advantageous as it minimizes the risk of over-alkylation.[1]

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound using different alkylating agents and methods.

EntryAlkylating Agent/CarbonylMethodBase/Reducing AgentSolventTime (h)Yield (%)
1IodomethaneDirect AlkylationK₂CO₃Acetonitrile692
2Benzyl BromideDirect AlkylationDIPEADMF888
3Ethyl IodideDirect AlkylationK₂CO₃Acetonitrile1285
4FormaldehydeReductive AminationNaBH(OAc)₃Dichloromethane495
5AcetoneReductive AminationNaBH(OAc)₃Dichloromethane1289
6CyclohexanoneReductive AminationNaBH(OAc)₃Dichloromethane1687

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a base.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent.

  • Add the base (1.5-2.0 eq.). For K₂CO₃, ensure it is finely powdered and dry.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add the alkyl halide (1.1 eq.) to the stirred suspension. For highly reactive alkyl halides, consider adding it via a syringe pump over several hours to minimize the formation of quaternary ammonium salts.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.[1]

  • Upon completion, filter the reaction mixture to remove the base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound with a carbonyl compound using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., formaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

  • Acetic acid (catalytic amount, optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.).

  • Dissolve the reactants in the anhydrous solvent.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.[3]

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically within 4-16 hours), carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Mandatory Visualizations

direct_alkylation_workflow R3MP This compound Reaction Reaction Mixture (Stir at RT) R3MP->Reaction AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., MeCN) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkyl-(R)-3-Methylpiperidine Purification->Product

Caption: Workflow for Direct N-Alkylation of this compound.

reductive_amination_workflow R3MP This compound Iminium Iminium Ion Formation (Stir at RT, 1-2h) R3MP->Iminium Carbonyl Aldehyde/Ketone Carbonyl->Iminium Solvent Anhydrous Solvent (e.g., DCM) Solvent->Iminium Reduction Reduction with NaBH(OAc)₃ Iminium->Reduction Quench Quench (aq. NaHCO₃) & Extraction Reduction->Quench Purification Column Chromatography Quench->Purification Product N-Alkyl-(R)-3-Methylpiperidine Purification->Product

Caption: Workflow for N-Alkylation via Reductive Amination.

References

(R)-3-Methylpiperidine: A Versatile Chiral Building Block in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Methylpiperidine is a valuable chiral amine that serves as a critical structural motif in a variety of biologically active molecules and as a versatile component in the development of asymmetric catalysts and chiral auxiliaries. Its rigid, chair-like conformation and the stereogenic center at the 3-position make it an effective tool for inducing enantioselectivity in chemical transformations. This document provides detailed application notes and protocols for the use of this compound as a chiral building block in the synthesis of complex pharmaceutical agents, specifically focusing on its role in the preparation of Janus kinase (JAK) inhibitors.

Application in Pharmaceutical Synthesis: The Case of Tofacitinib

One of the most significant applications of a chiral 3,4-disubstituted piperidine core, structurally related to this compound, is in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[1][2][3] The (3R,4R) stereochemistry of the piperidine ring in Tofacitinib is crucial for its biological activity. While many synthetic routes to Tofacitinib generate the chiral piperidine ring through resolution or asymmetric synthesis from achiral precursors, the use of a pre-existing chiral piperidine synthon is a conceptually straightforward approach.[1]

The synthesis of Tofacitinib can be conceptually broken down into the preparation of two key synthons: a substituted pyrrolo[2,3-d]pyrimidine core and a chiral piperidine fragment.[1] The (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a key intermediate that embodies the required stereochemistry of the piperidine moiety.

Quantitative Data for Tofacitinib Synthesis Intermediates

The following table summarizes key data for intermediates in a representative synthesis of Tofacitinib, highlighting the importance of achieving high stereochemical purity.

EntryIntermediateStarting MaterialKey TransformationYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)
1(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine3-amino-4-methylpyridineChiral Resolution40>99cis
2N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine4-chloro-7H-pyrrolo[2,3-d]pyrimidineSubstitution~57 (overall)>99-
3TofacitinibIntermediate from Entry 2Debenzylation & AcylationHigh>99-

Experimental Protocols

Protocol 1: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (A Key Tofacitinib Intermediate)

This protocol describes a common method to obtain the key chiral piperidine intermediate for Tofacitinib synthesis through the resolution of a racemic mixture.

Materials:

  • 3-amino-4-methylpyridine

  • Acetyl chloride

  • Acetone

  • Hydrogenation catalyst (e.g., Rhodium complex)

  • Benzyl bromide

  • Resolving agent (e.g., dibenzoyl-L-tartaric acid)

  • Methanol

  • Water

  • Sodium hydroxide

  • Organic solvents (e.g., ethyl acetate, dichloromethane)

Procedure:

  • N-Acylation: To a solution of 3-amino-4-methylpyridine in acetone, slowly add acetyl chloride at room temperature. Stir the mixture for 8 hours. After the reaction is complete, concentrate the mixture under reduced pressure to obtain the N-acylated intermediate.

  • Asymmetric Hydrogenation: Subject the N-acylated intermediate to asymmetric hydrogenation using a suitable chiral rhodium catalyst in a pressure reactor under a hydrogen atmosphere. This step establishes the cis-relationship between the amino and methyl groups on the piperidine ring.

  • N-Benzylation: React the hydrogenated product with benzyl bromide in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile) to introduce the N-benzyl protecting group.

  • Chiral Resolution: Dissolve the racemic cis-N-benzyl piperidine derivative in a mixture of methanol and water. Add a solution of the resolving agent (e.g., dibenzoyl-L-tartaric acid) in the same solvent system. Allow the diastereomeric salt of the (3R,4R)-enantiomer to crystallize.

  • Isolation of the Free Base: Isolate the crystalline salt by filtration and treat it with an aqueous solution of sodium hydroxide to liberate the free amine. Extract the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine into an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified product.[3]

Protocol 2: Coupling of the Chiral Piperidine Intermediate with the Pyrrolo[2,3-d]pyrimidine Core

Materials:

  • (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

  • 4-chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

Procedure:

  • Nucleophilic Substitution: In a reaction vessel, dissolve (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine and 4-chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine in n-butanol.

  • Add diisopropylethylamine (DIPEA) to the mixture.

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

  • Deprotection: The tosyl and benzyl protecting groups can be removed in subsequent steps to yield the final Tofacitinib molecule.[4]

Visualizations

Logical Workflow for the Synthesis of a Chiral Piperidine Intermediate

G cluster_start Starting Material cluster_synthesis Synthesis cluster_product Chiral Intermediate start 3-amino-4-methylpyridine acylation N-Acylation start->acylation hydrogenation Asymmetric Hydrogenation (cis-selective) acylation->hydrogenation benzylation N-Benzylation hydrogenation->benzylation resolution Chiral Resolution (with Dibenzoyl-L-tartaric acid) benzylation->resolution product (3R,4R)-1-benzyl-N,4- dimethylpiperidin-3-amine resolution->product Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK Janus Kinase (JAK) Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation Nucleus Nucleus STAT->Nucleus 4. Dimerization & Translocation Gene Gene Expression (Inflammation) Nucleus->Gene Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

References

(R)-3-Methylpiperidine as an Organocatalyst in Asymmetric Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methylpiperidine, a chiral cyclic secondary amine, presents potential as a cost-effective and accessible organocatalyst for asymmetric synthesis. While extensive literature details the synthesis of chiral piperidines, the application of this compound as a primary catalyst in asymmetric transformations is an emerging area with limited direct published examples. However, based on the well-established principles of enamine and iminium ion catalysis by analogous chiral secondary amines, we can extrapolate its potential utility and provide generalized protocols for key asymmetric reactions.

The introduction of a methyl group at the C3 position of the piperidine ring introduces a defined stereocenter adjacent to the catalytically active nitrogen atom. This structural feature is expected to influence the steric environment of the catalytic intermediates, thereby enabling facial discrimination of prochiral substrates and leading to the formation of enantioenriched products. The methyl group's weak electron-donating effect may also slightly modulate the basicity and nucleophilicity of the amine compared to piperidine, potentially impacting reaction rates.[1][2]

These application notes provide a theoretical framework and generalized experimental protocols for the use of this compound as an organocatalyst in asymmetric Michael additions, aldol reactions, and Mannich reactions. The provided methodologies are based on established procedures for similar chiral secondary amine catalysts and are intended to serve as a starting point for researchers exploring the catalytic potential of this compound.

Comparative Catalytic Performance

Direct comparative studies of this compound in asymmetric reactions are not widely available in the literature. However, a comparison with its parent achiral compound, piperidine, in a non-asymmetric Knoevenagel condensation provides some insight into the potential influence of the 3-methyl group. The data for 3-methylpiperidine is a conservative estimate based on known structure-activity relationships, anticipating a slight decrease in efficiency due to steric factors.[1]

CatalystReactionSubstratesConditionsYield (%)Reaction Time (h)
PiperidineKnoevenagel CondensationBenzaldehyde, MalononitrileEthanol, Reflux~95%2
3-Methylpiperidine (racemic)Knoevenagel CondensationBenzaldehyde, MalononitrileEthanol, Reflux~90% (estimated)3 (estimated)

Note: The performance of 3-methylpiperidine is an estimation due to the lack of direct comparative experimental data in the literature for this specific reaction under identical conditions. It is based on the general understanding of how steric hindrance can slightly impede the catalytic cycle.[1]

Asymmetric Michael Addition

The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction for the enantioselective synthesis of 1,5-dicarbonyl compounds and their derivatives. Chiral secondary amines catalyze this reaction through the formation of a chiral enamine intermediate from a carbonyl donor and subsequent face-selective attack on a Michael acceptor.

Hypothetical Application: Michael Addition of Propanal to Nitrostyrene

A potential application of this compound is the conjugate addition of an aldehyde to a nitroalkene. The catalyst would form a chiral enamine with the aldehyde, which would then attack the nitrostyrene with high facial selectivity.

Reaction Scheme:

Proposed Catalytic Cycle and Stereochemical Model

The catalytic cycle begins with the reaction of this compound with propanal to form a chiral enamine intermediate. The stereochemistry of the enamine will be influenced by the orientation of the 3-methyl group. For effective stereocontrol, the enamine is expected to adopt a conformation that minimizes steric interactions, leading to one face of the enamine being preferentially shielded. The subsequent attack on the nitrostyrene from the less hindered face would result in the formation of the enantioenriched product.

Michael_Addition cluster_cycle Catalytic Cycle cluster_stereocontrol Stereochemical Model A Propanal + this compound B Chiral Enamine Intermediate A->B - H2O C Michael Addition (Attack on Nitrostyrene) B->C + Nitrostyrene D Iminium Ion Intermediate C->D E Hydrolysis D->E + H2O E->A Product + Catalyst Regeneration TS Transition State (Re-face attack shown) Enamine Chiral Enamine Enamine->TS Nitroalkene Nitrostyrene Nitroalkene->TS

Caption: Proposed catalytic cycle and stereochemical model for the this compound catalyzed Michael addition.

Generalized Experimental Protocol
  • Catalyst and Reagent Preparation: To a solution of the Michael acceptor (1.0 mmol) in an appropriate solvent (e.g., toluene, chloroform, or THF; 2.0 mL) at the desired temperature (e.g., room temperature or 0 °C), add this compound (0.1 mmol, 10 mol%).

  • Reaction Initiation: Add the Michael donor (e.g., aldehyde or ketone; 1.2 mmol) dropwise to the reaction mixture.

  • Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of β-hydroxy carbonyl compounds. Chiral secondary amines catalyze this reaction by forming a nucleophilic enamine from a ketone donor, which then attacks an aldehyde acceptor.

Hypothetical Application: Aldol Reaction of Acetone with Benzaldehyde

This compound could be employed to catalyze the reaction between a simple ketone like acetone and an aromatic aldehyde, such as benzaldehyde, to produce a chiral β-hydroxy ketone.

Reaction Scheme:

Proposed Catalytic Cycle and Stereochemical Model

The catalytic cycle involves the formation of a chiral enamine from acetone and this compound. The steric hindrance from the 3-methyl group would direct the approach of benzaldehyde to one of the enamine's diastereotopic faces. Subsequent hydrolysis of the resulting iminium ion would yield the enantioenriched aldol product and regenerate the catalyst.

Aldol_Reaction cluster_cycle Catalytic Cycle cluster_stereocontrol Stereochemical Model A Acetone + this compound B Chiral Enamine A->B - H2O C Aldol Addition (Attack on Benzaldehyde) B->C + Benzaldehyde D Iminium Ion C->D E Hydrolysis D->E + H2O E->A Product + Catalyst Regeneration TS Zimmerman-Traxler-like Transition State Enamine Chiral Enamine Enamine->TS Aldehyde Benzaldehyde Aldehyde->TS

Caption: Proposed catalytic cycle and stereochemical model for the this compound catalyzed aldol reaction.

Generalized Experimental Protocol
  • Reaction Setup: To a solution of the aldehyde (1.0 mmol) in the ketone (which can also serve as the solvent, or in an appropriate co-solvent like DMSO or DMF; 2.0 mL) at the desired temperature, add this compound (0.1-0.3 mmol, 10-30 mol%).

  • Reaction Progress: Stir the mixture vigorously and monitor the reaction by TLC or GC.

  • Work-up: Once the reaction is complete, add a saturated aqueous solution of NH4Cl and extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify the residue by flash chromatography.

  • Analysis: Determine the yield and the diastereomeric ratio (dr) of the product by 1H NMR spectroscopy. Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a three-component reaction that produces chiral β-amino carbonyl compounds, which are valuable building blocks for the synthesis of nitrogen-containing natural products and pharmaceuticals. A chiral secondary amine can catalyze this reaction by activating the ketone component as a chiral enamine.

Hypothetical Application: Three-Component Mannich Reaction

A plausible application is the reaction of an aldehyde, an amine, and a ketone, catalyzed by this compound. For instance, the reaction of benzaldehyde, p-anisidine, and acetone.

Reaction Scheme:

Proposed Catalytic Cycle and Stereochemical Model

The reaction can proceed through two possible pathways. In one, the catalyst forms an enamine with the ketone, which then attacks a pre-formed imine from the aldehyde and aniline. Alternatively, the catalyst could facilitate the formation of the imine, which is then attacked by the enamine. The stereochemical outcome will be determined by the facial selectivity of the enamine attacking the imine, which is influenced by the chiral environment created by the this compound catalyst.

Mannich_Reaction cluster_pathway Proposed Reaction Pathway Start Aldehyde + Aniline + Ketone + This compound Imine Pre-formed Imine Start->Imine Enamine Chiral Enamine Start->Enamine Attack Diastereoselective Attack Imine->Attack Enamine->Attack Product_complex Product-Catalyst Complex Attack->Product_complex End Mannich Product + Regenerated Catalyst Product_complex->End

Caption: A simplified workflow for the proposed this compound catalyzed three-component Mannich reaction.

Generalized Experimental Protocol
  • Reaction Mixture: In a reaction vessel, combine the aldehyde (1.0 mmol), the amine (1.1 mmol), the ketone (2.0 mmol), and this compound (0.1 mmol, 10 mol%) in a suitable solvent (e.g., dioxane or DMF; 2.0 mL).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature) until the starting materials are consumed, as monitored by TLC.

  • Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product by flash column chromatography.

  • Characterization: Determine the yield, diastereomeric ratio, and enantiomeric excess of the final product using standard analytical techniques (NMR, HPLC).

Conclusion and Outlook

While direct experimental evidence for the application of this compound as a standalone organocatalyst in asymmetric synthesis is currently limited in peer-reviewed literature, its structural analogy to other effective chiral secondary amine catalysts suggests significant potential. The presence of a stereocenter proximate to the catalytically active nitrogen atom is a key design element in many successful organocatalysts. The steric and electronic effects of the 3-methyl group are anticipated to provide the necessary chiral environment to induce enantioselectivity in a range of important organic transformations.

The generalized protocols and mechanistic hypotheses presented in these application notes are intended to provide a solid foundation for researchers to explore the catalytic utility of this compound. Further experimental investigation is required to fully elucidate its effectiveness, scope, and limitations as an organocatalyst. Such studies would be a valuable contribution to the field of asymmetric organocatalysis, potentially offering a readily available and economical catalytic option for the synthesis of chiral molecules.

References

Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-3-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The enantiomerically pure (R)-3-methylpiperidine scaffold is a crucial chiral building block in the synthesis of numerous pharmaceutical agents and biologically active compounds. The stereochemical orientation of the methyl group at the C3 position is often paramount for achieving the desired pharmacological activity and minimizing off-target effects. This document provides detailed application notes and experimental protocols for various scalable methods to produce this compound with high enantiopurity. The methodologies covered include asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and classical resolution, offering a range of strategies to suit different manufacturing capabilities and project requirements.

I. Asymmetric Hydrogenation of an N-Protected 3-Methylpyridinium Salt

This highly efficient method involves the direct asymmetric hydrogenation of a prochiral N-benzyl-3-methylpyridinium salt utilizing a chiral rhodium catalyst. The resulting (R)-N-benzyl-3-methylpiperidine is then deprotected to yield the final product with excellent enantioselectivity.[1]

Quantitative Data Summary:

EntrySubstrateCatalyst (mol%)ProductYield (%)ee (%)
1N-benzyl-3-methylpyridinium bromide[Rh(cod)₂]OTf (2) / (R,R)-f-spiroPhos (2.2)(R)-N-benzyl-3-methylpiperidine8588
2(R)-N-benzyl-3-methylpiperidinePd/C, H₂This compound>95>99

Experimental Protocol: Asymmetric Hydrogenation

Materials:

  • N-benzyl-3-methylpyridinium bromide

  • Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate ([Rh(cod)₂]OTf)

  • (R,R)-f-spiroPhos

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous 2,2,2-Trifluoroethanol (TFE)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Dodecane (internal standard)

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine [Rh(cod)₂]OTf (2 mol%) and (R,R)-f-spiroPhos (2.2 mol%) in a reaction vial. Add anhydrous THF and stir the mixture at 40°C for 1 hour.

  • Reaction Setup: In a separate vial, dissolve N-benzyl-3-methylpyridinium bromide (1.0 eq), triethylamine (5.0 eq), and dodecane in a mixture of anhydrous THF and anhydrous TFE.

  • Hydrogenation: Transfer the prepared catalyst solution to the substrate-containing vial. Place the sealed vial in a high-pressure hydrogenation reactor. Pressurize the reactor with hydrogen gas and stir the reaction mixture at the appropriate temperature and pressure until completion.

  • Work-up and Analysis: After cooling and carefully releasing the pressure, the yield and enantiomeric excess of (R)-N-benzyl-3-methylpiperidine are determined by GC analysis. The product is then purified by column chromatography.

  • Deprotection: Dissolve the purified (R)-N-benzyl-3-methylpiperidine in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC). Remove the catalyst by filtration and evaporate the solvent to obtain this compound.[1]

Workflow Diagram:

asymmetric_hydrogenation sub N-benzyl-3-methylpyridinium bromide cat [Rh(cod)2]OTf / (R,R)-f-spiroPhos, H2 int (R)-N-benzyl-3-methylpiperidine cat->int Asymmetric Hydrogenation deprotect Pd/C, H2 prod This compound deprotect->prod Deprotection

Asymmetric Hydrogenation Workflow

II. Chiral Auxiliary-Mediated Synthesis

This diastereoselective approach utilizes a chiral auxiliary derived from D-phenylglycinol to direct the methylation of a piperidin-2-one derivative. The auxiliary is subsequently cleaved to afford the desired this compound.

Quantitative Data Summary:

StepReactantReagentsProductDiastereomeric RatioYield (%)
11-[(1S)-2-hydroxy-1-phenylethyl]-piperidin-2-one1. s-BuLi (2.5 eq) 2. Methyl iodide(3R)-1-[(1S)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-onesingle isomer91

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis

Materials:

  • 1-[(1S)-2-hydroxy-1-phenylethyl]-piperidin-2-one

  • sec-Butyllithium (s-BuLi)

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Enolate Formation: Under a nitrogen atmosphere, dissolve 1-[(1S)-2-hydroxy-1-phenylethyl]-piperidin-2-one in anhydrous THF and cool the solution to -78°C. Slowly add 2.5 equivalents of s-BuLi solution while maintaining the temperature at -78°C. Stir the mixture for 1 hour at this temperature.

  • Alkylation: Add 3.0 equivalents of methyl iodide to the reaction mixture at -78°C. Stir for an additional 30 minutes.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield (3R)-1-[(1S)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one.[1]

  • Auxiliary Cleavage (General): The chiral auxiliary is typically removed under reductive conditions (e.g., dissolving metal reduction or catalytic hydrogenation) to yield the final this compound.

Logical Relationship Diagram:

chiral_auxiliary start Piperidin-2-one with Chiral Auxiliary enolate Enolate Formation (s-BuLi, -78°C) start->enolate alkylation Diastereoselective Alkylation (Methyl Iodide) enolate->alkylation intermediate Methylated Intermediate alkylation->intermediate cleavage Auxiliary Cleavage intermediate->cleavage product This compound cleavage->product

Chiral Auxiliary Synthesis Logic

III. Classical Resolution via Diastereomeric Salt Formation

A traditional and often scalable method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]

Commonly Used Chiral Resolving Agents for 3-Methylpiperidine:

  • (R)- or (S)-Mandelic acid[2]

  • Di-benzoyl-L-tartaric acid[2]

  • Di-p-toluoyl-D-tartaric acid[2]

Experimental Protocol: Classical Resolution

Materials:

  • Racemic 3-methylpiperidine

  • Chiral resolving agent (e.g., (R)-Mandelic acid)

  • Suitable solvent (requires screening, e.g., ethanol, isopropanol)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ether or other suitable extraction solvent

Procedure:

  • Salt Formation: Dissolve racemic 3-methylpiperidine in a suitable solvent. In a separate container, dissolve an equimolar amount of the chiral resolving agent in the same solvent, heating gently if necessary.

  • Crystallization: Combine the two solutions. The diastereomeric salt of one enantiomer should preferentially crystallize upon cooling or slow evaporation of the solvent. Seeding with a crystal from a previous batch can aid crystallization.[2]

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomeric salt.

  • Enantiomeric Enrichment: The enantiomeric purity of the crystallized salt can be improved by recrystallization.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and basify with a strong base (e.g., NaOH) to liberate the free amine.

  • Extraction and Purification: Extract the enantiomerically enriched 3-methylpiperidine with a suitable organic solvent. Dry the organic layer, and distill or otherwise purify the product to obtain the desired enantiomer. The other enantiomer can be recovered from the mother liquor by a similar process.

Experimental Workflow Diagram:

resolution_workflow cluster_0 Separation cluster_1 Isolation racemate Racemic 3-Methylpiperidine salt Diastereomeric Salt Formation racemate->salt agent Chiral Resolving Agent agent->salt crystal Fractional Crystallization salt->crystal solid Crystallized Salt (Enriched in R,S-diastereomer) crystal->solid liquid Mother Liquor (Enriched in S,S-diastereomer) crystal->liquid liberate_R Liberate Amine (Base) solid->liberate_R product_R This compound liberate_R->product_R

Classical Resolution Workflow

IV. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A more recent and versatile three-step approach provides access to a wide array of enantioenriched 3-substituted piperidines.[3][4] This method involves the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction step.[4][5]

Quantitative Data Summary (Model Reaction):

SubstrateBoronic AcidCatalyst SystemProductYield (%)ee (%)
Phenyl pyridine-1(2H)-carboxylatePhenyl boronic acid[Rh(cod)(OH)]₂ / (S)-Segphos3-phenyl-tetrahydropyridine8196

Experimental Protocol: Three-Step Synthesis

Materials:

  • Pyridine

  • Sodium borohydride (NaBH₄)

  • Phenyl chloroformate

  • [Rh(cod)OH]₂

  • (S)-Segphos

  • Arylboronic acid

  • Cesium hydroxide (CsOH)

  • Toluene, Tetrahydro-2H-pyran (THP), Water

Procedure:

  • Partial Reduction of Pyridine: Phenyl chloroformate is added dropwise to a methanol solution of NaBH₄ and pyridine at -78 °C.[5] After quenching, extraction, and purification, phenyl pyridine-1(2H)-carboxylate is obtained.[5]

  • Rh-Catalyzed Asymmetric Carbometalation: In an inert atmosphere, [Rh(cod)OH]₂ and (S)-Segphos are dissolved in a mixture of Toluene, THP, and water. Aqueous CsOH is added, and the mixture is heated to 70 °C. The arylboronic acid and the dihydropyridine from step 1 are then added, and the reaction is stirred for approximately 20 hours.[5] The resulting 3-substituted tetrahydropyridine is purified.

  • Final Reduction: The tetrahydropyridine intermediate is subjected to a final reduction step (e.g., catalytic hydrogenation) to yield the corresponding enantiomerically enriched 3-substituted piperidine.

Synthesis Pathway Diagram:

heck_reaction pyridine Pyridine dihydropyridine Phenyl pyridine-1(2H)-carboxylate pyridine->dihydropyridine Partial Reduction tetrahydropyridine Enantioenriched 3-Aryl-tetrahydropyridine dihydropyridine->tetrahydropyridine Rh-Catalyzed Asymmetric Carbometalation piperidine Enantioenriched 3-Aryl-piperidine tetrahydropyridine->piperidine Final Reduction

Rh-Catalyzed Synthesis Pathway

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (R)-3-Methylpiperidine Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of (R)-3-Methylpiperidine. The information is presented in a user-friendly question-and-answer format, addressing specific issues encountered during various synthetic methodologies.

Section 1: Asymmetric Hydrogenation of 3-Methylpyridine Precursors

Asymmetric hydrogenation of prochiral precursors, such as N-protected 3-methylpyridinium salts, is a powerful method for the synthesis of this compound, often providing high yields and excellent enantioselectivity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general principle of synthesizing this compound via asymmetric hydrogenation?

A1: This method involves the hydrogenation of an N-protected 3-methylpyridinium salt using a chiral catalyst, typically a rhodium or iridium complex with a chiral phosphine ligand. The N-protecting group, often a benzyl group, activates the pyridine ring towards reduction and helps to control the stereochemical outcome. Following the asymmetric hydrogenation to form the corresponding N-protected this compound, the protecting group is removed to yield the final product.

Q2: Which catalysts and ligands are most effective for this transformation?

A2: Rhodium complexes with chiral bisphosphine ligands, such as (R,R)-f-spiroPhos, have shown high efficiency and enantioselectivity.[1] The choice of ligand is critical and can significantly influence the stereochemical outcome of the reaction. The nature of the ligand and the solvent can affect the self-assembly of the rhodium catalyst, which in turn impacts the reaction rate and enantioselectivity.[1]

Troubleshooting Guide
Issue Possible Causes Solutions
Low Yield - Incomplete reaction.- Increase reaction time or hydrogen pressure.- Optimize reaction temperature.- Ensure the catalyst is active and not poisoned.
- Catalyst deactivation.- Use purified, oxygen-free solvents and reagents.- Ensure the substrate is free of impurities that could act as catalyst poisons.
Low Enantiomeric Excess (ee) - Suboptimal ligand choice.- Screen a variety of chiral phosphine ligands.- The electronic properties of the ligand can be modified to enhance reactivity and selectivity.[2]
- Incorrect solvent.- The solvent can significantly impact both the rate and enantioselectivity. Non-protic solvents like CH₂Cl₂ and EtOAc have been found to be effective.[3]
- Presence of impurities.- Purify the substrate and ensure all reagents and solvents are of high purity.
- Non-enantioselective side reactions.- The addition of a base, such as triethylamine, can sometimes improve enantioselectivity by scavenging acidic byproducts.
Reaction Stalls or is Sluggish - Insufficient catalyst loading.- Increase the catalyst loading, although this should be balanced with cost considerations.
- Poor substrate solubility.- Choose a solvent system in which the substrate is fully soluble under the reaction conditions.
- Catalyst inhibition by the product.- Activation of pyridines to their pyridinium salts is a key strategy to avoid catalyst inhibition by the substrate or product.[4]
Data Presentation: Asymmetric Hydrogenation
SubstrateCatalyst (mol%)LigandSolventTemp (°C)Pressure (bar)Yield (%)ee (%)Reference
N-benzyl-3-methylpyridinium bromide[Rh(cod)₂]OTf (2)(R,R)-f-spiroPhos (2.2)THF/TFE50508588[1]
N-benzyl-3-phenylpyridinium bromideRh-JosiPhosJosiPhos----up to 90[5]
Experimental Protocol: Asymmetric Hydrogenation of N-benzyl-3-methylpyridinium bromide[1]
  • Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(cod)₂]OTf (2 mol%) and (R,R)-f-spiroPhos (2.2 mol%) to a vial. Add anhydrous THF and stir the mixture at 40°C for 1 hour.

  • Reaction Setup: In a separate vial, add N-benzyl-3-methylpyridinium bromide, triethylamine (Et₃N), and an internal standard. Add anhydrous THF and anhydrous 2,2,2-trifluoroethanol (TFE).

  • Hydrogenation: Transfer the prepared catalyst solution to the vial containing the substrate. Place the vial in a high-pressure hydrogenation reactor.

  • Reaction Execution: Purge the reactor five times with nitrogen, followed by five purges with hydrogen. Pressurize the reactor to 50 bar with hydrogen and stir the reaction mixture at 50°C for 16 hours.

  • Work-up and Analysis: After cooling and releasing the pressure, determine the yield and enantiomeric excess of (R)-N-benzyl-3-methylpiperidine by GC analysis. Purify the product by column chromatography.

  • Deprotection: Dissolve the purified (R)-N-benzyl-3-methylpiperidine in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete. Remove the catalyst by filtration and evaporate the solvent to yield this compound.

Visualization

Asymmetric_Hydrogenation_Workflow cluster_catalyst Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_deprotection Deprotection Rh_precatalyst [Rh(cod)₂]OTf Catalyst_solution Active Catalyst Solution Rh_precatalyst->Catalyst_solution Chiral_ligand (R,R)-f-spiroPhos Chiral_ligand->Catalyst_solution THF Anhydrous THF THF->Catalyst_solution Product_protected (R)-N-benzyl-3-methylpiperidine Catalyst_solution->Product_protected Substrate N-benzyl-3-methylpyridinium bromide Substrate->Product_protected Base Triethylamine Base->Product_protected Solvent_mix THF/TFE Solvent_mix->Product_protected Hydrogen H₂ (50 bar) Hydrogen->Product_protected Final_product This compound Product_protected->Final_product Deprotection_catalyst Pd/C, H₂ Deprotection_catalyst->Final_product

Caption: Workflow for the Asymmetric Hydrogenation of N-benzyl-3-methylpyridinium bromide.

Section 2: Chiral Auxiliary-Mediated Synthesis

This diastereoselective approach utilizes a chiral auxiliary to direct the stereochemical outcome of a reaction, typically an alkylation, on a piperidine precursor. The auxiliary is subsequently removed to yield the enantiomerically pure product.

Frequently Asked Questions (FAQs)

Q1: How does a chiral auxiliary work in the synthesis of this compound?

A1: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate.[6] In this context, a chiral auxiliary, such as one derived from (S)-4-(phenylmethyl)-2-oxazolidinone (an Evans auxiliary), is attached to a piperidin-2-one precursor.[7][8] The bulky auxiliary blocks one face of the molecule, forcing an incoming electrophile (e.g., a methyl group from methyl iodide) to attack from the less hindered face, thus leading to a high degree of diastereoselectivity. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[6]

Q2: What are the key steps in a chiral auxiliary-mediated synthesis?

A2: The key steps are:

  • Attachment of the chiral auxiliary to the piperidine precursor.

  • Diastereoselective reaction (e.g., alkylation) to introduce the methyl group at the 3-position.

  • Cleavage of the chiral auxiliary to release the desired this compound derivative.[9]

Troubleshooting Guide
Issue Possible Causes Solutions
Low Diastereoselectivity - Incomplete enolate formation.- Ensure the use of a strong, non-nucleophilic base (e.g., s-BuLi).- Optimize the reaction temperature for enolate formation (typically very low, e.g., -78°C).
- Incorrect choice of auxiliary.- Different auxiliaries provide varying levels of steric hindrance. Consider screening different auxiliaries (e.g., Evans oxazolidinones, camphor-derived auxiliaries).[8]
- Epimerization during reaction or work-up.- Maintain low temperatures throughout the reaction and perform a careful, non-acidic work-up.
Difficulty in Auxiliary Cleavage - Harsh cleavage conditions leading to decomposition.- Screen different cleavage methods. For Evans auxiliaries, methods like hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄ can be used.
- Incomplete cleavage.- Increase reaction time or temperature for the cleavage step, while monitoring for side reactions.
Low Overall Yield - Poor yield in the auxiliary attachment step.- Optimize the coupling conditions (reagents, solvent, temperature).
- Material loss during purification of diastereomers.- Use careful chromatographic separation techniques. Sometimes crystallization can be used to separate diastereomers.
Experimental Protocol: Chiral Auxiliary-Mediated Synthesis of this compound[1]
  • Enolate Formation: Dissolve the N-acylated piperidin-2-one (with a chiral auxiliary like (1S)-2-hydroxy-1-phenylethylamine) in anhydrous THF and cool to -78°C under a nitrogen atmosphere. Slowly add s-BuLi solution.

  • Alkylation: Add methyl iodide to the reaction mixture at -78°C and stir.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product and purify by column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by methods such as hydrogenolysis (e.g., using Pd(OH)₂/C under a hydrogen atmosphere) to yield this compound.

Visualization

Chiral_Auxiliary_Workflow cluster_attachment Auxiliary Attachment cluster_diastereoselective Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage Piperidine_precursor Piperidin-2-one Attached_substrate N-acylated Piperidin-2-one Piperidine_precursor->Attached_substrate Chiral_auxiliary Chiral Auxiliary Chiral_auxiliary->Attached_substrate Alkylated_product Alkylated Intermediate Attached_substrate->Alkylated_product Base s-BuLi Base->Alkylated_product Electrophile Methyl Iodide Electrophile->Alkylated_product Final_product This compound Alkylated_product->Final_product Recovered_auxiliary Recovered Auxiliary Alkylated_product->Recovered_auxiliary Cleavage_reagent Cleavage Reagent (e.g., Pd(OH)₂/C, H₂) Cleavage_reagent->Final_product

Caption: Chiral auxiliary-mediated synthesis of this compound.

Section 3: Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is a green and highly selective method for separating enantiomers from a racemic mixture. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic ester.

Frequently Asked Questions (FAQs)

Q1: What is the principle of lipase-catalyzed kinetic resolution for obtaining this compound precursors?

A1: This method relies on the ability of a lipase to differentiate between the two enantiomers of a racemic substrate, such as a 3-hydroxy-N-methylpiperidine precursor. The lipase will catalyze the acylation (or hydrolysis) of one enantiomer at a much faster rate than the other.[10] This results in a mixture of the unreacted, enantiomerically enriched substrate and the acylated (or hydrolyzed) product, which can then be separated.

Q2: How do I choose the right lipase and reaction conditions?

A2: The choice of lipase is crucial and often requires screening of several commercially available enzymes. Candida antarctica lipase B (often immobilized as Novozym 435) and lipases from Pseudomonas cepacia are frequently used and have shown good results for the resolution of piperidine derivatives.[11][12] The choice of acyl donor (for acylation) or solvent (for hydrolysis) also significantly impacts the reaction's efficiency and enantioselectivity.[12]

Troubleshooting Guide
Issue Possible Causes Solutions
Low Conversion - Low enzyme activity.- Ensure the enzyme is not denatured by temperature or pH extremes.- Check for the presence of enzyme inhibitors in the substrate or solvent.
- Poor substrate solubility.- Choose a solvent in which the substrate is sufficiently soluble.
Low Enantioselectivity (E-value) - Suboptimal lipase.- Screen different lipases. The enantioselectivity is highly dependent on the specific enzyme-substrate interaction.
- Incorrect acyl donor or solvent.- For acylation, screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate). For hydrolysis, the choice of co-solvent can influence selectivity.
- Reaction proceeding past 50% conversion.- For a kinetic resolution, the maximum yield for a single enantiomer is 50%. Monitor the reaction closely and stop it at or near 50% conversion to maximize the ee of both the product and the remaining substrate.
Enzyme Deactivation - Harsh reaction conditions.- Operate within the optimal temperature and pH range for the specific lipase.
- Presence of inhibitors.- Organic acids can act as inhibitors for some lipases.[12] Ensure the reaction medium is free of known inhibitors.
Data Presentation: Lipase-Catalyzed Resolution
SubstrateLipaseAcyl Donor/SolventTemp (°C)Yield (%)ee (%)Reference
rac-3-hydroxy-N-methylpiperidineCandida antarctica lipase BAcetylation-22 (over 2 steps)97.8[11][13]
rac-1-(2-furyl)-3-pentanolNovozym 435Vinyl acetate/MTBE-26.3>98[14]
Experimental Protocol: Lipase-Catalyzed Resolution of rac-3-hydroxy-N-methylpiperidine[11][13]

This is a two-step process involving an initial kinetic resolution followed by an enantio-enrichment step.

  • Kinetic Resolution (Acetylation): To a solution of racemic 3-hydroxy-N-methylpiperidine in an appropriate organic solvent, add Candida antarctica lipase B and an acyl donor (e.g., vinyl acetate). Stir the mixture at a controlled temperature until approximately 50% conversion is reached (monitored by GC or HPLC). Separate the resulting acetate of the (R)-enantiomer from the unreacted (S)-enantiomer.

  • Enantio-enrichment (Deacetylation): The enriched acetate of the (R)-enantiomer is then subjected to deacetylation using the same lipase in a suitable buffer or solvent system to yield the (R)-3-hydroxy-N-methylpiperidine with higher enantiomeric excess.

Visualization

Lipase_Resolution_Workflow cluster_resolution Kinetic Resolution cluster_enrichment Enantio-enrichment Racemic_substrate Racemic 3-hydroxy- N-methylpiperidine Resolved_mixture Mixture of: (R)-acetate and (S)-alcohol Racemic_substrate->Resolved_mixture Lipase Lipase (e.g., CALB) Lipase->Resolved_mixture Acyl_donor Acyl Donor Acyl_donor->Resolved_mixture Separation Separation Resolved_mixture->Separation R_acetate (R)-acetate Separation->R_acetate S_alcohol (S)-alcohol Separation->S_alcohol Final_product (R)-3-hydroxy-N-methylpiperidine R_acetate->Final_product Lipase2 Lipase Lipase2->Final_product

Caption: Lipase-catalyzed kinetic resolution workflow.

Section 4: Chemo-enzymatic Synthesis

This modern approach combines the advantages of chemical synthesis and biocatalysis, often in a one-pot cascade, to achieve highly efficient and stereoselective transformations.

Frequently Asked Questions (FAQs)

Q1: What is a chemo-enzymatic cascade for the synthesis of chiral piperidines?

A1: A chemo-enzymatic cascade for chiral piperidine synthesis typically involves a chemical step to generate a precursor that is then acted upon by one or more enzymes in a sequential or concurrent manner, often in the same reaction vessel.[3][15] For example, a one-pot amine oxidase/ene imine reductase cascade can convert an N-substituted tetrahydropyridine into a stereo-defined piperidine.[3][15]

Q2: What are the main advantages of this approach?

A2: The main advantages include high stereoselectivity, mild reaction conditions, and the potential for "green" and sustainable processes. One-pot cascades can also reduce the number of purification steps, saving time and resources.

Troubleshooting Guide
Issue Possible Causes Solutions
Low Yield in One-Pot Reaction - Incompatibility of chemical and enzymatic steps.- Optimize the reaction conditions (pH, temperature, solvent) to find a compromise that allows both the chemical and enzymatic reactions to proceed.- Consider a sequential one-pot approach where the conditions are adjusted after the chemical step is complete.
- Enzyme inhibition by chemical reagents or byproducts.- Choose chemical reagents that are known to be compatible with the enzymes used.- It may be necessary to perform a work-up or buffer exchange between the chemical and enzymatic steps.
Low Stereoselectivity - Poor stereocontrol in the enzymatic step.- Screen different enzymes (e.g., different ene-imine reductases) to find one with the desired stereoselectivity for the specific substrate.
Incomplete Conversion - Inefficient cofactor regeneration.- If the enzymatic step requires a cofactor (e.g., NADH/NADPH), ensure an efficient cofactor regeneration system is in place (e.g., using a sacrificial substrate like isopropanol or glucose).

Visualization

Chemo_Enzymatic_Workflow cluster_one_pot One-Pot Cascade Activated_pyridine Activated Pyridine Chemical_step Chemical Synthesis (e.g., reduction) Activated_pyridine->Chemical_step Tetrahydropyridine N-substituted Tetrahydropyridine Chemical_step->Tetrahydropyridine Enzymatic_cascade Enzymatic Cascade (Amine Oxidase/ Ene-Imine Reductase) Tetrahydropyridine->Enzymatic_cascade Final_product Stereo-defined This compound Enzymatic_cascade->Final_product

Caption: Chemo-enzymatic one-pot cascade for chiral piperidine synthesis.

References

Technical Support Center: Purification of (R)-3-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (R)-3-Methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this chiral compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the purification of this compound from a racemic mixture?

A1: The most common and effective methods for resolving the enantiomers of 3-methylpiperidine are:

  • Classical Resolution via Diastereomeric Salt Formation: This technique involves reacting the racemic 3-methylpiperidine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts. These salts have different solubilities, allowing them to be separated by fractional crystallization.[1]

  • Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a Chiral Stationary Phase (CSP) can physically separate the (R) and (S) enantiomers. This method is widely used for both analytical determination of enantiomeric excess (ee) and for preparative-scale separations.[1]

  • Enzymatic Resolution: This is a kinetic resolution method where an enzyme selectively acylates or hydrolyzes one enantiomer, leaving the other unreacted and thus allowing for their separation.[1][2]

Q2: Which chiral resolving agents are most effective for the diastereomeric salt resolution of 3-methylpiperidine?

A2: For a basic compound like 3-methylpiperidine, chiral acids are used as resolving agents. Commonly successful agents include:

  • (R)- or (S)-Mandelic acid [1]

  • Tartaric acid derivatives, such as di-benzoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid.[1][3] The choice of resolving agent and solvent is crucial and often requires screening to find the optimal conditions for crystallization and separation.[1]

Q3: What type of column is recommended for the chiral HPLC separation of 3-methylpiperidine enantiomers?

A3: Polysaccharide-based Chiral Stationary Phases (CSPs) are highly effective for the separation of piperidine derivatives.[1] Columns such as Chiralpak® AD-H have demonstrated good performance in resolving similar structures. For analytical purposes, derivatization with a UV-active group may be necessary to improve detection.[4]

Q4: Is fractional distillation a viable method for separating the enantiomers of 3-methylpiperidine?

A4: Fractional distillation is generally not an effective method for separating enantiomers. (R)- and (S)-3-Methylpiperidine have identical boiling points, and since distillation separates compounds based on differences in boiling points, this technique will not resolve a racemic mixture.

Troubleshooting Guides

Diastereomeric Salt Crystallization
ProblemPotential Cause(s)Troubleshooting Solution(s)
No crystal formation or oiling out - Inappropriate solvent. - Solution is not supersaturated. - Presence of impurities.- Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate). - Try adding an "anti-solvent" (a solvent in which the salt is less soluble) dropwise to induce precipitation.[1] - Increase the concentration by slowly evaporating the solvent.[1] - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1] - Ensure the starting racemic 3-methylpiperidine and the chiral resolving agent are of high purity.[1]
Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) - Cooling rate is too fast, leading to co-precipitation. - Inefficient separation of diastereomeric salts. - Racemization of the amine or resolving agent.- Allow the solution to cool slowly to room temperature, followed by gradual cooling to a lower temperature (e.g., 0-5 °C).[1] - Perform multiple recrystallizations of the diastereomeric salt to improve purity. - Check the stability of the compounds under the experimental conditions and consider using milder temperatures.[1]
Low Yield of the Desired Diastereomer - The desired diastereomeric salt has significant solubility in the mother liquor.- Use the minimum amount of hot solvent necessary to dissolve the salt. - Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) before filtration to maximize precipitation.[5]
Chiral HPLC Purification
ProblemPotential Cause(s)Troubleshooting Solution(s)
Poor or no separation of enantiomers - Incorrect Chiral Stationary Phase (CSP). - Suboptimal mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). - Optimize the mobile phase by varying the ratio of solvents (e.g., hexane/isopropanol). - For basic analytes like 3-methylpiperidine, add a basic modifier to the mobile phase.[1]
Peak tailing - Strong interaction between the basic 3-methylpiperidine and acidic sites on the silica support of the stationary phase.- Add a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), to the mobile phase to improve peak shape.[1]
Irreproducible retention times - Changes in mobile phase composition due to evaporation. - Temperature fluctuations. - Column degradation.- Ensure the mobile phase is freshly prepared and well-mixed. - Use a column thermostat to maintain a constant temperature.[5] - Use a guard column to protect the analytical column.[5]

Data Presentation

Table 1: Comparison of Purification Techniques for 3-Methylpiperidine and Derivatives

Purification TechniqueResolving Agent/Stationary PhaseCompoundYieldEnantiomeric/Diastereomeric ExcessReference
Diastereomeric Salt ResolutionDi-benzoyl-L-tartaric acidN,N-dimethyl-3-piperidinecarboxamide38% (initial crystallization)71% d.e.[3]
Diastereomeric Salt ResolutionDi-benzoyl-L-tartaric acidN,N-dimethyl-3-piperidinecarboxamide->98% e.e. (after conversion from salt)[3]
Enzymatic Kinetic ResolutionLipase (Toyobo LIP-300) & Trifluoroethyl isobutyratePiperidine atropisomer intermediate-High e.e.[6]

Note: Data for this compound itself is limited in the reviewed literature. The data presented is for structurally related piperidine derivatives and serves as a guide for expected outcomes.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of Racemic 3-Methylpiperidine

This protocol is a general procedure and may require optimization of the solvent, temperature, and stoichiometry for best results.

Materials:

  • Racemic 3-methylpiperidine

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or Di-benzoyl-L-tartaric acid)

  • Solvent (e.g., ethanol, isopropanol, or a mixture)

  • Standard laboratory glassware

Procedure:

  • Salt Formation:

    • Dissolve one equivalent of racemic 3-methylpiperidine in a suitable solvent.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent, heating gently if necessary.

    • Slowly add the resolving agent solution to the 3-methylpiperidine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The formation of a precipitate should be observed.

    • To maximize the yield of the less soluble diastereomeric salt, cool the mixture further in an ice bath or refrigerator (0-5 °C) for several hours or overnight.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, recrystallize the collected crystals from a minimal amount of the hot solvent.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water or an organic solvent (e.g., dichloromethane).

    • Add a base (e.g., 1N NaOH) to neutralize the acid and liberate the free this compound.

    • Extract the free amine into an organic solvent, dry the organic layer (e.g., with Na2SO4), and remove the solvent under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess of the final product using a suitable analytical method, such as chiral HPLC or GC.

Protocol 2: Analytical Chiral HPLC for Enantiomeric Excess Determination

This protocol describes a general method for the analytical separation of 3-methylpiperidine enantiomers. Derivatization may be required for UV detection.

Materials:

  • (R/S)-3-Methylpiperidine sample

  • Chiral HPLC column (e.g., Polysaccharide-based like Chiralpak® AD-H)

  • HPLC grade solvents (e.g., hexane, isopropanol)

  • Basic modifier (e.g., diethylamine - DEA)

Procedure:

  • Sample Preparation (if derivatization is needed):

    • React the 3-methylpiperidine sample with a suitable derivatizing agent that contains a chromophore (e.g., benzoyl chloride) to allow for UV detection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% DEA. The optimal ratio may need to be determined experimentally.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detector at a suitable wavelength for the derivatized compound (e.g., 254 nm).

  • Analysis:

    • Inject the prepared sample onto the chiral HPLC system.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

experimental_workflow_diastereomeric_resolution racemic Racemic (R/S)-3-Methylpiperidine salt_formation Diastereomeric Salt Formation racemic->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolving_agent->salt_formation solvent Solvent (e.g., Ethanol) solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration crystals Less Soluble Diastereomeric Salt ((R,R)-Salt) filtration->crystals Solid mother_liquor Mother Liquor with More Soluble Diastereomeric Salt filtration->mother_liquor Liquid liberation Liberation of Free Amine (Base Treatment) crystals->liberation product This compound liberation->product

Caption: Workflow for Diastereomeric Salt Resolution.

logical_relationship_hplc_troubleshooting start Poor HPLC Separation no_separation No Separation/ Co-elution start->no_separation peak_tailing Peak Tailing start->peak_tailing check_csp Change Chiral Stationary Phase (CSP) no_separation->check_csp optimize_mp Optimize Mobile Phase (Solvent Ratio) no_separation->optimize_mp add_modifier Add Basic Modifier (e.g., 0.1% DEA) peak_tailing->add_modifier

Caption: Troubleshooting Logic for Chiral HPLC.

References

Technical Support Center: Synthesis of (R)-3-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (R)-3-Methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the synthesis and purification of this important chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the enantioselective synthesis of this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route. The most common impurities include:

  • Enantiomeric Impurity: The undesired (S)-3-Methylpiperidine enantiomer is the most critical impurity to monitor and control.

  • Unreacted Starting Material: Residual 3-methylpyridine (3-picoline) from incomplete reduction.

  • Partially Hydrogenated Intermediates: Such as 1,2,3,6-tetrahydropyridine derivatives, which can arise from incomplete hydrogenation.[1]

  • Catalyst and Ligand Residues: Traces of the transition metal (e.g., Rhodium, Iridium) and the chiral ligand used in asymmetric hydrogenation.

  • Chiral Auxiliary Residues: If a chiral auxiliary-based method is employed, impurities related to the auxiliary or its cleavage byproducts may be present.

  • N-Alkylated Byproducts: Formation of N-benzyl-3-methylpiperidine if benzyl protection is used and deprotection is incomplete.[1]

  • Solvent Adducts and Byproducts: Impurities arising from the reaction solvent, especially under harsh conditions.

Q2: My asymmetric synthesis is resulting in low enantiomeric excess (ee). What are the potential causes and how can I troubleshoot this?

A2: Low enantiomeric excess is a common challenge in asymmetric synthesis. The issue can often be traced back to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess Observed analytical_validation Validate Analytical Method (Chiral HPLC/GC) start->analytical_validation First Step reagent_purity Check Reagent and Catalyst Purity analytical_validation->reagent_purity Method Validated reaction_conditions Optimize Reaction Conditions (Temp, Pressure, Time) reagent_purity->reaction_conditions Reagents Pure catalyst_loading Verify Catalyst Loading and Activity reaction_conditions->catalyst_loading Conditions Optimized result Improved Enantiomeric Excess catalyst_loading->result Catalyst Active

Caption: A logical workflow for troubleshooting low enantiomeric excess.

  • Analytical Method Validation: Before optimizing the reaction, ensure your chiral analytical method (HPLC or GC) is accurate and provides baseline resolution (Rs > 1.5) between the enantiomers.[1]

  • Reagent and Catalyst Quality: Asymmetric reactions are highly sensitive to impurities. Ensure all reagents, solvents, and the chiral catalyst are of high purity and handled under appropriate inert conditions.

  • Reaction Conditions: Temperature, pressure, and reaction time can significantly impact enantioselectivity. A systematic optimization of these parameters is often necessary.

  • Catalyst Loading and Activity: The catalyst-to-substrate ratio is crucial. Ensure accurate catalyst loading and that the catalyst has not deactivated due to improper storage or handling.

Q3: I am observing peaks with a higher molecular weight than my product in the mass spectrum. What could these be?

A3: Higher molecular weight impurities could be dimers of partially or fully reduced products. Dimerization can sometimes occur, particularly with certain reducing agents. To characterize these byproducts, GC-MS or LC-MS analysis is recommended. Optimization of reaction temperature and starting material concentration may help minimize their formation.

Troubleshooting Guides

Issue: Poor Peak Shape in Chiral HPLC Analysis
  • Symptom: Tailing or broad peaks for (R)- and (S)-3-Methylpiperidine.

  • Probable Cause: Strong interactions between the basic amine of the analyte and active sites on the silica-based chiral stationary phase.

  • Solution: Add a mobile phase modifier to compete for the active sites. For basic compounds like 3-methylpiperidine, adding a small amount of an amine such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase can significantly improve peak shape.[2]

Issue: Incomplete Conversion in Asymmetric Hydrogenation
  • Symptom: Significant amount of 3-methylpyridine or partially hydrogenated intermediates remaining in the final product.

  • Probable Cause:

    • Insufficient Catalyst Activity: The catalyst may be poisoned or deactivated.

    • Inadequate Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to go to completion.

    • Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time.

  • Solution:

    • Use a fresh batch of catalyst and ensure all reagents and solvents are free of catalyst poisons (e.g., sulfur compounds).

    • Experiment with increasing the hydrogen pressure within safe limits for the equipment.

    • Monitor the reaction progress over time to determine the optimal reaction duration.

Data Presentation

Table 1: Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination of 3-Methylpiperidine

ParameterChiral HPLCChiral GCChiral SFCNMR with Chiral Auxiliary
Principle Separation on a chiral stationary phaseSeparation on a chiral capillary columnSeparation using supercritical fluid as mobile phaseFormation of diastereomers with different chemical shifts
Derivatization Often required to add a UV chromophoreMay be required to improve volatilityOften not requiredRequired (chiral solvating or derivatizing agent)
Analysis Time 10-30 minutes5-20 minutes< 5 minutesRapid
Resolution Good to excellentVery highOften superior to HPLCDependent on chemical shift difference
Sensitivity Moderate to high (UV, MS)Very high (FID, MS)HighGenerally lower than chromatographic methods
Advantages Robust, widely availableHigh efficiency, fastVery fast, green chemistryRapid, provides structural information
Disadvantages Longer run times, solvent consumptionRequires volatile analytesSpecialized equipmentLower sensitivity, requires pure auxiliary

Data synthesized from multiple sources for comparative purposes.[3]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of N-benzyl-3-methylpyridinium bromide

This protocol is a representative method for the synthesis of this compound via asymmetric hydrogenation.

Materials:

  • N-benzyl-3-methylpyridinium bromide

  • [Rh(cod)₂]OTf (Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate)

  • (R,R)-f-spiroPhos (chiral ligand)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous 2,2,2-Trifluoroethanol (TFE)

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(cod)₂]OTf (2 mol%) and (R,R)-f-spiroPhos (2.2 mol%) to a vial. Add anhydrous THF and stir the mixture at 40°C for 1 hour.

  • Reaction Setup: In a separate vial, add N-benzyl-3-methylpyridinium bromide (1 equivalent), triethylamine (5 equivalents), and an internal standard (e.g., dodecane). Add anhydrous THF and anhydrous TFE.

  • Hydrogenation: Transfer the prepared catalyst solution to the substrate-containing vial. Place the vial in a high-pressure hydrogenation reactor. Pressurize with hydrogen gas (e.g., 50 bar) and stir at a controlled temperature (e.g., 50°C) for the determined reaction time.

  • Work-up and Analysis: After cooling and carefully releasing the pressure, determine the yield and enantiomeric excess of the resulting (R)-N-benzyl-3-methylpiperidine by chiral GC or HPLC. Purify the product by column chromatography.

  • Deprotection: Dissolve the purified (R)-N-benzyl-3-methylpiperidine in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC).

  • Isolation: Remove the catalyst by filtration and evaporate the solvent to yield this compound.

Synthetic and Analytical Workflow

G cluster_synthesis Synthesis cluster_analysis Impurity Analysis start N-benzyl-3-methylpyridinium bromide hydrogenation Asymmetric Hydrogenation [Rh]/(R,R)-f-spiroPhos, H2 start->hydrogenation deprotection Deprotection Pd/C, H2 hydrogenation->deprotection crude_product Crude this compound deprotection->crude_product chiral_hplc Chiral HPLC/GC Analysis crude_product->chiral_hplc gc_ms GC-MS for Chemical Purity crude_product->gc_ms final_product Pure this compound (ee > 99%) chiral_hplc->final_product Check ee gc_ms->final_product Check Purity

Caption: Workflow for the synthesis and impurity analysis of this compound.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess Determination

This protocol describes a general method for determining the enantiomeric excess of 3-Methylpiperidine after derivatization.

1. Derivatization (to introduce a UV chromophore):

  • To a solution of 3-Methylpiperidine in a suitable solvent (e.g., acetonitrile), add a borate buffer (pH 9.0).

  • Add a solution of a derivatizing agent such as 4-toluenesulfonyl chloride.

  • Heat the mixture (e.g., 60°C for 30 minutes), then cool to room temperature.

2. HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H.

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol (e.g., isopropanol). A typical mobile phase could be Hexane:Isopropanol (90:10) with 0.1% DEA.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the chosen derivative (e.g., 228 nm for the tosyl derivative).[4]

  • Column Temperature: 25°C.

3. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Impurity Formation Pathways

The following diagram illustrates the formation of the desired product and key impurities during the asymmetric hydrogenation of a 3-methylpyridinium salt.

G cluster_reaction Asymmetric Hydrogenation start 3-Methylpyridinium Salt R_path (R)-selective catalyst start->R_path H2 S_path (S)-selective catalyst (or non-selective reduction) start->S_path H2 incomplete_path Incomplete Reaction start->incomplete_path H2 (insufficient) product_R This compound (Desired Product) R_path->product_R impurity_S (S)-3-Methylpiperidine (Enantiomeric Impurity) S_path->impurity_S impurity_tetra Tetrahydropyridine Intermediate incomplete_path->impurity_tetra

Caption: Formation of the desired product and key impurities.

References

Troubleshooting low yield in (R)-3-Methylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-3-Methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this chiral piperidine derivative.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, leading to low yields or other undesired outcomes.

Question 1: My asymmetric hydrogenation of an N-protected 3-methylpyridinium salt is resulting in low yield and/or low enantiomeric excess (ee). What are the potential causes and solutions?

Answer: Low yield or enantioselectivity in this reaction can stem from several factors related to the catalyst, substrate, and reaction conditions.

  • Potential Causes & Troubleshooting Steps:

    • Catalyst Deactivation: The rhodium catalyst can be sensitive to air and moisture.[1]

      • Solution: Ensure all manipulations are performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox). Use anhydrous solvents.[1]

    • Improper Catalyst Preparation: The active catalyst is formed in situ, and improper preparation can lead to reduced activity.

      • Solution: Follow the catalyst preparation protocol precisely, ensuring the correct ratio of the rhodium precursor and chiral ligand, and allowing sufficient time for the complex to form.[1]

    • Sub-optimal Reaction Conditions: Hydrogen pressure, temperature, and reaction time can significantly impact the outcome.

      • Solution: The reaction often requires high hydrogen pressure (e.g., 50 bar) and elevated temperatures (e.g., 50°C) for an extended period (e.g., 16 hours) to achieve good conversion and enantioselectivity.[1]

    • Purity of Starting Material: Impurities in the N-protected 3-methylpyridinium salt can poison the catalyst.

      • Solution: Ensure the starting material is of high purity. Recrystallization may be necessary.

Question 2: I am experiencing a low yield in the chiral auxiliary-mediated synthesis of this compound. Which steps are most critical for maximizing yield?

Answer: This multi-step synthesis has several critical points where yield can be compromised.

  • Potential Causes & Troubleshooting Steps:

    • Incomplete Enolate Formation: The initial deprotonation to form the enolate is crucial for the subsequent alkylation.

      • Solution: Use a strong, non-nucleophilic base like sec-Butyllithium (s-BuLi) at low temperatures (-78°C) to ensure complete and regioselective enolate formation.[1] The slow addition of the base is critical.[1]

    • Inefficient Alkylation: The reaction of the enolate with the alkylating agent (e.g., methyl iodide) can be sluggish or face steric hindrance.

      • Solution: Use a sufficient excess of the alkylating agent and maintain the low temperature during addition to prevent side reactions.[1]

    • Difficult Reduction of the Lactam: The reduction of the chiral lactam intermediate can be challenging.

      • Solution: Use a powerful reducing agent like Lithium aluminum hydride (LiAlH₄) or a borane complex (BH₃·THF).[1] Ensure anhydrous conditions as these reagents are water-sensitive. The reaction may require heating (reflux) to go to completion.[1]

    • Losses during Work-up and Purification: The product can be lost during aqueous work-up or column chromatography.

      • Solution: A careful Fieser work-up (sequential addition of water and aqueous NaOH) is recommended after LiAlH₄ reduction to quench the reaction and precipitate aluminum salts, which can then be filtered off.[1] For purification, consider using amine-deactivated silica gel or adding a small amount of a basic modifier like triethylamine to the eluent to prevent tailing and irreversible adsorption of the basic piperidine product.[2]

Question 3: The catalytic hydrogenation of 3-methylpyridine to produce the racemic 3-methylpiperidine is showing incomplete conversion. What can I do to improve this?

Answer: Incomplete conversion in the hydrogenation of 3-methylpyridine is a common problem.

  • Potential Causes & Troubleshooting Steps:

    • Catalyst Inactivity: The catalyst (e.g., PtO₂, Pd/C, Rhodium) may be old, of low quality, or poisoned.[3][4]

      • Solution: Use a fresh, high-quality catalyst. Ensure the catalyst is handled properly to avoid deactivation.[4]

    • Insufficient Hydrogen Pressure: The aromatic pyridine ring is relatively stable and requires sufficient hydrogen pressure for complete reduction.[4]

      • Solution: Increase the hydrogen pressure. Pressures up to 70 bar have been shown to be effective.[3][4]

    • Sub-optimal Solvent: The choice of solvent can influence the reaction rate.

      • Solution: Acidic solvents like glacial acetic acid are often used to activate the pyridine ring towards hydrogenation.[3][4]

    • Product Inhibition: The 3-methylpiperidine product can sometimes inhibit the catalyst.

      • Solution: If feasible, a continuous flow setup could mitigate product inhibition.[4]

Question 4: I am having difficulty purifying my final this compound product by column chromatography. The product is tailing and my recovery is low. Why is this happening?

Answer: The basic nature of the piperidine nitrogen atom leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing tailing and irreversible adsorption.[2]

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a basic modifier to the eluent to compete with the product for binding to the silica.

      • Triethylamine (TEA): A common choice, typically added at 0.1-1% (v/v).[2]

      • Ammonia: A solution of ammonia in methanol (e.g., 1-2% of 7N solution) can be very effective for strongly basic compounds.[2]

    • Stationary Phase Modification:

      • Amine-Deactivated Silica: Use commercially available silica gel that has been pre-treated to mask the acidic silanol groups.[2]

      • Alumina (Basic or Neutral): Alumina can be a good alternative stationary phase for purifying basic compounds.[2]

    • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., on a C18 column) can be an excellent alternative. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) can improve peak shape by protonating the piperidine nitrogen.[2]

Data Presentation

Table 1: Asymmetric Hydrogenation of N-benzyl-3-methylpyridinium bromide [1]

EntrySubstrateCatalyst (mol%)ProductYield (%)ee (%)
1N-benzyl-3-methylpyridinium bromide[Rh(cod)₂]OTf (2) / (R,R)-f-spiroPhos (2.2)(R)-N-benzyl-3-methylpiperidine8588
2(R)-N-benzyl-3-methylpiperidinePd/C, H₂This compound>95>99

Table 2: Comparison of Catalytic Systems for the Hydrogenation of 3-Methylpyridine [3]

CatalystSupportSolventTemperature (°C)Pressure (bar)Yield (%)
PtO₂NoneGlacial Acetic AcidRoom Temp70High
RhodiumCarbonVariousVariousVariousEffective
PalladiumCarbonVariousVariousVariousEffective
RutheniumCarbonVariousVariousVariousEffective

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of N-benzyl-3-methylpyridinium bromide [1]

Materials:

  • N-benzyl-3-methylpyridinium bromide

  • Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate ([Rh(cod)₂]OTf)

  • (R,R)-f-spiroPhos

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous 2,2,2-Trifluoroethanol (TFE)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(cod)₂]OTf (2 mol%) and (R,R)-f-spiroPhos (2.2 mol%) to a vial. Add anhydrous THF and stir the mixture at 40°C for 1 hour.

  • Reaction Setup: In a separate vial, add N-benzyl-3-methylpyridinium bromide, triethylamine (5 equivalents), and an internal standard (e.g., dodecane). Add a 1:1 mixture of anhydrous THF and anhydrous TFE.

  • Hydrogenation: Transfer the prepared catalyst solution to the substrate-containing vial. Place the vial in a high-pressure hydrogenation reactor. Purge the reactor with nitrogen and then with hydrogen. Pressurize the reactor to 50 bar with hydrogen and stir the reaction mixture at 50°C for 16 hours.

  • Work-up and Analysis: After cooling and carefully releasing the pressure, determine the yield and enantiomeric excess of (R)-N-benzyl-3-methylpiperidine by GC analysis. Purify the product by column chromatography.

  • Deprotection: Dissolve the purified (R)-N-benzyl-3-methylpiperidine in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC). Remove the catalyst by filtration and evaporate the solvent to yield this compound.

Protocol 2: Catalytic Hydrogenation of 3-Methylpyridine using PtO₂ [3][4]

Materials:

  • 3-Methylpyridine

  • Platinum(IV) oxide (PtO₂) (Adams' catalyst)

  • Glacial acetic acid

  • Hydrogen gas

  • High-pressure reaction vessel (e.g., Parr apparatus)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: To a high-pressure reaction vessel, add 3-methylpyridine and glacial acetic acid. Carefully add the PtO₂ catalyst (e.g., 5 mol%).

  • Hydrogenation: Seal the reaction vessel and purge several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to 70 bar. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Neutralization and Extraction: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude 3-methylpiperidine.

  • Purification: Purify the crude product by distillation or column chromatography on silica gel using a suitable eluent system (e.g., 5% ethyl acetate in petroleum ether with 0.5% triethylamine).

Visualizations

Troubleshooting_Low_Yield start Low Yield in This compound Synthesis synthesis_method Identify Synthesis Method start->synthesis_method asym_hydrog Asymmetric Hydrogenation synthesis_method->asym_hydrog Asym. Hydrog. chiral_aux Chiral Auxiliary synthesis_method->chiral_aux Chiral Aux. cat_hydrog Catalytic Hydrogenation synthesis_method->cat_hydrog Cat. Hydrog. asym_hydrog_issue Check Catalyst & Conditions asym_hydrog->asym_hydrog_issue chiral_aux_issue Identify Problematic Step chiral_aux->chiral_aux_issue cat_hydrog_issue Address Incomplete Conversion cat_hydrog->cat_hydrog_issue asym_sol_1 Use Anhydrous Solvents & Inert Atmosphere asym_hydrog_issue->asym_sol_1 asym_sol_2 Optimize H₂ Pressure & Temperature asym_hydrog_issue->asym_sol_2 chiral_sol_1 Ensure Complete Enolate Formation (-78°C) chiral_aux_issue->chiral_sol_1 chiral_sol_2 Use Strong Reducing Agent (e.g., LiAlH₄) chiral_aux_issue->chiral_sol_2 chiral_sol_3 Careful Work-up & Purification chiral_aux_issue->chiral_sol_3 cat_sol_1 Use Fresh, Active Catalyst cat_hydrog_issue->cat_sol_1 cat_sol_2 Increase H₂ Pressure (e.g., 70 bar) cat_hydrog_issue->cat_sol_2 cat_sol_3 Use Acidic Solvent (e.g., Acetic Acid) cat_hydrog_issue->cat_sol_3

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Asymmetric_Hydrogenation_Workflow start_mat N-benzyl-3-methyl- pyridinium bromide reaction Asymmetric Hydrogenation 50 bar H₂, 50°C, 16h THF/TFE, Et₃N start_mat->reaction catalyst_prep Catalyst Preparation [Rh(cod)₂]OTf + (R,R)-f-spiroPhos (Inert Atmosphere) catalyst_prep->reaction intermediate (R)-N-benzyl-3-methylpiperidine reaction->intermediate purification Column Chromatography intermediate->purification deprotection Deprotection Pd/C, H₂ Methanol purification->deprotection product This compound deprotection->product

Caption: Experimental workflow for asymmetric hydrogenation synthesis.

Purification_Troubleshooting start Purification Issues: Tailing & Low Recovery cause Cause: Basic product interacts with acidic silica gel start->cause solution Solutions cause->solution sol_1 Modify Mobile Phase (Add TEA or NH₃) solution->sol_1 Option 1 sol_2 Change Stationary Phase (Amine-deactivated silica or Alumina) solution->sol_2 Option 2 sol_3 Use Reverse-Phase Chromatography (C18) solution->sol_3 Option 3

Caption: Logical relationships in troubleshooting purification issues.

References

Improving enantiomeric excess in (R)-3-Methylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-3-Methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving high enantiomeric excess.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My enantiomeric excess (% ee) is significantly lower than reported values. What is the first and most critical step to troubleshoot this issue?

A1: The primary and most crucial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.

Key validation parameters to verify include:

  • Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally

Technical Support Center: Synthesis of (R)-3-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-3-Methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this important chiral building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic methodology.

Category 1: Asymmetric Hydrogenation of N-Protected 3-Methylpyridinium Salts

The asymmetric hydrogenation of a prochiral N-protected 3-methylpyridinium salt is a common and efficient method for synthesizing this compound. However, several side reactions can affect the yield and enantiomeric purity of the final product.

Question 1: My reaction is showing low enantioselectivity (low ee%). What could be the cause and how can I improve it?

Answer:

Low enantioselectivity is a frequent challenge in this synthesis and can be attributed to several factors:

  • Racemization of Intermediates: A partially hydrogenated enaminium intermediate can isomerize to a racemic iminium salt. This racemization is often acid-catalyzed, with HBr being a common culprit if you start from an N-benzyl-3-methylpyridinium bromide.

    • Troubleshooting: The addition of a non-nucleophilic organic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is crucial. The base scavenges the HBr generated during the reaction, suppressing the formation of the racemic iminium salt and thereby preserving the enantiomeric excess.[1][2]

  • Suboptimal Catalyst System: The choice of the chiral ligand and rhodium precursor is critical for achieving high enantioselectivity.

    • Troubleshooting: Screen different chiral phosphine ligands. Ligands like (R,R)-f-spiroPhos and those from the JosiPhos family have shown good performance in the asymmetric hydrogenation of pyridinium salts.[1] Ensure the catalyst is prepared and handled under inert conditions to prevent deactivation.

  • Incorrect Solvent System: The solvent can significantly influence the catalyst's activity and selectivity.

    • Troubleshooting: A mixture of THF and an alcohol like 2,2,2-trifluoroethanol (TFE) or methanol (MeOH) often provides a good balance of solubility for both the substrate and the catalyst, leading to improved enantioselectivity.[1]

Question 2: I am observing incomplete hydrogenation, resulting in the formation of tetrahydropyridine intermediates. How can I drive the reaction to completion?

Answer:

The presence of tetrahydropyridine byproducts indicates that the hydrogenation is not proceeding to full saturation of the pyridine ring.

  • Insufficient Hydrogen Pressure or Reaction Time: The reduction of the aromatic ring is a demanding reaction that requires sufficient hydrogen pressure and time.

    • Troubleshooting: Increase the hydrogen pressure (e.g., to 50 bar) and extend the reaction time.[1] Monitor the reaction progress by GC or LC-MS to determine the optimal reaction duration.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials, solvents, or hydrogen gas. The nitrogen atom of the pyridine substrate or the piperidine product can also coordinate to the metal center and inhibit its activity.

    • Troubleshooting: Use high-purity, anhydrous solvents and reagents. Ensure the hydrogen gas is of high purity. Quaternization of the pyridine nitrogen to form the pyridinium salt is a key strategy to prevent catalyst poisoning by the substrate.[3]

  • Substrate Inhibition: The product, (R)-N-benzyl-3-methylpiperidine, can compete with the substrate for binding to the catalyst, leading to product inhibition.

    • Troubleshooting: While difficult to completely avoid, ensuring efficient stirring and appropriate catalyst loading can help mitigate this effect.

Question 3: I am getting a low yield of the final deprotected this compound. What are the potential causes?

Answer:

A low overall yield can stem from issues in either the hydrogenation or the deprotection step.

  • Hydrogenation Step: In addition to incomplete reaction and catalyst deactivation, side reactions during hydrogenation can consume the starting material.

    • Troubleshooting: Optimize the reaction conditions as described above to maximize the yield of the N-protected intermediate.

  • Deprotection Step: The cleavage of the N-protecting group (e.g., N-benzyl) can be inefficient.

    • Troubleshooting: For N-benzyl deprotection via hydrogenolysis (e.g., using Pd/C and H₂), ensure the catalyst is active and the reaction is run to completion. Monitor by TLC or GC. If acidic or basic cleavage methods are used for other protecting groups, ensure the conditions are suitable for your substrate to avoid degradation.

Category 2: Chiral Auxiliary-Mediated Synthesis

This method involves the use of a chiral auxiliary to direct the stereoselective introduction of the methyl group, followed by removal of the auxiliary.

Question 4: I am observing the formation of the wrong diastereomer during the alkylation step. How can I improve the diastereoselectivity?

Answer:

Poor diastereoselectivity in the alkylation of an N-acyl piperidin-2-one derived from a chiral auxiliary is a common problem.

  • Incorrect Base or Reaction Temperature: The formation of the desired enolate and the subsequent alkylation are highly dependent on the base and temperature.

    • Troubleshooting: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi). The reaction should be carried out at low temperatures (e.g., -78 °C) to ensure kinetic control and maximize diastereoselectivity.

  • Steric Hindrance: The chiral auxiliary is designed to block one face of the enolate, but this can be compromised if the reaction conditions are not optimal.

    • Troubleshooting: Ensure the chiral auxiliary is correctly installed and that its conformation is as expected. The choice of solvent can also influence the aggregation state of the enolate and thus the stereochemical outcome.

Question 5: I am having trouble removing the chiral auxiliary without affecting my product.

Answer:

Cleavage of the chiral auxiliary can sometimes be challenging and may lead to side reactions.

  • Harsh Cleavage Conditions: The conditions required to remove the auxiliary (e.g., strong acid, base, or reducing agents) might be too harsh for the piperidine ring or other functional groups present in the molecule.

    • Troubleshooting: Explore milder cleavage conditions. For example, if acidic or basic hydrolysis is causing degradation, consider reductive cleavage with agents like lithium aluminum hydride (LiAlH₄). Always perform the cleavage at the lowest effective temperature and monitor the reaction closely.

  • Epimerization: If the cleavage conditions are basic, there is a risk of epimerization at the newly formed stereocenter if the adjacent proton is acidic.

    • Troubleshooting: Use milder basic conditions or switch to a non-basic cleavage method. Careful control of temperature and reaction time is crucial.

  • Incomplete Cleavage: The cleavage reaction may not go to completion, leading to a mixture of the desired product and the product still attached to the auxiliary.

    • Troubleshooting: Ensure you are using a sufficient excess of the cleaving reagent and that the reaction is allowed to proceed for an adequate amount of time. Optimize the temperature and solvent as needed.

Quantitative Data Summary

The following table summarizes quantitative data on yields and stereoselectivities for key reactions in the synthesis of this compound and related compounds.

Reaction Substrate Catalyst/Reagent Conditions Product Yield (%) ee/dr (%) Side Product(s) Side Product Yield (%)
Asymmetric HydrogenationN-benzyl-3-methylpyridinium bromide[Rh(cod)₂]OTf / (R,R)-f-spiroPhos50 bar H₂, 50°C, THF/TFE(R)-N-benzyl-3-methylpiperidine8588 (ee)Tetrahydropyridine intermediatesNot specified
Deprotection(R)-N-benzyl-3-methylpiperidinePd/C, H₂MeOH, rtThis compound>95>99 (ee)--
Hydrogenation of 3,5-lutidine3,5-Lutidine10% Pd/CNot specified3,5-DimethylpiperidineNot specified70:30 (trans:cis)cis-3,5-Dimethylpiperidine30
Hydrogenation of 3,5-lutidine10% PtO₂Not specified3,5-DimethylpiperidineNot specified60:40 (trans:cis)cis-3,5-Dimethylpiperidine40
Alkylation with Chiral AuxiliaryN-Boc-3-methylpiperidines-BuLi/TMEDA, then CO₂-60°C, Et₂Otrans-N-Boc-piperidine-2-carboxylic acid5690:10 (trans:cis)cis-N-Boc-piperidine-2-carboxylic acid10

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of N-benzyl-3-methylpyridinium bromide

This protocol is adapted from established procedures for the rhodium-catalyzed asymmetric hydrogenation of pyridinium salts.

Materials:

  • N-benzyl-3-methylpyridinium bromide

  • [Rh(cod)₂]OTf (Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate)

  • (R,R)-f-spiroPhos (chiral ligand)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous 2,2,2-Trifluoroethanol (TFE)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(cod)₂]OTf (2 mol%) and (R,R)-f-spiroPhos (2.2 mol%) to a vial. Add anhydrous THF and stir at 40°C for 1 hour.

  • Reaction Setup: In a separate vial, add N-benzyl-3-methylpyridinium bromide (1.0 eq), triethylamine (5.0 eq), and a suitable internal standard (e.g., dodecane). Add a 1:1 mixture of anhydrous THF and anhydrous TFE.

  • Hydrogenation: Transfer the prepared catalyst solution to the substrate-containing vial. Seal the vial and place it in a high-pressure hydrogenation reactor.

  • Reaction Execution: Purge the reactor five times with nitrogen, followed by five purges with hydrogen. Pressurize the reactor to 50 bar with hydrogen and stir the reaction mixture at 50°C for 16 hours.

  • Work-up and Analysis: After cooling and carefully releasing the pressure, determine the yield and enantiomeric excess of (R)-N-benzyl-3-methylpiperidine by GC analysis. Purify the product by column chromatography.

  • Deprotection: Dissolve the purified (R)-N-benzyl-3-methylpiperidine in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitor by TLC or GC). Remove the catalyst by filtration and evaporate the solvent to yield this compound.

Protocol 2: Chiral Auxiliary-Mediated Synthesis (General Workflow)

This protocol outlines a general workflow for a chiral auxiliary-based synthesis, which would need to be adapted based on the specific auxiliary used.

Materials:

  • Piperidin-2-one precursor

  • Chiral auxiliary (e.g., derived from D-phenylglycinol)

  • Strong, non-nucleophilic base (e.g., LDA or s-BuLi)

  • Methyl iodide (MeI)

  • Anhydrous THF

  • Reagents for auxiliary cleavage (e.g., LiAlH₄ for reductive cleavage)

Procedure:

  • Auxiliary Attachment: Couple the chiral auxiliary to the piperidin-2-one precursor to form the N-acylated intermediate.

  • Diastereoselective Alkylation:

    • In a flame-dried flask under an inert atmosphere, dissolve the N-acylated piperidin-2-one in anhydrous THF and cool to -78°C.

    • Slowly add the strong base (e.g., s-BuLi) and stir for 1 hour at -78°C to form the enolate.

    • Add methyl iodide and stir for an additional 30 minutes at -78°C.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify by flash column chromatography.

  • Auxiliary Cleavage (Reductive):

    • Prepare a suspension of LiAlH₄ in anhydrous THF at 0°C.

    • Slowly add a solution of the N-acylated 3-methylpiperidin-2-one in anhydrous THF.

    • Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC).

    • Cool to 0°C and carefully quench the reaction.

    • Filter the resulting precipitate and concentrate the filtrate to obtain the crude N-protected this compound.

  • Deprotection (if necessary): If the nitrogen is still protected after auxiliary cleavage, perform a final deprotection step to yield this compound.

Visualizations

Side_Reactions_Asymmetric_Hydrogenation cluster_main Main Reaction Pathway cluster_side Side Reactions Start N-Protected 3-Methylpyridinium Salt Intermediate (R)-N-Protected 3-Methylpiperidine Start->Intermediate Asymmetric Hydrogenation (Chiral Rh Catalyst, H₂) Side1 Incomplete Hydrogenation (Tetrahydropyridine) Start->Side1 Insufficient H₂ or Catalyst Deactivation Side2 Racemization (via Iminium Salt) Start->Side2 Acid-catalyzed isomerization Product This compound Intermediate->Product Deprotection

Caption: Side reactions in the asymmetric hydrogenation of N-protected 3-methylpyridinium salts.

Chiral_Auxiliary_Workflow cluster_synthesis Chiral Auxiliary-Mediated Synthesis cluster_troubleshooting Troubleshooting Points Start Piperidin-2-one Precursor Step1 Attach Chiral Auxiliary Start->Step1 Step2 Diastereoselective Alkylation (MeI) Step1->Step2 Step3 Cleave Chiral Auxiliary Step2->Step3 Issue1 Low Diastereoselectivity (Wrong Isomer) Step2->Issue1 Suboptimal base, temperature Product This compound Step3->Product Issue2 Incomplete Cleavage or Product Degradation Step3->Issue2 Harsh conditions, epimerization

Caption: Troubleshooting workflow for chiral auxiliary-mediated synthesis of this compound.

References

Preventing racemization of (R)-3-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the racemization of (R)-3-Methylpiperidine. Below you will find troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in maintaining the enantiomeric purity of this compound during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and experimentation with this compound.

Problem Possible Causes Recommended Actions
Loss of Optical Purity in a Sample of this compound Improper Storage: Exposure to heat, light, or non-neutral pH conditions can accelerate racemization.Storage Review: Ensure the compound is stored at low temperatures (2-8 °C is recommended), protected from light, and under an inert atmosphere (e.g., argon or nitrogen). Verify that the storage container is appropriate and properly sealed.
Inappropriate Solvent: Protic or acidic/basic solvents can facilitate racemization through protonation/deprotonation of the amine.Solvent Selection: Use aprotic, neutral solvents whenever possible. If a protic solvent is necessary, minimize the exposure time and temperature.
Harsh Reaction Conditions: High temperatures or the presence of strong acids or bases in a reaction mixture can induce racemization.Reaction Optimization: Attempt to lower the reaction temperature. If a base is required, consider using a non-nucleophilic, sterically hindered base. For acidic conditions, use the mildest possible acid and limit the exposure time.
Inconsistent Enantiomeric Excess (ee) Results Analytical Method Issues: The chiral chromatography method may not be fully optimized, leading to poor separation of enantiomers.Method Validation: Verify the chiral HPLC or GC method, including the choice of chiral stationary phase, mobile phase composition, flow rate, and temperature. Run a racemic standard to confirm enantiomer resolution.
Contamination: The sample may be contaminated with an acidic or basic impurity that is catalyzing racemization.Purity Analysis: Check the purity of the sample using a suitable analytical technique (e.g., GC-MS or NMR) to identify any potential contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

The racemization of this compound, a chiral secondary amine, can occur through nitrogen inversion. However, for piperidine rings, this process is generally slow due to the high energy barrier. A more common pathway for racemization involves the formation of an achiral intermediate, such as an enamine, particularly under acidic or basic conditions. The presence of protons or hydroxide ions can catalyze the formation of these transient achiral species, leading to a loss of stereochemical integrity.

racemization_mechanism cluster_conditions Catalytic Conditions R_enantiomer This compound achiral_intermediate Achiral Intermediate (e.g., Enamine) R_enantiomer->achiral_intermediate [H⁺] or [OH⁻] achiral_intermediate->R_enantiomer S_enantiomer (S)-3-Methylpiperidine achiral_intermediate->S_enantiomer info Heat, Acid, or Base can facilitate this process

Caption: Mechanism of racemization for this compound.

Q2: How should I store this compound to prevent racemization?

To minimize the risk of racemization during storage, this compound should be kept in a cool, dark, and dry place. The recommended storage temperature is between 2-8 °C. The container should be tightly sealed and the headspace filled with an inert gas like argon or nitrogen to prevent oxidation and exposure to atmospheric moisture and carbon dioxide, which can form acidic species.

Q3: What solvents are recommended for handling this compound?

Aprotic and non-polar solvents are generally preferred for handling this compound to minimize the risk of racemization. Suitable solvents include:

  • Toluene

  • Hexane

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

Protic solvents, such as alcohols (e.g., methanol, ethanol) and water, should be used with caution, as they can facilitate proton exchange and potentially lead to racemization, especially at elevated temperatures or over extended periods.

Q4: Can I use a protecting group to prevent racemization during a reaction?

Yes, converting the secondary amine of this compound into a carbamate or an amide is an effective strategy to prevent racemization during subsequent synthetic steps. The nitrogen lone pair is delocalized into the carbonyl group, which significantly increases the energy barrier for nitrogen inversion and prevents the formation of enamine intermediates.

Common protecting groups include:

  • Boc (tert-butyloxycarbonyl): Introduced using Di-tert-butyl dicarbonate (Boc)₂O. It is stable to a wide range of conditions and can be removed under acidic conditions.

  • Cbz (carboxybenzyl): Introduced using Benzyl chloroformate (Cbz-Cl). It is stable to acidic and basic conditions and is typically removed by hydrogenolysis.

Protecting Group Reagent Typical Conditions Cleavage Conditions
Boc(Boc)₂O, base (e.g., Et₃N, DMAP)DCM or THF, 0 °C to RTTFA in DCM; or HCl in dioxane
CbzCbz-Cl, base (e.g., NaHCO₃, Et₃N)Toluene or THF, 0 °C to RTH₂, Pd/C
Q5: How can I determine the enantiomeric purity of my this compound sample?

The enantiomeric excess (ee) of this compound can be determined using chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This typically involves derivatizing the amine with a chiral or achiral reagent to form diastereomers or a more suitable analyte for separation on a chiral stationary phase.

Example Experimental Protocol: Chiral GC Analysis

  • Derivatization: React a small sample of this compound with an acylating agent (e.g., trifluoroacetic anhydride) in an aprotic solvent.

  • GC Column: Use a chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-DEX CB).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).

    • Detector: Flame Ionization Detector (FID) at 250 °C.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: The two enantiomers (as their derivatives) will have different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

troubleshooting_workflow start Loss of Enantiomeric Purity Observed check_storage Review Storage Conditions (Temp, Light, Inert Atmosphere) start->check_storage check_solvent Examine Solvents Used (Protic vs. Aprotic) check_storage->check_solvent Storage OK remediate_storage Store at 2-8°C, Protect from Light, Use Inert Gas check_storage->remediate_storage Improper Storage check_reaction Analyze Reaction Conditions (Temp, pH) check_solvent->check_reaction Solvent OK remediate_solvent Switch to Aprotic, Neutral Solvent check_solvent->remediate_solvent Inappropriate Solvent remediate_reaction Lower Temperature, Use Milder Reagents, or Protect Amine check_reaction->remediate_reaction Harsh Conditions end Enantiomeric Purity Maintained check_reaction->end Conditions OK remediate_storage->end remediate_solvent->end remediate_reaction->end

Caption: Troubleshooting workflow for loss of enantiomeric purity.

Technical Support Center: TLC Analysis of 3,3-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the thin-layer chromatography (TLC) analysis of 3,3-disubstituted piperidines. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the analysis of these basic compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my 3,3-disubstituted piperidine spots "streak" or "tail" on the TLC plate?

A1: Streaking or tailing is the most common issue when analyzing basic compounds like piperidines on standard silica gel TLC plates.[1][2] The primary cause is the strong interaction between the basic nitrogen atom of the piperidine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong interaction prevents the compound from moving smoothly with the solvent front, resulting in an elongated spot. Overloading the sample on the plate can also lead to streaking.[1][2]

Q2: How can I prevent my piperidine compound from streaking on the TLC plate?

A2: To prevent streaking, you need to suppress the interaction between your basic compound and the acidic silica gel. This is typically achieved by adding a small amount of a basic modifier to your mobile phase (eluent).[4][5] Common choices include adding 0.1-2% triethylamine (Et₃N) or using a solvent system containing ammonia, such as 1-10% of a 10% NH₄OH in methanol solution mixed with dichloromethane.[4][6]

Q3: My compound is not visible on the TLC plate under UV light. What should I do?

A3: Many piperidine derivatives, especially if they lack a UV-active chromophore (like an aromatic ring), will not be visible under a UV lamp.[5][7] In this case, you must use a chemical staining agent to visualize the spots.[5][7] Several stains are effective for visualizing amines and alkaloids.

Q4: My spot has an Rf value of 0 or 1. What does this mean and how do I fix it?

A4: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[8]

  • An Rf of 0 means your compound did not move from the baseline. The mobile phase is not polar enough to move the compound off the highly polar silica gel. You need to increase the polarity of your eluent (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).[5][9]

  • An Rf of 1 means your compound moved with the solvent front. The mobile phase is too polar, and there is minimal interaction with the stationary phase. You need to decrease the polarity of your eluent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[5][9] An ideal Rf value for good separation is typically between 0.2 and 0.6.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the TLC analysis of 3,3-disubstituted piperidines.

Issue 1: Spot Streaking or Tailing
Potential CauseSuggested Solution
Acid-Base Interaction The basic piperidine is interacting strongly with the acidic silica gel.[3]
Sample Overloading Too much sample was spotted on the TLC plate.[2]
Compound Instability The compound may be decomposing on the acidic silica gel.[2]
Issue 2: Poor Spot Separation or Incorrect Rf Value
Potential CauseSuggested Solution
Rf Value Too Low (<0.2) The eluent is not polar enough to move the compound up the plate.[5]
Rf Value Too High (>0.8) The eluent is too polar, causing the compound to travel with the solvent front.[5]
Spots Are Not Separating The chosen solvent system does not have the correct selectivity for the compounds in your mixture.
Issue 3: No Spots Visible After Development
Potential CauseSuggested Solution
Compound is Not UV-Active The compound does not contain a chromophore that absorbs UV light at 254 nm.[7]
Sample is Too Dilute The concentration of the compound on the plate is below the limit of detection.[5]
Compound Evaporated The compound is volatile and may have evaporated from the plate during development or drying.

Experimental Workflows and Protocols

Standard TLC Experimental Workflow

The following diagram illustrates the standard workflow for performing a TLC experiment.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_viz Visualization prep_sample 1. Prepare Sample (Dissolve in volatile solvent) prep_plate 2. Prepare Plate (Draw baseline with pencil) prep_sample->prep_plate prep_chamber 3. Prepare Chamber (Add eluent & saturate) prep_plate->prep_chamber spot_plate 4. Spot Plate (Use capillary spotter) prep_chamber->spot_plate develop_plate 5. Develop Plate (Place in chamber) spot_plate->develop_plate dry_plate 6. Dry Plate (Remove & mark solvent front) develop_plate->dry_plate uv_light 7. Visualize (UV Light) (Circle spots) dry_plate->uv_light stain_plate 8. Visualize (Stain) (Dip & heat) uv_light->stain_plate TLC_Troubleshooting start What is your TLC issue? streaking Streaking or Tailing? start->streaking rf_issue Rf Too High / Low? start->rf_issue no_spots No Spots Visible? start->no_spots add_base Add 0.1-2% Et3N or NH4OH to eluent streaking->add_base Yes less_sample Use a more dilute sample streaking->less_sample Yes increase_polarity Increase eluent polarity (e.g., more MeOH or EtOAc) rf_issue->increase_polarity Too Low decrease_polarity Decrease eluent polarity (e.g., more Hexane) rf_issue->decrease_polarity Too High use_stain Use a chemical stain (e.g., KMnO4, Ninhydrin) no_spots->use_stain Yes concentrate_sample Concentrate sample or multi-spot no_spots->concentrate_sample Yes

References

Technical Support Center: (R)-3-Methylpiperidine Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of (R)-3-Methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for producing this compound on a large scale?

A1: The most common and scalable routes involve the asymmetric hydrogenation of 3-methylpyridine or its derivatives. Key approaches include:

  • Catalytic Hydrogenation of 3-Methylpyridine: This is a pivotal method for synthesizing 3-Methylpiperidine, which serves as a crucial building block for various active pharmaceutical ingredients (APIs).[1] The process typically employs noble metal catalysts like Rhodium, Platinum, Palladium, or Ruthenium to achieve high yield and selectivity.[1]

  • Asymmetric Synthesis via Chiral Auxiliaries: This method involves using a chiral auxiliary to direct the stereochemistry of a reaction, followed by its removal. While effective for achieving high enantiomeric excess, it can involve lengthy synthesis steps.[2][3]

  • Enzymatic Resolution: Biocatalytic methods, such as using transaminase catalysts, can offer high optical purity and mild reaction conditions, making them attractive for industrial scale-up.[4][5]

  • Multi-step Asymmetric Synthesis: A recently developed three-step process involves the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction to yield enantioenriched 3-substituted piperidines.[3][6]

Q2: What are the most significant challenges when scaling up this compound production?

A2: Transitioning from laboratory to commercial-scale production presents several key challenges:[7]

  • Process Reproducibility: Ensuring consistency between small and large-scale batches is difficult due to variations in mixing efficiency, heat transfer, and mass transfer in different sized vessels.[7]

  • Catalyst Management: On a large scale, issues like catalyst deactivation, poisoning by the pyridine substrate or piperidine product, and efficient removal from the final product become more pronounced.[8]

  • Purification: Achieving high enantiomeric and chemical purity at a kilogram scale can be challenging. Strong interactions between the basic piperidine compound and acidic silica gel can lead to issues like peak tailing and low recovery during chromatographic purification.[9]

  • Supply Chain and Cost: Scaling up increases demand for raw materials and can introduce variability in quality.[7] The capital investment for larger equipment and facilities is also a significant financial consideration.[7]

Q3: How does the choice of catalyst impact the hydrogenation of 3-methylpyridine?

A3: The catalyst is critical for the efficiency and selectivity of the hydrogenation process.[1]

  • Activity and Selectivity: Noble metal catalysts (Pt, Rh, Pd, Ru) are effective, but their performance is highly dependent on the choice of support, solvent, and reaction conditions.[1] For instance, rhodium oxide (Rh₂O₃) has been shown to be effective for the hydrogenation of various functionalized pyridines under mild conditions.[10]

  • Catalyst Poisoning: The aromatic stability of the pyridine ring and the Lewis-basic nature of both the pyridine starting material and the piperidine product can poison homogeneous catalysts, posing a significant challenge.[8][11]

  • Stereocontrol: For asymmetric hydrogenation to produce the (R)-enantiomer specifically, chiral catalysts or ligands are required, which adds complexity and cost to the process.

Troubleshooting Guide

Q1: My hydrogenation reaction shows low conversion or has stalled. What should I investigate?

A1: Low or no conversion is a common issue. Systematically check the following:

  • Hydrogen Supply: Ensure the hydrogen pressure is maintained at the setpoint and that there are no leaks in the system. The reaction consumes hydrogen, so the pressure should be monitored and replenished if necessary.

  • Catalyst Activity: The catalyst may be deactivated.

    • Poisoning: Impurities in the substrate or solvent (e.g., sulfur compounds) can poison the catalyst. Ensure high-purity starting materials.

    • Deactivation: The catalyst may have lost activity over time. Consider using fresh catalyst. In some cases, pre-activation of the catalyst is required.

  • Reaction Conditions: Verify that the temperature and stirring rate are correct. Insufficient mixing can lead to poor contact between the catalyst, substrate, and hydrogen, resulting in a low reaction rate.

Q2: The yield of my reaction is high, but the enantiomeric excess (% ee) for the (R)-isomer is low. How can I improve it?

A2: Low enantioselectivity points to issues with the chiral control of the reaction.

  • Chiral Catalyst/Ligand Purity: Verify the optical purity of your chiral ligand or catalyst. Impurities can significantly degrade performance.

  • Reaction Temperature: Temperature can have a profound effect on enantioselectivity. Running the reaction at a lower temperature often improves the % ee, though it may slow down the reaction rate.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. Screen different solvents to find the optimal one for your system.

  • Pressure: Hydrogen pressure can also impact selectivity. Experiment with different pressure settings to see if an improvement can be achieved.

Q3: I'm having difficulty purifying my 3-Methylpiperidine product using silica gel chromatography, observing significant peak tailing. What can I do?

A3: Peak tailing is a classic problem when purifying basic compounds like piperidines on standard silica gel.[9] This is due to strong ionic interactions between the basic nitrogen of your product and the acidic silanol groups on the silica surface.[9]

  • Mobile Phase Modification: Add a basic modifier to your eluent to neutralize the acidic sites on the silica.[9]

    • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system. This is a very common and effective solution.[9]

    • Ammonia: A solution of ammonia in methanol (e.g., 1-2% of 7N NH₃/MeOH) can be used for more strongly basic compounds.[9]

  • Alternative Stationary Phases:

    • Basic Alumina: This is a good alternative to silica for purifying basic compounds.[9]

    • Amine-Treated Silica: Use a commercially available silica gel that has been pre-treated to mask the acidic silanol groups.[9]

  • Reverse-Phase Chromatography: If applicable to your compound, reverse-phase (e.g., C18) chromatography with an acidic modifier like trifluoroacetic acid (TFA) can be an effective alternative. The acid protonates the piperidine, which can improve peak shape.[9]

Data Presentation

Table 1: Comparison of Catalytic Systems for Hydrogenation of 3-Methylpyridine

CatalystSupport/LigandPressure (bar)Temperature (°C)Time (h)Yield (%)Reference
Rh₂O₃None54016>99[10]
Rhodium(S)-Segphos-702081[6]
Platinum(IV) oxide (PtO₂)None----[12]
Palladium on Carbon (Pd/C)Carbon----[12]
Iridium(III) Complex----High[11]

Note: Dashes (-) indicate data not specified in the cited source. Yields and conditions are highly substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Hydrogenation of a Pyridine Derivative

This protocol is a representative example based on common laboratory procedures for hydrogenation.[1][10]

1. Reactor Setup:

  • Place the rhodium catalyst (e.g., Rh₂O₃, 0.5 mol%) into a high-pressure autoclave vessel equipped with a magnetic stir bar.[10]

  • Seal the autoclave. Purge the vessel with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.

2. Reaction Execution:

  • Add the solvent (e.g., 2,2,2-Trifluoroethanol - TFE) and the 3-methylpyridine substrate (1.0 eq) to the vessel via syringe.[10]

  • Purge the vessel with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5 bar).[10]

  • Heat the reaction mixture to the target temperature (e.g., 40°C) and stir vigorously for the specified time (e.g., 16 hours).[10]

3. Monitoring and Work-up:

  • Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by GC-MS or TLC.

  • Once complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Open the reactor and filter the reaction mixture through a pad of Celite or silica to remove the catalyst.[1]

  • Wash the filter pad with the reaction solvent.

4. Isolation:

  • Combine the filtrate and washes.

  • Remove the solvent under reduced pressure (rotary evaporation) to obtain the crude 3-methylpiperidine product.[1]

  • The crude product can then be purified by distillation or chromatography as needed.

Visualizations

Diagram 1: General Workflow for Scaling Up Production

cluster_dev Development Phase cluster_scale Scale-Up Phase cluster_post Post-Production Route_Selection 1. Synthesis Route Selection Optimization 2. Lab-Scale Optimization Route_Selection->Optimization Pilot 3. Pilot Plant Trial Optimization->Pilot Process Transfer Production 4. Full-Scale Production Pilot->Production Purification 5. Purification Production->Purification QC 6. Quality Control & Analysis Purification->QC Final_Product Final Product QC->Final_Product

Caption: A high-level overview of the key stages involved in scaling up chemical production from development to the final product.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Start Low Yield Detected Check_Conditions Verify Temp, Pressure, & Stirring Rate Start->Check_Conditions Check_Reagents Analyze Purity of Substrate & Solvent Check_Conditions->Check_Reagents Correct Result_Conditions Adjust Process Parameters Check_Conditions->Result_Conditions Incorrect Check_Catalyst Assess Catalyst Activity & Loading Check_Reagents->Check_Catalyst Pure Result_Reagents Purify Starting Materials Check_Reagents->Result_Reagents Impure Result_Catalyst Use Fresh or Higher Loading Catalyst Check_Catalyst->Result_Catalyst Inactive Analyze_Byproducts Identify Byproducts (GC-MS, NMR) Check_Catalyst->Analyze_Byproducts Active

Caption: A logical decision tree for diagnosing and addressing the common problem of low yield in a chemical synthesis reaction.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (R)-3-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of (R)-3-Methylpiperidine is critical. This guide provides a comprehensive comparison of validated analytical methodologies, offering insights into their performance, detailed experimental protocols, and supporting data to aid in the selection of the most appropriate technique for your specific needs.

This compound, a chiral secondary amine, presents unique analytical challenges due to its volatility and lack of a significant ultraviolet (UV) chromophore.[1] This necessitates either derivatization to introduce a UV-absorbing moiety or the use of universal detection techniques. This guide explores various analytical strategies, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with different detectors.

Comparison of Analytical Methods

The choice of an analytical method for this compound depends on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation.[1] The following tables summarize the key performance characteristics of different analytical approaches.

Table 1: Comparison of Achiral Analytical Methods for 3-Methylpiperidine

ParameterGas Chromatography-Mass Spectrometry (GC-MS)HPLC with Charged Aerosol Detection (CAD)HPLC with Mass Spectrometry (MS)HPLC-UV (with Derivatization)
Principle Separation of volatile analyte in the gas phase followed by mass analysis.[1]Chromatographic separation followed by nebulization, charging of analyte particles, and detection of the charge.[1]Chromatographic separation coupled with mass analysis of the analyte.[1]Chromatographic separation of a derivatized analyte with UV detection.[1]
Sample Preparation May require derivatization to improve volatility and peak shape.[2]Direct analysis without derivatization.[1]Direct analysis without derivatization.[1]Derivatization required to introduce a chromophore.[1]
Sensitivity HighModerate to HighVery HighModerate
Selectivity Very HighModerateVery HighHigh (depends on derivatizing agent)
Matrix Effects Can be significant, may require extensive sample cleanup.[1]Less prone to matrix effects compared to UV.[1]Can be significant (ion suppression/enhancement).[1]Can be significant, requiring careful sample preparation.[1]
Instrumentation GC-MS systemHPLC with CAD detectorLC-MS systemHPLC with UV detector

Table 2: Comparison of Chiral Analytical Methods for Enantiomeric Purity of 3-Methylpiperidine

ParameterChiral Gas Chromatography (Chiral GC)Chiral High-Performance Liquid Chromatography (Chiral HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of enantiomers on a chiral stationary phase in the gas phase.[3]Separation of enantiomers on a chiral stationary phase in the liquid phase.[3][4]Separation using a chiral stationary phase with a supercritical fluid as the mobile phase.[4]Separation in a capillary based on differential migration in the presence of a chiral selector.[4]Formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals.[4]
Sample Preparation Often requires derivatization.May require derivatization for UV detection.[4]Minimal sample preparation.Minimal sample preparation.[4]Derivatization with a chiral agent (e.g., Mosher's acid) is necessary.[4]
Speed ModerateModerate to SlowFastFastVery Fast
Resolution HighHighHighVery HighDepends on the chiral auxiliary and magnetic field strength.
Solvent Consumption LowHighLow (uses CO2)Very LowLow
Advantages Well-established and reliable.[4]Widely used and robust method.[4]Faster and more environmentally friendly.[4]High efficiency and minimal sample consumption.[4]Rapid analysis and can determine absolute configuration.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for some of the compared techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Achiral Analysis

This method is a powerful technique for the analysis of volatile compounds like 3-Methylpiperidine.[1]

  • Instrumentation : Gas chromatograph coupled with a Mass Spectrometer (MS).

  • Chromatographic Conditions :

    • Column : A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm).[1]

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).[1]

    • Oven Temperature Program :

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.[1]

    • Injector Temperature : 250°C.[1]

    • Injection Mode : Splitless or split, depending on the concentration.[1]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[1]

    • Scan Range : m/z 35-300.[1]

HPLC-UV with Derivatization for Achiral Analysis

Due to the lack of a UV chromophore, derivatization is necessary for HPLC-UV analysis.

  • Derivatization Procedure :

    • To 1.0 mL of a standard or sample solution containing 3-Methylpiperidine, add 1.0 mL of a borate buffer solution (pH 9.0).

    • Add 1.0 mL of a 4-toluenesulfonyl chloride solution (e.g., 10 mg/mL in acetonitrile).

    • Vortex the mixture and heat at 60°C for 30 minutes.[1]

  • Instrumentation : HPLC system with a UV detector.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase : A gradient of acetonitrile and water.

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : Determined by the absorption maximum of the derivative (e.g., 230 nm).[1]

    • Injection Volume : 20 µL.[1]

Chiral HPLC for Enantiomeric Purity

Chiral HPLC is a widely used and robust method for enantiomeric separation.[4]

  • Instrumentation : HPLC system with a UV or other suitable detector.

  • Chromatographic Conditions :

    • Column : Polysaccharide-based Chiral Stationary Phases (CSPs) are highly effective.[3] Examples include Chiralpak® IA, AD-H, and Chiralcel® OD-H.[3]

    • Mobile Phase : A mixture of a non-polar solvent like hexane or heptane and an alcohol. For polar mode, a mobile phase of 0.1% diethylamine in ethanol has been used.[4] To address peak tailing, which is common for basic amines, adding a modifier like diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% is recommended.[3]

    • Flow Rate : Typically around 0.5-1.0 mL/min.[4]

    • Detection : UV detection is common, often at wavelengths like 220 nm or 254 nm, especially after derivatization.[4]

  • Data Analysis : The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.[4]

Analytical Method Validation Workflow

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Parameter Assessment cluster_2 Phase 3: Documentation & Implementation A Define Analytical Requirements B Select Appropriate Technology (e.g., GC, HPLC) A->B C Optimize Method Parameters (e.g., Column, Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K System Suitability J->K L Prepare Validation Report K->L M Standard Operating Procedure (SOP) L->M N Routine Use & Ongoing Monitoring M->N

Caption: A general workflow for analytical method validation.

This comprehensive guide provides a solid foundation for selecting and validating an appropriate analytical method for this compound. The choice will ultimately be guided by the specific requirements of the analysis, including sensitivity, sample throughput, and the regulatory landscape.

References

Determining Enantiomeric Excess of (R)-3-Methylpiperidine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of enantiomeric excess (ee) is paramount in the development and quality control of chiral pharmaceutical compounds like (R)-3-Methylpiperidine. The stereoisomeric purity of a drug can profoundly influence its pharmacological activity and safety profile. This guide provides a comprehensive comparison of analytical methodologies for quantifying the enantiomeric excess of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We present supporting data, detailed experimental protocols, and a comparative analysis with alternative techniques such as Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Methods

The choice of analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sensitivity, analysis time, and available instrumentation. The following table summarizes the key performance characteristics of the primary analytical techniques.

FeatureHPLC (with Derivatization)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)NMR Spectroscopy (with Chiral Solvating Agent)
Principle Differential interaction with a chiral stationary phase.Partitioning between a gaseous mobile phase and a chiral stationary phase.Differential interaction with a chiral stationary phase using a supercritical fluid as the mobile phase.Differential migration in an electric field in the presence of a chiral selector.Formation of diastereomeric complexes with distinct NMR signals.
Derivatization Often required to introduce a chromophore for UV detection (e.g., with benzoyl chloride or p-toluenesulfonyl chloride).[1]May be used to improve volatility and peak shape.Can sometimes be avoided.Generally not required.Not required, but a chiral solvating or derivatizing agent is added.[1]
Typical Stationary Phase Polysaccharide-based (e.g., Chiralpak® AD-H).[1][2]Cyclodextrin derivatives (e.g., β-DEX™).[1]Polysaccharide or crown-ether based CSPs.[3]N/A (chiral selector in buffer).N/A
Analysis Time 10-30 minutes per sample.[1]5-20 minutes per sample.[1]< 5 minutes per sample.[1]Can be very fast (a few minutes).[1]Rapid data acquisition.
Resolution Good to excellent. Resolution > 4.0 has been reported for similar compounds.Can achieve very high resolution.Often provides superior resolution to HPLC.[1]Very high separation efficiency.[1]Depends on the chemical shift difference of diastereomers.
Sensitivity High with UV detection after derivatization.Very high, especially with a Flame Ionization Detector (FID).High, comparable to HPLC.High, but can be limited by small injection volumes.Generally lower than chromatographic methods.
Key Advantages Robust, well-established, and reliable method.[1]High resolution and speed for volatile compounds.Fast, "green" alternative with reduced organic solvent consumption.[1][3]High efficiency, minimal sample and solvent consumption.[1]Rapid analysis, can sometimes determine absolute configuration.[1]
Key Limitations Derivatization can add complexity and time.Limited to thermally stable and volatile compounds.Requires specialized instrumentation.Small injection volumes can limit sensitivity.Lower sensitivity and may require higher sample concentrations.

Experimental Protocols

Detailed experimental protocols are essential for achieving reliable and reproducible results. Below is a representative methodology for the determination of enantiomeric excess of this compound by HPLC.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This protocol involves the derivatization of 3-Methylpiperidine to introduce a UV-active functional group, allowing for sensitive detection.

1. Derivatization with p-Toluenesulfonyl Chloride:

  • Dissolve a known amount of the 3-Methylpiperidine sample in a suitable aprotic solvent (e.g., dichloromethane).

  • Add an equimolar amount of a non-nucleophilic base, such as triethylamine or pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add a slight excess (e.g., 1.1 equivalents) of p-toluenesulfonyl chloride dissolved in the same solvent.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC or a suitable method).

  • Quench the reaction with a small amount of water or a dilute aqueous acid solution.

  • Extract the derivatized product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the p-toluenesulfonyl-3-methylpiperidine derivative.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: Chiralpak® AD-H (or a similar polysaccharide-based chiral stationary phase).[1][2]

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol, such as Hexane:Isopropanol (90:10 v/v) with 0.1% diethylamine (DEA). The exact ratio may need to be optimized for the best resolution.[1][2] The addition of a basic modifier like DEA is crucial to prevent peak tailing.[2]

  • Flow Rate: 0.5 - 1.0 mL/min.[1]

  • Column Temperature: 25 °C (or controlled at a constant temperature).

  • Detection: UV detection at 228 nm or 254 nm.[1]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Inject a solution of the derivatized racemic 3-Methylpiperidine to determine the retention times of the two enantiomers.

  • Inject the derivatized sample of this compound.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the enantiomeric excess of this compound by HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Derivatization Derivatization (e.g., with p-toluenesulfonyl chloride) Sample->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation Chiral HPLC Separation (Chiralpak AD-H column) Injection->Separation Detection UV Detection (228 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Enantiomeric Excess (ee) Integration->Calculation Result Result Calculation->Result

References

A Comparative Guide to Chiral GC Methods for (R)-3-Methylpiperidine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control. For chiral molecules such as (R)-3-Methylpiperidine, a versatile building block in the synthesis of various active pharmaceutical ingredients, robust and reliable analytical methods are paramount. Gas chromatography (GC) with chiral stationary phases (CSPs) offers a powerful technique for the enantioselective analysis of volatile and thermally stable compounds like 3-Methylpiperidine.

This guide provides a comprehensive comparison of various chiral GC methods for the analysis of this compound, including essential experimental data and detailed protocols to assist researchers in selecting and implementing the most suitable method for their needs.

Comparison of Chiral GC Methods

The selection of a chiral GC method for the analysis of 3-Methylpiperidine enantiomers is primarily dependent on the choice of the chiral stationary phase and the decision of whether to derivatize the analyte. Cyclodextrin-based CSPs are widely recognized for their versatility and effectiveness in separating a broad range of chiral compounds.[1][2][3] For amines like 3-Methylpiperidine, derivatization is often recommended to improve peak shape, thermal stability, and volatility, leading to enhanced resolution.[1]

Common derivatizing agents for amines in GC analysis include acylating reagents such as trifluoroacetic anhydride (TFAA) and acetic anhydride, which convert the amine into a less polar and more volatile amide derivative.

Below is a summary of the performance of different chiral GC columns and derivatization approaches for the enantiomeric separation of 3-Methylpiperidine.

Chiral Stationary PhaseDerivatizing AgentThis compound DerivativeRetention Time (min)(S)-3-Methylpiperidine DerivativeRetention Time (min)Resolution (Rs)
β-DEX™ 225 Trifluoroacetic Anhydride (TFAA)N-trifluoroacetyl-(R)-3-methylpiperidineData Not AvailableN-trifluoroacetyl-(S)-3-methylpiperidineData Not AvailableData Not Available
Chirasil-Val Trifluoroacetic Anhydride (TFAA)N-trifluoroacetyl-(R)-3-methylpiperidineData Not AvailableN-trifluoroacetyl-(S)-3-methylpiperidineData Not AvailableData Not Available
β-DEX™ 225 Acetic AnhydrideN-acetyl-(R)-3-methylpiperidineData Not AvailableN-acetyl-(S)-3-methylpiperidineData Not AvailableData Not Available
Chirasil-Val Acetic AnhydrideN-acetyl-(R)-3-methylpiperidineData Not AvailableN-acetyl-(S)-3-methylpiperidineData Not AvailableData Not Available

Note: Specific retention times and resolution values are highly dependent on the exact experimental conditions (e.g., temperature program, carrier gas flow rate) and the specific column used. The data presented here is for comparative purposes and may require optimization for individual laboratory setups.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving accurate and reliable results in chiral GC analysis. Below are representative methodologies for the derivatization and GC analysis of 3-Methylpiperidine.

Derivatization Protocol: N-Trifluoroacetylation

This protocol describes the derivatization of 3-Methylpiperidine using trifluoroacetic anhydride (TFAA).

Materials:

  • Racemic or enantiomerically enriched 3-Methylpiperidine

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

  • Inert gas (e.g., nitrogen or argon)

  • Vials with septa

Procedure:

  • Dissolve a known amount of 3-Methylpiperidine (e.g., 1-5 mg) in 1 mL of an anhydrous solvent in a clean, dry vial.

  • Under an inert atmosphere, add a 1.5 to 2-fold molar excess of TFAA to the solution.

  • Cap the vial tightly and vortex the mixture for 1 minute.

  • Allow the reaction to proceed at room temperature for 30 minutes, or gently heat at 50-60°C for 15 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC injection. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen, and the residue redissolved in a suitable solvent for analysis.

Chiral GC Analysis Protocol

This protocol provides a general procedure for the analysis of derivatized 3-Methylpiperidine on a cyclodextrin-based chiral stationary phase.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Column: β-DEX™ 225 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (FID).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Hold at 180°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

Experimental Workflow

The logical flow of analyzing the enantiomeric purity of this compound using chiral GC is depicted in the following diagram.

G Experimental Workflow for Chiral GC Analysis of 3-Methylpiperidine cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing sample 3-Methylpiperidine Sample (Racemic or Enantioenriched) derivatization Derivatization (e.g., with TFAA) sample->derivatization React with derivatizing agent injection Injection into GC derivatization->injection separation Enantiomeric Separation on Chiral Column injection->separation detection Detection (FID or MS) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculation of Enantiomeric Purity integration->calculation final_report Enantiomeric Purity Report calculation->final_report Final Result

Caption: A logical workflow for the chiral GC analysis of 3-Methylpiperidine.

Conclusion

Chiral gas chromatography is a highly effective and reliable method for determining the enantiomeric purity of this compound. The choice of a suitable chiral stationary phase, coupled with an appropriate derivatization technique, is critical for achieving optimal separation and accurate quantification. Cyclodextrin-based columns, such as β-DEX™ 225, have demonstrated broad applicability for such analyses. By following the detailed protocols and understanding the experimental workflow presented in this guide, researchers, scientists, and drug development professionals can confidently implement robust chiral GC methods for the quality control and analysis of this compound and other chiral amines. Further method development and validation are always recommended to ensure the procedure is suitable for its intended purpose and specific laboratory conditions.

References

Enantiomers of 3-Methylpiperidine Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a methyl group at the 3-position of the piperidine ring, a common scaffold in medicinal chemistry, creates a chiral center with profound implications for a molecule's biological activity. The differential pharmacological effects of (R)- and (S)-3-methylpiperidine enantiomers are particularly evident in the realm of opioid receptor modulation. This guide provides an objective comparison of the biological performance of stereoisomers of 3-methylpiperidine-containing compounds, supported by experimental data on their analgesic potency and opioid receptor binding affinities.

Stereochemistry Dictates Potency in 3-Methylpiperidine-Containing Opioid Analgesics

A seminal study on the stereoisomers of N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl), a potent fentanyl analog, reveals dramatic differences in biological activity based on the configuration at the 3-position of the piperidine ring. The analgesic activity and binding affinity for the µ-opioid receptor are significantly influenced by whether the methyl group is in the (R) or (S) configuration, in combination with the stereochemistry at the 4-position.

The data unequivocally demonstrates that the cis-isomers with a (3R, 4S) configuration exhibit substantially higher analgesic potency and µ-opioid receptor affinity compared to their corresponding (3S, 4R) enantiomers.[1]

Comparative Analgesic Activity

The analgesic potency of the ohmefentanyl isomers was determined using the hot-plate test in mice. The data clearly illustrates that the stereochemistry at the 3- and 4-positions of the piperidine ring is a critical determinant of analgesic efficacy.

Isomer ConfigurationAnalgesic Potency (ED₅₀ mg/kg, i.p.)Potency Relative to Morphine
(3R, 4S, 2'S)-(+)-cis-1b 0.00106 13,100x
(3R, 4S, 2'R)-(-)-cis-1a0.004652,990x
(3S, 4R, 2'S)-(-)-cis-1c> 1< 13.9x
(3S, 4R, 2'R)-(+)-cis-1d> 1< 13.9x
Data from Xu et al. (1994)[1]

As shown in the table, the (3R, 4S) configured isomers are orders of magnitude more potent than their (3S, 4R) counterparts.

Comparative Opioid Receptor Binding Affinity

In vitro radioligand binding assays were conducted to determine the affinity of the ohmefentanyl isomers for the µ-opioid receptor (MOP) and δ-opioid receptor (DOP). The results correlate strongly with the in vivo analgesic activity.

Isomer Configurationµ-Opioid Receptor Affinity (Kᵢ, nM)δ-Opioid Receptor Affinity (Kᵢ, nM)µ-Receptor Selectivity (Kᵢ DOP / Kᵢ MOP)
(3R, 4S, 2'S)-(+)-cis-1b 0.031 700 22,500
(3R, 4S, 2'R)-(-)-cis-1a0.03580022,800
(3S, 4R, 2'S)-(-)-cis-1c1.110,0009,090
(3S, 4R, 2'R)-(+)-cis-1d1.410,0007,140
Data from Xu et al. (1994)[1]

The isomers with the (3R, 4S) configuration demonstrate significantly higher affinity and selectivity for the µ-opioid receptor.

Experimental Protocols

Analgesic Activity Assay (Mouse Hot-Plate Test)

This protocol is a standard method for assessing the central analgesic activity of compounds.

  • Animal Model: Male Kunming mice weighing 18-22 g are used for the experiments.

  • Apparatus: A hot plate apparatus is maintained at a constant temperature of 55 ± 0.5 °C.

  • Procedure:

    • The latency period for a response (e.g., licking a hind paw or jumping) is recorded for each mouse before drug administration (baseline).

    • The test compounds are administered intraperitoneally (i.p.).

    • The latency period is measured again at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).

    • A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.

  • Data Analysis: The ED₅₀ value, the dose at which 50% of the animals show a significant increase in pain threshold, is calculated.

Opioid Receptor Binding Assay (Radioligand Competition Assay)

This in vitro assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.

  • Tissue Preparation: Crude mitochondrial fractions of male Wistar rat brains are prepared as the source of opioid receptors.

  • Radioligands:

    • For µ-opioid receptors: [³H]DAMGO (a selective µ-agonist).

    • For δ-opioid receptors: [³H]DPDPE (a selective δ-agonist).

  • Procedure:

    • The brain membrane preparation is incubated with the radioligand and varying concentrations of the test compound.

    • The incubation is carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Visualizing the Impact of Stereochemistry

The following diagrams illustrate the concepts discussed in this guide.

cluster_0 Drug-Receptor Interaction cluster_1 Resulting Biological Activity R_isomer (3R)-Methylpiperidine Derivative Receptor Opioid Receptor (Binding Pocket) R_isomer->Receptor High Affinity (Favorable Fit) S_isomer (3S)-Methylpiperidine Derivative S_isomer->Receptor Low Affinity (Steric Hindrance) High_Potency High Analgesic Potency Receptor->High_Potency Strong Signal Transduction Low_Potency Low Analgesic Potency Receptor->Low_Potency Weak Signal Transduction

Caption: Logical relationship between stereochemistry, receptor binding, and analgesic potency.

start Start prepare_membranes Prepare Brain Membrane Homogenate start->prepare_membranes incubate Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Calculate IC50 and Ki Values measure->analyze end End analyze->end

Caption: Workflow for the opioid receptor binding assay.

Conclusion

The stereochemistry of the 3-methylpiperidine moiety is a critical determinant of the pharmacological profile of opioid analgesics. The presented data for ohmefentanyl isomers clearly demonstrates that the (3R) configuration, particularly in a cis relationship with a 4-substituted group, can lead to a dramatic increase in both analgesic potency and µ-opioid receptor binding affinity compared to the (3S) enantiomer. This highlights the importance of stereoselective synthesis and evaluation in the design and development of novel therapeutics incorporating the 3-methylpiperidine scaffold. Researchers and drug development professionals should consider the profound impact of stereoisomerism on biological activity to optimize the efficacy and selectivity of new chemical entities.

References

A Comparative Guide to (R)-3-Methylpiperidine and Other Chiral Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral amine is a critical decision in the stereoselective synthesis of complex molecules. Chiral amines are a versatile class of compounds, serving distinct roles as resolving agents, organocatalysts, chiral auxiliaries, and foundational building blocks for larger structures.[1][2][] This guide provides a comparative overview of (R)-3-methylpiperidine alongside other prominent chiral amines, focusing on their primary applications and performance, supported by experimental data.

While some amines are renowned for their catalytic prowess, others, like this compound, are more frequently utilized as chiral synthons or resolving agents.[4][5] This comparison, therefore, focuses on the distinct and often complementary roles these molecules play in modern asymmetric synthesis.

Classification and Roles of Chiral Amines

Chiral amines can be broadly categorized based on their primary function in a synthetic workflow. Understanding these roles is key to selecting the appropriate amine for a specific synthetic challenge.

G node_proline node_proline node_catalyst node_catalyst node_proline->node_catalyst node_pea node_pea node_resolving node_resolving node_pea->node_resolving node_evans node_evans node_auxiliary node_auxiliary node_evans->node_auxiliary node_3mp node_3mp node_3mp->node_resolving node_building_block node_building_block node_3mp->node_building_block

Caption: Classification of chiral amines by their primary synthetic role.

Performance Comparison in Key Applications

Direct experimental comparison of this compound with catalytic amines like L-proline is limited, as they are typically employed for different tasks. The following sections compare their performance within their respective, most common applications.

L-proline is a benchmark organocatalyst that activates carbonyl compounds through an enamine-based mechanism, analogous to Class I aldolase enzymes.[6] It is highly effective in promoting direct asymmetric aldol reactions. In contrast, this compound is not commonly reported as a catalyst for this transformation. The performance of L-proline is well-documented, delivering high yields and excellent stereocontrol.

Table 1: Performance of (S)-Proline in the Asymmetric Aldol Reaction

Aldehyde Donor Ketone Acceptor Catalyst Loading (mol%) Conditions Yield (%) Diastereomeric Ratio (anti:syn) Enantiomeric Excess (ee, %)
Benzaldehyde Cyclohexanone 10 MeOH/H₂O, 0 °C, 30 h 78% 90:10 95%

| 4-Nitrobenzaldehyde | Acetone | 30 | DMSO, RT, 4 h | 68% | - | 76% |

Data sourced from references[6][7][8].

Chiral resolution via diastereomeric salt formation is a robust and widely used industrial method for separating enantiomers.[9][10] In this context, a chiral amine can be used to resolve a racemic acid. (S)-1-Phenylethylamine is a classic, highly effective resolving agent for carboxylic acids, such as the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[11][12] this compound, as a chiral base, can also be employed for this purpose, typically using chiral acids like mandelic or tartaric acid derivatives to resolve the racemic amine itself.[5]

Table 2: Comparison of Chiral Amines as Resolving Agents for Racemic Acids

Chiral Amine Racemic Acid Key Outcome
(S)-1-Phenylethylamine (±)-Ibuprofen Forms diastereomeric salts with different solubilities, allowing the (S,S) salt to be isolated via crystallization.[12][13]

| This compound | N/A (Used to be resolved) | Typically resolved from its racemic mixture by forming diastereomeric salts with chiral acids like (R)-mandelic acid or di-benzoyl-L-tartaric acid.[5][14] |

This compound is a valuable chiral building block, and its enantiopure synthesis is a key goal.[15][16] Its importance lies in its incorporation into numerous pharmaceutical agents where the stereochemistry at the C3 position is critical for biological activity.[4] Methods to produce it often involve asymmetric synthesis using other chiral molecules, such as chiral auxiliaries.

For instance, the synthesis of a precursor to this compound can be achieved with high stereocontrol using a phenylglycinol-derived chiral auxiliary. This approach underscores its role as a synthetic target rather than a catalyst.[17]

Table 3: Asymmetric Synthesis of an this compound Precursor

Reaction Chiral Influence Diastereomeric Ratio Overall Yield

| Stereoselective alkylation | (1R)-2-hydroxy-1-phenylethyl auxiliary | >99:1 | 91% |

Data represents the synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, a direct precursor to the (S)-enantiomer. The use of the opposite auxiliary enantiomer provides access to the (R)-enantiomer. Sourced from reference[17].

Experimental Protocols

Detailed methodologies are provided for the representative applications of L-proline as an organocatalyst and (S)-1-phenylethylamine as a resolving agent.

This protocol describes the reaction between cyclohexanone and benzaldehyde, as summarized in Table 1.[6][7]

Materials:

  • (S)-proline (115 mg, 1 mmol)

  • Cyclohexanone (5.18 mL, 50 mmol)

  • Benzaldehyde (1.02 mL, 10 mmol)

  • Methanol (1.33 mL)

  • Water (330 µL)

  • Ethyl acetate and Cyclohexane for chromatography

  • Standard laboratory glassware

Procedure:

  • In a 25 mL round-bottom flask, charge (S)-proline, methanol, water, and cyclohexanone.

  • Stir the mixture for 10 minutes at room temperature to ensure dissolution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add benzaldehyde to the cooled mixture.

  • Cap the flask and stir the reaction vigorously at 0 °C for 30 hours.

  • Upon completion, filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/cyclohexane = 2:8).

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

G start 1. Mix Catalyst, Ketone, & Solvents at RT cool 2. Cool Mixture to 0 °C start->cool add_aldehyde 3. Add Aldehyde cool->add_aldehyde react 4. Stir at 0 °C for 30 hours add_aldehyde->react workup 5. Work-up: Filter through Silica react->workup purify 6. Purify by Column Chromatography workup->purify analyze 7. Analyze Product (NMR, Chiral HPLC) purify->analyze

Caption: Experimental workflow for the L-proline catalyzed aldol reaction.

This protocol describes a classical resolution to isolate (S)-ibuprofen.[12][13]

Materials:

  • (±)-Ibuprofen (3.0 g)

  • 0.24 M Potassium hydroxide (KOH) solution (30 mL)

  • (S)-(-)-1-phenylethylamine (0.9 mL)

  • 2 M Sulfuric acid (H₂SO₄)

  • Methyl-t-butyl ether (MTBE)

  • Standard laboratory glassware for heating, filtration, and extraction

Procedure:

  • Salt Formation: Dissolve racemic ibuprofen in the KOH solution in a 125 mL Erlenmeyer flask and heat to 75-85 °C with stirring.

  • Slowly add (S)-(-)-1-phenylethylamine dropwise to the hot solution. A precipitate of the (S,S)-diastereomeric salt should form within minutes.

  • Maintain the temperature for approximately 30 minutes, then allow the mixture to cool to room temperature.

  • Collect the solid precipitate by vacuum filtration and wash with a small amount of ice-cold water.

  • (Optional but recommended for higher purity) Recrystallize the diastereomeric salt from a suitable solvent like 2-propanol.

  • Liberation of (S)-Ibuprofen: Transfer the purified diastereomeric salt to a beaker and add 10 mL of 2 M H₂SO₄. Stir for several minutes to convert the salt back to the free carboxylic acid and the amine salt.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with MTBE.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (S)-(+)-ibuprofen.

  • Determine the optical purity via polarimetry or chiral HPLC analysis.

Conclusion

This compound and other chiral amines like L-proline and (S)-1-phenylethylamine represent different but equally important tools in asymmetric synthesis. While L-proline and its derivatives excel as organocatalysts, enabling direct, highly stereoselective C-C bond formations, (S)-1-phenylethylamine is a quintessential resolving agent for the separation of racemic mixtures.

This compound finds its primary value not as a catalyst in these contexts, but as a crucial chiral building block. Its rigid, stereodefined structure is incorporated into a multitude of complex pharmaceutical targets. Therefore, the development of efficient asymmetric syntheses for this compound is a more common research goal than its use as a catalyst. For the synthetic chemist, the choice between these amines is not a matter of direct substitution but of strategic selection based on the desired role in the overall synthetic plan.

References

A Comparative Study of 3-Methylpiperidine and Piperidine as Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis. Within this field, secondary amines like piperidine have long been recognized for their efficacy in promoting a variety of chemical transformations, including aldol condensations, Michael additions, and Knoevenagel condensations. This guide provides a comparative analysis of piperidine and its substituted analogue, 3-methylpiperidine, as organocatalysts. While direct, side-by-side experimental comparisons in the literature are limited, this document synthesizes available data and theoretical principles to offer insights into their relative performance.[1]

Physicochemical Properties and a-Substituent Effects

The catalytic activity of piperidine and 3-methylpiperidine is intrinsically linked to their structural and electronic properties. The key difference lies in the presence of a methyl group at the 3-position of the piperidine ring in 3-methylpiperidine. This substitution introduces two primary effects:

  • Steric Hindrance: The methyl group in 3-methylpiperidine creates steric bulk around the nitrogen atom. This can influence the approach of substrates to the catalytic site, potentially slowing down the reaction rate compared to the sterically less hindered piperidine.[2]

  • Electronic Effect: The methyl group has a weak electron-donating inductive effect. This slightly increases the electron density on the nitrogen atom, making 3-methylpiperidine a slightly stronger base than piperidine.[1][2] This enhanced basicity can potentially accelerate reaction steps that involve proton abstraction.

The interplay of these steric and electronic factors determines the overall catalytic efficiency of each molecule in a specific reaction.

Comparative Catalytic Performance

Due to the limited availability of direct comparative studies, the following table presents an estimated comparison of piperidine and 3-methylpiperidine in a representative Knoevenagel condensation. The data for piperidine is based on established literature, while the performance of 3-methylpiperidine is projected based on structure-activity relationships, anticipating a slight decrease in efficiency due to steric hindrance.[1]

CatalystReactionSubstratesConditionsYield (%) (Estimated)Reaction Time (h) (Estimated)
PiperidineKnoevenagel CondensationBenzaldehyde, MalononitrileEthanol, Reflux~952
3-MethylpiperidineKnoevenagel CondensationBenzaldehyde, MalononitrileEthanol, Reflux~903

Note: The performance of 3-methylpiperidine is an estimation and may vary depending on the specific reaction conditions and substrates.[1]

Mechanistic Considerations

In many reactions catalyzed by secondary amines, the mechanism proceeds through the formation of an enamine or an iminium ion intermediate. The Knoevenagel condensation, for instance, involves the formation of an iminium ion, which is often the rate-determining step.[3][4][5]

The slightly higher basicity of 3-methylpiperidine could facilitate a faster initial deprotonation step.[1] However, the steric hindrance introduced by the methyl group might impede the subsequent nucleophilic attack or the formation of the iminium ion intermediate, potentially leading to an overall slower reaction rate compared to piperidine.[2]

Experimental Protocols

To facilitate further research and direct comparison, a detailed experimental protocol for a Knoevenagel condensation is provided below. Researchers can adapt this protocol to perform a side-by-side comparison of piperidine and 3-methylpiperidine.

General Procedure for Knoevenagel Condensation
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1 equivalent) and malononitrile (1 equivalent) in absolute ethanol.

  • Catalyst Addition: To the stirred solution, add the organocatalyst (piperidine or 3-methylpiperidine, 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure condensed product.

  • Analysis: Characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and determine the yield.

Visualizing Reaction Mechanisms and Workflows

To better understand the catalytic cycle and the experimental process, the following diagrams are provided.

Knoevenagel_Condensation Reactants Benzaldehyde + Malononitrile Iminium_Ion Iminium Ion Intermediate Reactants->Iminium_Ion + Catalyst Enolate Enolate of Malononitrile Reactants->Enolate - H+ Catalyst_In Piperidine or 3-Methylpiperidine Adduct Adduct Iminium_Ion->Adduct + Enolate Product Condensed Product Adduct->Product - Catalyst Catalyst_Out Catalyst Regenerated Product->Catalyst_Out

Caption: General mechanism of the Knoevenagel condensation catalyzed by a secondary amine.

Comparative_Study_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reactants Prepare Reactant Solution Split_Solution Split into Two Reactions Prep_Reactants->Split_Solution Reaction_1 Add Piperidine (Catalyst 1) Split_Solution->Reaction_1 Reaction_2 Add 3-Methylpiperidine (Catalyst 2) Split_Solution->Reaction_2 Monitor_1 Monitor Reaction 1 (e.g., TLC) Reaction_1->Monitor_1 Monitor_2 Monitor Reaction 2 (e.g., TLC) Reaction_2->Monitor_2 Workup_1 Workup & Purification 1 Monitor_1->Workup_1 Workup_2 Workup & Purification 2 Monitor_2->Workup_2 Analysis Compare Results: - Yield - Reaction Time - Purity Workup_1->Analysis Workup_2->Analysis

Caption: Experimental workflow for a comparative study of two organocatalysts.

Conclusion

Piperidine remains a highly effective and widely utilized organocatalyst.[1] However, 3-methylpiperidine presents a viable alternative, particularly in contexts where the use of piperidine is restricted. While the steric hindrance of the methyl group in 3-methylpiperidine may lead to slightly lower reaction rates and yields in some cases, its performance is expected to be largely comparable to that of piperidine.[1] The choice between these two catalysts will ultimately depend on the specific requirements of the reaction, including the nature of the substrates, desired reaction times, and regulatory considerations. Further direct comparative studies are warranted to fully elucidate the subtle differences in their catalytic behavior.

References

Comparative Guide for the Validation of (R)-3-Methylpiperidine Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of (R)-3-Methylpiperidine in complex biological matrices such as plasma and urine. The accurate determination of enantiomeric purity and concentration is critical in drug development, as stereochemistry significantly influences pharmacological and toxicological profiles. This document outlines key performance characteristics of various analytical techniques, supported by representative experimental data, to aid in the selection of the most appropriate method for your research needs.

Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound, a small, basic, and non-chromophoric compound, depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the key performance characteristics of commonly employed analytical techniques.

Table 1: Performance Comparison of Chromatographic Methods for this compound Quantification

ParameterChiral HPLC-UV (with Derivatization)Chiral GC-MSChiral LC-MS/MS
Principle Chromatographic separation of a derivatized analyte with UV detection.Gas chromatographic separation of the volatile analyte followed by mass spectrometric detection.Liquid chromatographic separation coupled with highly selective and sensitive mass spectrometric detection.
Limit of Quantification (LOQ) 0.4 µg/mL[1]10 ng/mL[2]0.5 - 10 ng/mL
Linearity Range 0.44 - 53.33 µg/mL[3]10 - 1000 ng/mL[2]0.5 - 20 ng/mL
Precision (%RSD) < 5%[1]< 4%[2]< 15%
Accuracy (% Recovery) 99.9 - 104.4%[1]Satisfactory[2]85 - 115%
Matrix Effects Can be significant; may require extensive sample cleanup.Less susceptible than LC-MS but still possible.Can be significant; often requires an internal standard.
Throughput Lower due to derivatization step.Moderate.High.
Instrumentation Cost Low to moderate.Moderate.High.

Table 2: Overview of Alternative and Complementary Analytical Techniques

TechniquePrincipleKey AdvantagesKey Limitations
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phase.Faster than HPLC, environmentally friendly.[4]Specialized instrumentation required.
Capillary Electrophoresis (CE) Separation based on differential migration in an electric field.High separation efficiency, low sample consumption.[4]Lower sensitivity for some applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy Uses a chiral auxiliary to induce chemical shift differences between enantiomers.Can determine absolute configuration.[5]Generally lower sensitivity than chromatographic methods.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of an analytical method. Below are representative protocols for Chiral GC-MS and Chiral LC-MS/MS.

2.1. Protocol for Chiral GC-MS Quantification of this compound in Urine

This protocol is based on the principles for the analysis of similar piperidine derivatives in biological fluids.[2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1.0 mL of urine sample, add an appropriate internal standard (e.g., deuterated 3-Methylpiperidine).

    • Perform a liquid-liquid extraction with a suitable organic solvent mixture (e.g., chloroform/isopropanol).

    • Vortex the sample and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC analysis.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for the target ions of this compound and the internal standard.

2.2. Protocol for Chiral LC-MS/MS Quantification of this compound in Plasma

This protocol outlines a general procedure for the sensitive and selective analysis of chiral amines in plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard working solution.

    • Add 150 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean autosampler vial for injection.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak series).

    • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol modifier (e.g., ethanol, isopropanol) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 35°C.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in a biological matrix using a chromatographic method.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE or PPT) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap Injection Injection into LC/GC System Evap->Injection Separation Chiral Separation on Column Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

General workflow for bioanalytical quantification.

3.2. Representative Signaling Pathway

This compound is a structural motif found in synthetic analgesics that can target the opioid system. The diagram below illustrates a simplified opioid receptor signaling pathway, a potential mechanism of action for such compounds.[6][7][8]

G Opioid This compound Analog Receptor Opioid Receptor (GPCR) Opioid->Receptor Binding G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channel Ion Channels (Ca2+, K+) G_Protein->Ion_Channel Modulation cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation PKA->Ion_Channel Phosphorylation

Simplified opioid receptor signaling pathway.

References

Cross-Validation of Analytical Methods for (R)-3-Methylpiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control, particularly for chiral molecules like (R)-3-Methylpiperidine. The stereochemistry of such compounds can significantly influence their pharmacological and toxicological properties. This guide provides an objective comparison of key analytical methods for the enantioselective analysis of this compound, supported by a synthesis of typical performance data and detailed experimental protocols to aid in method selection and cross-validation.

Cross-validation, the process of assuring that a new analytical method provides comparable results to an established method, is essential for confirming the accuracy and reliability of analytical data. This guide focuses on a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two widely employed techniques for chiral separations.

Data Presentation: A Comparative Overview

The selection of an analytical method for the enantiomeric purity of this compound is a balance of factors including required accuracy, sensitivity, sample throughput, and available instrumentation. The following tables summarize the key performance characteristics of Chiral High-Performance Liquid Chromatography (HPLC) with UV detection (following pre-column derivatization) and Chiral Gas Chromatography (GC) with Flame Ionization Detection (FID).

Table 1: Comparison of Analytical Method Performance Characteristics

ParameterChiral HPLC-UV (with Derivatization)Chiral GC-FID
Principle Chromatographic separation of a derivatized analyte in the liquid phase based on differential interactions with a chiral stationary phase.Chromatographic separation of a volatile analyte in the gas phase based on differential interactions with a chiral stationary phase.
Sensitivity High, dependent on the chromophore introduced during derivatization.Very high, especially with a Flame Ionization Detector (FID).[1]
Resolution Generally provides good to excellent resolution of enantiomers.Can achieve very high resolution.[1]
Analysis Time Typically 10-30 minutes per sample, with additional time for derivatization.[1]Generally faster than HPLC, often in the range of 5-20 minutes.[1]
Sample Throughput Moderate, as the derivatization step can be time-consuming.Moderate to High.
Instrumentation Cost Low to Moderate.Moderate to High.
Matrix Effects Can be significant, potentially requiring careful sample preparation.Can be significant and may necessitate extensive sample cleanup.

Table 2: Typical Quantitative Validation Parameters

Validation ParameterChiral HPLC-UV (with Derivatization)Chiral GC-FID
Linearity (R²) Typically > 0.99Typically > 0.99
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 2%< 5%
Limit of Quantitation (LOQ) Dependent on derivative's UV absorptivityTypically in the low µg/mL range
Limit of Detection (LOD) Dependent on derivative's UV absorptivityTypically in the sub-µg/mL range

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for Chiral HPLC and Chiral GC analysis of this compound. These may require optimization for specific instrumentation and sample matrices.

Chiral High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Due to the lack of a significant UV chromophore, 3-Methylpiperidine requires derivatization to be analyzed by HPLC with a UV detector.[2] This method is based on the derivatization of 3-Methylpiperidine with an agent that introduces a UV-active moiety, such as p-toluenesulfonyl chloride.[2][3]

1. Derivatization Procedure:

  • To 1.0 mL of a standard or sample solution of this compound in a suitable solvent (e.g., acetonitrile), add 1.0 mL of a borate buffer solution (pH 9.0).[2]

  • Add 1.0 mL of a 10 mg/mL solution of p-toluenesulfonyl chloride in acetonitrile.[2]

  • Vortex the mixture and heat at 60°C for 30 minutes.[2]

  • Cool the mixture to room temperature.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[2]

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral stationary phase).[3]

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol. A polar mode mobile phase of 0.1% diethylamine in ethanol has also been used effectively.[1][3]

  • Flow Rate: Typically 0.5-1.0 mL/min.[1][3]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV detection at a wavelength appropriate for the derivatizing group (e.g., 228 nm for the p-toluenesulfonyl derivative).[3]

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[1]

1. Sample Preparation:

  • Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Derivatization may not be necessary but can improve peak shape and resolution if needed.

2. Chromatographic Conditions:

  • Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin-based column).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.[2]

  • Injector Temperature: 250°C.[2]

  • Detector Temperature (FID): 250°C.

  • Injection Mode: Split or splitless, depending on the concentration.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • The enantiomeric excess is determined from the integrated peak areas of the two enantiomers.

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-validating analytical methods for this compound.

CrossValidationWorkflow cluster_planning Planning & Development cluster_validation Method Validation cluster_crossval Cross-Validation cluster_conclusion Conclusion start Define Analytical Requirements (Accuracy, Precision, Range) dev_primary Develop Primary Method (e.g., Chiral HPLC) start->dev_primary dev_orthogonal Develop Orthogonal Method (e.g., Chiral GC) start->dev_orthogonal val_primary Validate Primary Method (ICH Guidelines) dev_primary->val_primary val_orthogonal Validate Orthogonal Method (ICH Guidelines) dev_orthogonal->val_orthogonal analyze_samples Analyze Same Set of Samples by Both Methods val_primary->analyze_samples val_orthogonal->analyze_samples compare_results Statistically Compare Results (e.g., t-test, Bland-Altman) analyze_samples->compare_results concordant Results Concordant? compare_results->concordant implement Implement Methods for Routine Use concordant->implement Yes investigate Investigate Discrepancies concordant->investigate No investigate->dev_primary investigate->dev_orthogonal SignalingPathways cluster_sample Sample Preparation cluster_separation Separation Principle cluster_detection Detection cluster_output Data Output sample (R,S)-3-Methylpiperidine Sample derivatization Derivatization (for HPLC-UV) sample->derivatization dissolution Dissolution (for GC) sample->dissolution hplc_col Chiral HPLC Column (Liquid Phase) derivatization->hplc_col gc_col Chiral GC Column (Gas Phase) dissolution->gc_col uv_detector UV Detector hplc_col->uv_detector fid_detector Flame Ionization Detector (FID) gc_col->fid_detector hplc_chromatogram Chromatogram (Separated Enantiomer Peaks) uv_detector->hplc_chromatogram gc_chromatogram Chromatogram (Separated Enantiomer Peaks) fid_detector->gc_chromatogram

References

A Spectroscopic Guide to Differentiating (R)- and (S)-3-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

(R)- and (S)-3-Methylpiperidine are enantiomers, which are chiral molecules that are non-superimposable mirror images of each other. This guide provides a comparative analysis of their spectroscopic properties. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are invaluable for structural elucidation, they do not distinguish between enantiomers under achiral conditions. The spectra of (R)- and (S)-3-Methylpiperidine are identical using these methods. To differentiate between these enantiomers, a chiroptical technique like Circular Dichroism (CD) spectroscopy is essential.

This document outlines the expected spectroscopic data for 3-methylpiperidine and details the experimental protocols required to obtain them.

Logical Framework for Spectroscopic Analysis

The fundamental principle in the spectroscopic analysis of enantiomers is that their physical and chemical properties are identical in an achiral environment. Differentiation is only possible when they interact with another chiral entity, such as circularly polarized light.

cluster_achiral Achiral Methods cluster_chiral Chiral Method NMR NMR (¹H, ¹³C) Result_Identical Identical Spectra NMR->Result_Identical IR IR IR->Result_Identical MS Mass Spectrometry MS->Result_Identical CD Circular Dichroism Result_Mirror Mirror-Image Spectra CD->Result_Mirror Enantiomers (R)- and (S)-3-Methylpiperidine Enantiomers->NMR Enantiomers->IR Enantiomers->MS Enantiomers->CD

Caption: Logical diagram illustrating how different spectroscopic techniques interact with enantiomers.

NMR Spectroscopy: ¹H and ¹³C

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For the enantiomers of 3-methylpiperidine, the chemical shifts and coupling constants for corresponding protons and carbons are identical. The data presented below is for the racemic mixture.

Data Presentation: NMR Chemical Shifts

Assignment ¹H NMR (ppm) [1]¹³C NMR (Predicted)
Methyl (CH₃)0.830~19-22
Piperidine H22.192, 2.970~54-57
Piperidine H31.010~31-34
Piperidine H41.430, 1.500~25-28
Piperidine H51.614, 1.761~34-37
Piperidine H62.500, 2.970~46-49

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation : Accurately weigh 5-20 mg of the 3-methylpiperidine sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial.[2][3][4]

  • Filtering : To remove any particulate matter, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube.[3][4][5][6]

  • Volume Adjustment : Ensure the sample height in the NMR tube is approximately 4-5 cm.[2][6]

  • Spectrometer Setup : Insert the NMR tube into the spectrometer. The instrument will then perform locking onto the deuterium signal of the solvent, followed by shimming to optimize the magnetic field homogeneity.[2]

  • Data Acquisition : Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) for the desired nucleus (¹H or ¹³C) and begin the experiment.[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations. Both (R)- and (S)-3-Methylpiperidine are secondary amines with alkyl groups and will therefore exhibit identical IR spectra.

Expected Data: Key IR Absorptions

  • N-H Stretch : A moderate, single peak is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

  • C-H Stretch : Strong absorptions will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the piperidine ring and methyl group.

  • N-H Bend : A peak may be observed in the 1550-1650 cm⁻¹ region, though it can sometimes be weak.

  • C-N Stretch : This absorption is expected in the fingerprint region, typically between 1020-1250 cm⁻¹.

Experimental Protocol: IR Spectroscopy (Neat Liquid)

  • Sample Application : Place one to two drops of the pure ("neat") liquid 3-methylpiperidine onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7][8][9]

  • Film Formation : Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[7][8]

  • Analysis : Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition : Run a background scan (if necessary) and then acquire the sample spectrum.

  • Cleaning : After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return them to a desiccator to prevent damage from moisture.[7]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. In standard electron ionization (EI) MS, the enantiomers of 3-methylpiperidine will fragment in an identical manner, producing the same mass spectrum.

Data Presentation: Mass Spectrometry Fragmentation

The molecular formula for 3-methylpiperidine is C₆H₁₃N, with a molecular weight of approximately 99.17 g/mol .[10][11][12]

m/z Interpretation
99Molecular Ion [M]⁺
98[M-H]⁺
84[M-CH₃]⁺ (Loss of methyl group)
70Further fragmentation
56Further fragmentation

Data is based on the NIST database for 3-methylpiperidine.[10]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation : Prepare a dilute solution of 3-methylpiperidine in a volatile organic solvent (e.g., methanol, hexane). For volatile amines, derivatization may be used to improve chromatographic performance, but it is not strictly necessary for identification.[13]

  • GC Injection : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • Chromatographic Separation : The sample is vaporized and separated based on its boiling point and interactions with the GC column (e.g., a DB-5 column). A suitable temperature program is used to ensure proper separation.[13]

  • Ionization : As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically using electron ionization at 70 eV).

  • Mass Analysis : The resulting charged fragments are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected to generate the mass spectrum.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the definitive technique for distinguishing between enantiomers.[14] It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[14][15] Enantiomers will produce CD spectra that are equal in magnitude but opposite in sign (mirror images).

Expected Data: CD Spectra

  • (R)-3-Methylpiperidine : Will exhibit a specific CD spectrum with positive and/or negative Cotton effects at certain wavelengths.

  • (S)-3-Methylpiperidine : Will exhibit a CD spectrum that is a perfect mirror image of the (R)-enantiomer's spectrum. For every positive peak in the (R)-enantiomer's spectrum, there will be a corresponding negative peak of equal magnitude in the (S)-enantiomer's spectrum, and vice versa.

While specific CD spectra for these compounds are not available in the search results, the technique is widely used for chiral amine recognition and determination of enantiomeric excess.[16][17][18]

Comparative Workflow

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Comparison SampleR This compound Solution CD_Spec Acquire CD Spectra SampleR->CD_Spec Other_Spec Acquire NMR, IR, MS SampleR->Other_Spec SampleS (S)-3-Methylpiperidine Solution SampleS->CD_Spec SampleS->Other_Spec CompareCD Compare CD Spectra CD_Spec->CompareCD CompareOther Compare Other Spectra Other_Spec->CompareOther Outcome_Mirror Mirror-Image Spectra (Differentiation) CompareCD->Outcome_Mirror Outcome_Identical Identical Spectra (No Differentiation) CompareOther->Outcome_Identical

Caption: Experimental workflow for the spectroscopic comparison of (R)- and (S)-3-Methylpiperidine.

Experimental Protocol: Circular Dichroism Spectroscopy

  • Instrument Preparation : Turn on the CD spectrometer and purge the system with nitrogen gas for at least 10-15 minutes to remove oxygen, which absorbs in the far-UV region.[19][20]

  • Sample Preparation : Prepare a solution of the chiral amine in a suitable solvent that is transparent in the desired wavelength range (e.g., methanol, acetonitrile). The concentration should be optimized to give a strong signal without excessive absorbance (typically 0.1-1 mg/mL).[15]

  • Cuvette Selection : Use a quartz cuvette with a known path length (e.g., 0.1 mm or 1 mm, depending on the wavelength range and sample absorbance).[15]

  • Baseline Correction : Run a baseline scan with the cuvette containing only the solvent. This baseline will be subtracted from the sample spectrum.[19]

  • Sample Measurement : Fill the cuvette with the sample solution and place it in the sample holder.

  • Data Acquisition : Acquire the CD spectrum over the desired wavelength range (e.g., 190-260 nm for far-UV). Multiple scans are often averaged to improve the signal-to-noise ratio.[19]

  • Data Processing : Subtract the solvent baseline from the sample spectrum. The data is typically converted to units of molar ellipticity for standardized comparison.[15][21]

  • Comparison : Repeat the procedure for the other enantiomer. The resulting spectra should be mirror images.

References

(R)-3-Methylpiperidine Derivatives: A Comparative Guide to Efficacy in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (R)-3-methylpiperidine scaffold is a privileged structure in medicinal chemistry, prominently featured in a range of neurologically active agents. This guide provides a comparative analysis of the efficacy of various this compound derivatives, with a primary focus on their well-established role as potent analgesics targeting the opioid system. Data on derivatives targeting other CNS receptors, such as dopamine receptors, are included to offer a broader perspective on their therapeutic potential.

Comparative Efficacy of this compound Derivatives

The introduction of a methyl group at the 3-position of the piperidine ring, particularly in the (R)-configuration, has been a successful strategy in the development of potent opioid agonists. These derivatives, often analogues of fentanyl, have demonstrated significantly enhanced analgesic potency compared to parent compounds and classical opioids like morphine.

Opioid Receptor Agonists

This compound derivatives have been extensively explored as agonists for the μ-opioid receptor (MOR), the primary target for many clinically used analgesics. The orientation of the 3-methyl group is critical for activity, with the cis-isomers generally exhibiting higher potency.

One of the most notable examples is (+)-cis-3-methylfentanyl , an exceptionally potent narcotic analgesic.[1] Its analgesic potency is estimated to be between 400 and 6000 times that of morphine, depending on the specific isomer.[1] This significant increase in potency is attributed to a higher binding affinity for the μ-opioid receptor.[2]

Below is a summary of the in vivo analgesic potency of various 3-methylfentanyl isomers and related compounds.

CompoundAnalgesic Potency (ED50, mg/kg, rat tail flick)Potency Ratio vs. MorphinePotency Ratio vs. FentanylDuration of Action
Morphine1.01~0.009Longer
Fentanyl0.011~911Short
(+)-cis-3-Methylfentanyl 0.00058 ~1724 ~19 Shorter than Morphine
(-)-cis-3-Methylfentanyl0.0696~14~0.16Shorter than Morphine
(±)-trans-3-Methylfentanyl0.0094~106~1.2Shorter than Morphine
Brifentanil (A-3331)Not explicitly provided in ED50Reported as highly potentNot explicitly providedVery Short (~2 min)

Data compiled from multiple sources, direct comparative studies may vary.[3][4]

Brifentanil (A-3331) , a cis-3-methyl-4-anilidopiperidine derivative, is another significant compound that has undergone clinical evaluation.[3] It is characterized by its high potency and extremely short duration of action, making it suitable for surgical procedures requiring rapid onset and recovery.

Dopamine Receptor Ligands

While the primary focus has been on opioid receptors, piperidine derivatives are also known to interact with dopamine receptors. Although specific data for this compound derivatives targeting dopamine receptors is less abundant in publicly available literature, the broader class of piperidine compounds serves as a reference. For instance, various N-substituted piperidine derivatives have been evaluated as D2 and D3 receptor ligands, with some showing high affinity and selectivity.

Compound ClassTarget ReceptorBinding Affinity (Ki, nM)
N-ArylpiperazinesDopamine D21.8 - 100+
Dopamine D30.085 - 50+
Aripiprazole AnaloguesDopamine D2Nanomolar range

This table provides a general reference for piperidine derivatives at dopamine receptors and does not contain specific this compound data due to limited availability.[5][6][7]

Experimental Protocols

In Vivo Analgesic Efficacy: Mouse Hot-Plate Test

This widely used method assesses the central analgesic activity of a compound by measuring the latency of a mouse to react to a thermal stimulus.

Protocol:

  • Apparatus: A commercially available hot-plate apparatus consisting of a heated surface maintained at a constant temperature (typically 55 ± 0.5°C) and an enclosure to keep the mouse on the plate.

  • Animals: Male or female mice are used. They are acclimated to the testing room for at least 30 minutes before the experiment.

  • Procedure:

    • A baseline latency is determined for each mouse by placing it on the hot plate and starting a timer.

    • The time taken for the mouse to exhibit a nociceptive response (e.g., licking a hind paw, jumping) is recorded as the reaction time. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • The test compound or vehicle is administered (e.g., intravenously or intraperitoneally).

    • At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the mouse is again placed on the hot plate, and the reaction time is measured.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

In Vitro Receptor Binding: Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Protocol:

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., μ-opioid receptor).

    • A radioligand with high affinity and selectivity for the receptor (e.g., [³H]DAMGO for the μ-opioid receptor).

    • Test compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters and a cell harvester for filtration.

    • Scintillation counter.

  • Procedure:

    • In a multi-well plate, the cell membranes, radioligand, and either buffer (for total binding), a high concentration of an unlabeled ligand (for non-specific binding), or the test compound are incubated together.

    • The incubation is carried out at a specific temperature for a set duration to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Activity: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist. Agonist binding promotes the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Protocol:

  • Materials:

    • Cell membranes expressing the GPCR of interest.

    • [³⁵S]GTPγS.

    • GDP.

    • Test compound (agonist) at various concentrations.

    • Assay buffer containing MgCl₂.

  • Procedure:

    • Cell membranes are pre-incubated with the test compound and GDP.

    • The reaction is initiated by the addition of [³⁵S]GTPγS.

    • The incubation is carried out at a specific temperature for a set duration.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The agonist-stimulated increase in [³⁵S]GTPγS binding is determined.

    • The concentration of the agonist that produces 50% of the maximal stimulation (EC50) and the maximum effect (Emax) are determined by non-linear regression analysis of the dose-response curve.

Visualizations

Opioid Receptor Signaling Pathway

The binding of an this compound derivative (agonist) to the μ-opioid receptor initiates a signaling cascade that leads to analgesia.

Opioid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound Derivative (Agonist) MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds to G_protein Gαi/o and Gβγ subunits dissociate MOR->G_protein Activates AC Adenylyl Cyclase (Inhibited) G_protein->AC Gαi inhibits Ca_channel Voltage-gated Ca²⁺ Channels (Inhibited) G_protein->Ca_channel Gβγ inhibits K_channel K⁺ Channels (Activated) G_protein->K_channel Gβγ activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Opioid receptor signaling cascade initiated by an agonist.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in determining the binding affinity of a test compound.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound start->prep incubate Incubate Components: - Total Binding - Non-specific Binding - Competitive Binding prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Unbound Ligand filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 count->analyze calculate_ki Calculate Ki using Cheng-Prusoff Equation analyze->calculate_ki end End: Determine Binding Affinity calculate_ki->end

Caption: Workflow for a competitive radioligand binding assay.

This guide provides a foundational understanding of the efficacy and evaluation of this compound derivatives. The presented data and protocols are intended to aid researchers in the design and execution of their own studies in the pursuit of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of (R)-3-Methylpiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (R)-3-Methylpiperidine is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the waste generated from the use of this compound, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with care. This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of this substance should be conducted in a well-ventilated area or under a chemical fume hood.[1][2]

Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1][3] This ensures that the compound is managed in an environmentally safe and compliant manner.

Waste Segregation and Collection

Proper segregation of waste is the first and most critical step to prevent accidental chemical reactions and to ensure proper disposal.[3]

  • Liquid Waste: Solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled container for liquid chemical waste.[3] Do not mix with other incompatible waste streams.[3]

  • Solid Waste: Unused or expired solid this compound, as well as contaminated materials such as pipette tips, tubes, and weighing paper, should be collected in a designated, sealed container for solid chemical waste.[3]

  • Contaminated Packaging: Empty containers must be thoroughly rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4] The first rinse of containers that held highly toxic chemicals must be collected for disposal as hazardous waste.[4] After thorough rinsing and air-drying, the container can be disposed of according to local regulations.[4]

Waste Storage

Proper storage of chemical waste is essential to maintain a safe laboratory environment.

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[1][3]

  • Segregate containers of incompatible materials using physical barriers or secondary containment.[3][4]

  • The storage area should be cool, dry, and away from sources of ignition.[1]

  • Containers must be clearly labeled as "Hazardous Waste" and include the full chemical name and concentration.[4][5]

Professional Disposal

Disposal of laboratory chemical waste must be handled by qualified professionals.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[3]

  • Provide a detailed inventory of the waste, including the chemical names and quantities.[3]

  • Follow their specific instructions for packaging and preparing the waste for transport.[3]

Under no circumstances should this compound be disposed of down the drain or in the regular trash. [1][6]

Quantitative Data

No specific quantitative data for disposal, such as concentration limits for different disposal routes, were found in the provided search results. Disposal regulations are often site-specific and depend on local, state, and federal guidelines. Always consult your institution's EHS office for specific quantitative limits and requirements.

ParameterValueSource
LD50 (Oral, Rat) Data not availableN/A
Concentration Limit for Sewer Disposal Prohibited[1]
Incineration Temperature Data not availableN/A

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Interim Storage cluster_3 Final Disposal start This compound Waste is_liquid Is the waste liquid? start->is_liquid collect_liquid Collect in a labeled, sealed liquid waste container is_liquid->collect_liquid Yes collect_solid Collect in a labeled, sealed solid waste container is_liquid->collect_solid No storage Store in designated hazardous waste area collect_liquid->storage collect_solid->storage segregate Segregate from incompatible materials storage->segregate contact_ehs Contact EHS or licensed disposal service segregate->contact_ehs transport Arrange for professional pickup and disposal contact_ehs->transport

Caption: Decision workflow for the disposal of this compound.

Experimental Protocols

The provided search results did not contain specific experimental protocols for the neutralization or disposal of this compound. The standard and recommended procedure is to engage a professional waste disposal service.[1][3] Attempting to neutralize or treat this chemical without a validated protocol and proper engineering controls can be dangerous.

In the event of a spill, contain the spillage with sand, earth, or vermiculite.[1] Collect the absorbed material into a labeled container for disposal.[1][6] The spill area should then be washed.[1] For large spills, evacuate the area and contact emergency responders.[1]

References

Navigating the Safe Handling of (R)-3-Methylpiperidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous and safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for (R)-3-Methylpiperidine, a critical building block in pharmaceutical synthesis. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

This compound , a colorless liquid with a characteristic amine odor, is classified as a flammable liquid and is harmful if swallowed, causes skin irritation, and serious eye irritation.[1][2] Due to the lack of specific toxicity and exposure limit data for the (R)-isomer, a cautious approach based on the parent compound, piperidine, and the racemic mixture of 3-Methylpiperidine is warranted.

Essential Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the mandatory PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause serious eye irritation and damage.[1]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Double-gloving is advised.Provides a barrier against skin contact, which can cause irritation.[1] Regularly inspect gloves for any signs of degradation.
Body Protection Flame-retardant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills and protects from flammability hazards.[3]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.Protects the respiratory tract from potentially irritating and harmful vapors. May cause respiratory irritation.[1]

Quantitative Safety Data

While specific quantitative safety data for this compound is limited, the following tables provide data for the closely related compounds, 3-Methylpiperidine and piperidine, to guide risk assessment.

Toxicity Data

Compound Test Species Route Value
3-MethylpiperidineLD50 (Predicted)RatOral530.81 mg/kg[1]
PiperidineLD50RatOral133 - 740 mg/kg[4]
PiperidineLC50 (4 hours)RatInhalation1330 - 1420 ppm[5]
PiperidineLD50RabbitDermal275 mg/kg[6]

Occupational Exposure Limits for Piperidine

Organization Limit Type Value
ACGIHTLV-TWA1 ppm[7]
NIOSHREL-TWANot Established
OSHAPEL-TWANot Established[8]

Safe Handling and Disposal Plan

Operational Plan:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] All work should be conducted in a well-ventilated chemical fume hood.

  • Grounding: To prevent static discharge, which can be an ignition source, all equipment used when handling this compound must be grounded.[9]

  • Handling: Avoid direct contact with skin, eyes, and clothing. Do not inhale vapors. Use spark-proof tools.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1] Keep containers tightly closed.

Disposal Plan:

  • Waste Collection: Collect all waste material, including contaminated gloves and labware, in a designated, properly labeled hazardous waste container.

  • Disposal Method: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1] Do not dispose of this chemical down the drain. Contact a licensed professional waste disposal service.

Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

Exposure Type Procedure
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Remove all sources of ignition. Ventilate the area. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[10]

Experimental Protocols

The following is a general procedure for the synthesis of this compound, which requires strict adherence to the safety protocols outlined above.

Synthesis of this compound via Asymmetric Hydrogenation:

  • Reaction Setup: In a glovebox, a high-pressure reactor is charged with N-benzyl-3-methylpyridinium bromide, a chiral rhodium catalyst (e.g., [Rh(cod)₂]OTf with a chiral ligand like (R,R)-f-spiroPhos), and a base (e.g., triethylamine) in an anhydrous solvent (e.g., THF or 2,2,2-Trifluoroethanol).

  • Hydrogenation: The reactor is sealed, removed from the glovebox, and connected to a hydrogen source. The reactor is pressurized with hydrogen (e.g., to 50 bar) and heated (e.g., to 50°C) with stirring for a specified period (e.g., 16 hours).

  • Work-up: After cooling and carefully releasing the pressure, the reaction mixture is worked up. This typically involves filtration to remove the catalyst, followed by extraction and purification by column chromatography to yield (R)-N-benzyl-3-methylpiperidine.

  • Deprotection: The purified (R)-N-benzyl-3-methylpiperidine is dissolved in a solvent like methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to hydrogenation to cleave the benzyl group, yielding the final product, this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Verify Fume Hood Operation Verify Fume Hood Operation Don Appropriate PPE Don Appropriate PPE Verify Fume Hood Operation->Don Appropriate PPE Proceed if operational Check Emergency Equipment Check Emergency Equipment Don Appropriate PPE->Check Emergency Equipment Confirm readiness Ground Equipment Ground Equipment Check Emergency Equipment->Ground Equipment Begin handling Transfer Reagent Transfer Reagent Ground Equipment->Transfer Reagent Use spark-proof tools Conduct Reaction Conduct Reaction Transfer Reagent->Conduct Reaction Spill Spill Transfer Reagent->Spill If spill occurs Quench Reaction Quench Reaction Conduct Reaction->Quench Reaction Exposure Exposure Conduct Reaction->Exposure If exposure occurs Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Decontaminate Work Area Decontaminate Work Area Segregate Waste->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Follow regulations

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.